Methyl 2-acetylamino-3-chloropropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337384. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDMFMKAAPDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335105 | |
| Record name | N-Acetyl-3-chloroalanine methyl ester | |
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Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87333-22-0, 18635-38-6, 40026-27-5 | |
| Record name | N-Acetyl-3-chloroalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (+-)-Methyl 2-(acetylamino)-3-chloropropionate | |
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| Record name | 18635-38-6 | |
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| Record name | NSC146378 | |
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| Record name | N-Acetyl-3-chloroalanine methyl ester | |
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| Record name | methyl 2-(acetylamino)-3-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.843 | |
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| Record name | L-Alanine, N-acetyl-3-chloro-, methyl ester | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)- | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 2-acetylamino-3-chloropropionate
This guide provides an in-depth analysis of Methyl 2-acetylamino-3-chloropropionate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering expert insights into its properties, synthesis, and applications.
Introduction and Core Identification
This compound, with the CAS Number 18635-38-6 , is a versatile building block in organic synthesis.[1][2][3][4] Its structure, featuring a chiral center, an ester group, a chlorine atom, and an amide linkage, makes it a valuable precursor for creating more complex molecules.[1] This compound is also known by several synonyms, including N-acetyl-3-chloro-L-alanine methyl ester and Methyl (R)-2-acetamido-3-chloropropanoate.[1][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and synthesis.
| Property | Value | Source(s) |
| CAS Number | 18635-38-6 | [1][2][3][4] |
| Molecular Formula | C6H10ClNO3 | [1][3][6][7] |
| Molecular Weight | 179.60 g/mol | [1][3][8] |
| Appearance | White solid | [1][2] |
| Melting Point | 74-76°C | [1] |
| Boiling Point | 303.6°C at 760 mmHg | [2] |
| Density | 1.207 g/cm³ | [2] |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol.[1] Insoluble in water.[7] |
Synthesis Protocol: Acetylation of (R)-methyl 2-amino-3-chloropropionate
The synthesis of this compound is commonly achieved through the N-acetylation of its amino precursor. This process is a cornerstone for producing this intermediate with high yield and purity.
Causality of Experimental Choices
The choice of diethyl ether as a solvent is strategic; it is relatively inert and allows for easy precipitation and filtration of the product.[9] Cooling the reaction to 0-5°C is critical to control the exothermic nature of the acylation reaction with acetic anhydride, minimizing potential side reactions.[9] A gradual warm-up ensures the reaction proceeds to completion.
Step-by-Step Synthesis Protocol
-
Suspension: Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether in a suitable reaction vessel.[9]
-
Cooling: Cool the suspension to a temperature range of 0-5°C using an ice bath, with continuous stirring.[9]
-
Acetylation: Slowly add 20 mL of acetic anhydride dropwise to the cooled suspension. It is crucial to maintain the reaction temperature between 0-5°C during this addition.[9]
-
Initial Reaction: After the dropwise addition is complete, continue stirring the mixture for an additional 40 minutes at 0-5°C.[9]
-
Reaction Completion: Gradually warm the reaction mixture to 15-25°C and continue to stir for 1-2 hours to ensure the reaction is complete.[9]
-
Product Isolation: Collect the precipitated solid product by filtration.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the final product under a vacuum to obtain pure Methyl (R)-2-acetamido-3-chloropropanoate.[9] A typical yield for this process is around 85%.[9]
Synthesis Workflow Diagram
Caption: Synthetic utility of this compound.
Analytical Methodology: Purity Assessment by Gas Chromatography
Ensuring the purity of this compound is critical for its successful use in subsequent reactions. Gas chromatography (GC) with an internal standard is a precise method for quantitative analysis.
Rationale for Method Selection
GC is well-suited for analyzing volatile and thermally stable compounds like this compound. The use of an internal standard, such as n-heptane, corrects for variations in injection volume and detector response, leading to more accurate and reproducible results. [10]
Step-by-Step Analytical Protocol
-
Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., n-heptane) in an appropriate solvent (e.g., methanol).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the chosen solvent. Add a precise amount of the internal standard stock solution. The mass ratio of the sample to the internal standard should be optimized, typically in the range of 4:1 to 15:1. [10]3. GC Instrument Setup:
-
Column: Select a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Use high-purity hydrogen or helium with a constant flow rate (e.g., 40 mL/min). [10] * Injector: Set the injector temperature to ensure complete volatilization of the sample without degradation.
-
Oven Program: Implement a temperature program, for instance, starting at 40°C and ramping up to 190°C, to ensure good separation of the analyte from any impurities and the solvent. [10] * Detector: Use a Flame Ionization Detector (FID), which is sensitive to organic compounds. Set the detector temperature and gas flows (e.g., air at 400 mL/min) as per the instrument's recommendation. [10]4. Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
-
Data Processing: Integrate the peak areas of this compound and the internal standard. Calculate the concentration and purity of the sample based on a pre-established calibration curve.
Analytical Workflow Diagram
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A-Z Guide to Methyl 2-acetylamino-3-chloropropionate: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-acetylamino-3-chloropropionate, a key chemical intermediate. We will delve into its fundamental physicochemical properties, established synthesis protocols, applications, and critical safety information. This document is designed to serve as a practical resource for professionals in organic synthesis and pharmaceutical development.
Core Physicochemical Properties
This compound is a derivative of the amino acid alanine and is utilized as a versatile building block in the synthesis of more complex molecules.[1] Its identity and characteristics are defined by several key parameters.
The molecular weight of this compound is consistently reported as 179.60 g/mol .[2][3][4] It possesses the molecular formula C₆H₁₀ClNO₃.[1][2][3][5] This compound typically appears as a white solid with a melting point in the range of 74-76°C.[1][6] It demonstrates solubility in various organic solvents, including dichloromethane, ethyl acetate, and methanol, which facilitates its use in a wide array of reaction conditions.[1]
| Property | Value | Source(s) |
| Molecular Weight | 179.60 g/mol | [2][3][4][5] |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][2][3] |
| IUPAC Name | methyl 2-acetamido-3-chloropropanoate | [3] |
| Appearance | White solid | [1][6] |
| Melting Point | 74-76°C | [1][6] |
| Common Synonyms | N-acetyl-3-chloroalanine methyl ester, N-acetylmine-3-chloro-L-alaninemethyl ester | [1][3][6] |
| CAS Number | 18635-38-6 (L-isomer), 87333-22-0 (DL-racemic mixture) | [1][3][5] |
Molecular Structure
The structure of this compound features several key functional groups that contribute to its reactivity: an N-acetyl group, a methyl ester, and a primary alkyl chloride. The presence of a chiral center at the alpha-carbon is a critical feature for applications in stereoselective synthesis.
Caption: 2D structure of Methyl 2-acetylamino-3-chloropropanoate.
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through straightforward and well-established chemical transformations.
Common Synthetic Route
A prevalent method involves the N-acetylation of a methyl 2-amino-3-chloropropionate precursor.[1] This reaction is generally performed using acetic anhydride in a suitable inert solvent, such as diethyl ether, under controlled temperature conditions to yield the desired product.[1]
Another described method starts from L-serine methyl ester, which undergoes acidification followed by a chlorination reaction using an agent like thionyl chloride.[6]
The choice of route often depends on the desired stereochemistry (L-, D-, or racemic) and the availability of starting materials. The product is then isolated and purified using standard laboratory techniques like crystallization or chromatography.[1]
Caption: General workflow for the synthesis and purification of the target compound.
Applications in Research and Development
The utility of this compound stems from the versatile reactivity of its functional groups.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a valuable intermediate for building more complex, biologically active molecules.[1][6] The chlorine atom acts as a good leaving group for nucleophilic substitution reactions, while the ester and amide can be hydrolyzed or otherwise modified.
-
Electronic Chemicals: This compound sees significant use in the electronics industry, particularly in the formulation of photoresists for semiconductor manufacturing.[7] Its structure helps in fine-tuning critical properties like resolution and sensitivity in the lithographic process.[7]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazards: The compound is considered a harmful substance; inhalation and direct skin contact should be avoided.[6] It may cause an allergic skin reaction and is classified as very toxic to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including chemical-resistant gloves and safety goggles, must be worn.[6]
-
Storage: Store in a cool, dry place away from sources of ignition such as high temperatures, sparks, and open flames.[6]
Users should always consult the latest Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a chemical intermediate with a well-defined profile and significant utility in both industrial and research settings. Its straightforward synthesis and versatile reactivity make it a valuable component in the production of electronic materials and as a building block in advanced organic synthesis. Adherence to established safety protocols is paramount when working with this compound to mitigate potential risks.
References
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
- Methyl 2-(acetylamino)-3-chloropropionate, (S)-.
- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-(acetylamino)-3-chloropropionate.
- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-(acetylamino)-3-chloropropionate, (R)-.
- N-Acetyl-3-chloro-L-alanine methyl ester. (2024). ChemBK.
- N-Acetyl-3-chloro-L-alanine methyl ester 18635-38-6 Formula. ECHEMI.
- methyl N-acetyl-3-chloro-L-alanin
- Methyl 2-chloropropion
- Applications of this compound in Specialty Chemicals. (2025). Google AI Test Kitchen.
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"Methyl 2-acetylamino-3-chloropropionate" chemical properties
An In-Depth Technical Guide to Methyl 2-acetylamino-3-chloropropionate
Authored by a Senior Application Scientist
In the landscape of modern chemical synthesis, the utility of a molecule is often defined by its structural versatility and reactive potential. This compound stands as a prime example of such a versatile building block. Its unique combination of functional groups—an ester, an amide, a reactive chlorine atom, and a chiral center—renders it an invaluable intermediate in diverse fields, from the high-stakes precision of electronic materials to the life-altering realm of pharmaceuticals. This guide is intended for the discerning researcher and development professional, offering a comprehensive exploration of this compound's properties, synthesis, and applications. We will delve beyond mere data points, providing insights into the causality behind its chemical behavior and the strategic considerations for its use in experimental design.
Core Compound Identification and Characteristics
This compound is a derivative of the amino acid alanine, characterized by N-acetylation, methyl esterification of the carboxyl group, and chlorination at the beta-position. This compound is typically encountered as a white solid at room temperature and possesses solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol, which facilitates its use in a wide array of reaction conditions.[1]
Several synonyms and identifiers are used for this compound, which can vary based on its stereochemistry:
-
Systematic IUPAC Name: methyl 2-acetamido-3-chloropropanoate[2]
-
Common Synonyms: N-Acetyl-3-chloroalanine methyl ester, N-acetylmine-3-chloro-L-alaninemethyl ester, 3-chloro-2-acetylamino-propionic acid methylester.[3][4]
-
CAS Numbers: A key identifier is the CAS number, which can differ for stereoisomers. For instance, 18635-38-6 is frequently cited for the L-form, while 87333-22-0 may refer to the racemic mixture.[1][2][5]
Physicochemical and Spectroscopic Data
A summary of the core physicochemical properties is essential for experimental planning, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][2][6] |
| Molecular Weight | 179.60 g/mol | [1][7] |
| Appearance | White solid | [1][3] |
| Melting Point | 74-76 °C | [1][5] |
| Boiling Point | 303.6 °C at 760 mmHg (Predicted) | [3][5] |
| Density | ~1.207 g/cm³ (Predicted) | [3] |
| InChIKey | IGKDMFMKAAPDDN-UHFFFAOYSA-N (Racemic) | [6][8] |
Structural Representation
The molecule's functionality is rooted in its structure. The presence of distinct reactive sites allows for selective chemical transformations.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing Insights
The preparation of this compound is a critical process, dictating its purity and suitability for downstream applications. A prevalent laboratory and industrial method involves the N-acetylation of a methyl 2-amino-3-chloropropionate precursor.[1]
Synthetic Workflow: Acetylation Pathway
The choice of an acetylation agent and reaction conditions is paramount. Acetic anhydride is commonly used due to its high reactivity and the straightforward workup of byproducts. The reaction is typically performed in an inert solvent to control temperature and facilitate product isolation.
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Foundational Understanding: Properties and Structure
An In-Depth Technical Guide to Methyl 2-acetylamino-3-chloropropionate: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of this compound, a versatile chiral building block essential for advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's structural and chemical properties, outlines detailed synthetic protocols with mechanistic insights, and explores its critical applications as a synthetic intermediate, particularly in the formation of aziridines and the synthesis of active pharmaceutical ingredients (APIs).
This compound (may also be referred to as N-acetyl-3-chloro-alanine methyl ester) is a functionalized amino acid derivative. Its structure incorporates a chiral center, an N-acetyl group, a methyl ester, and a reactive chloromethyl moiety, making it a highly valuable precursor for a variety of complex molecules.[1] The presence of these distinct functional groups allows for selective chemical transformations, a cornerstone of modern synthetic strategy.
The molecule's chirality is of paramount importance. The L-enantiomer, (R)-Methyl 2-acetylamino-3-chloropropanoate, is a key intermediate in the synthesis of certain pharmaceuticals.[2] Understanding the stereochemistry is crucial for its application in stereoselective synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18635-38-6 ((R)-enantiomer) | [1] |
| Molecular Formula | C₆H₁₀ClNO₃ | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 74-76 °C | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.[1] | [1] |
| IUPAC Name | methyl (2R)-2-acetamido-3-chloropropanoate |
Synthesis of this compound: A Strategic Approach from L-Serine
The most common and economically viable synthesis of (R)-Methyl 2-acetylamino-3-chloropropionate begins with the readily available amino acid, L-Serine. The synthesis is a multi-step process designed to systematically modify the functional groups of the starting material. A Chinese patent outlines a robust three-step method involving esterification, chlorination, and acylation.[2]
The strategic decision to start with L-Serine is based on its availability and the fact that its inherent chirality can be preserved throughout the synthesis, leading to the desired enantiomerically pure product.
Caption: Synthetic workflow from L-Serine to the target compound.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established procedures described in the patent literature.[2][3] It is designed to be a self-validating system, where the successful isolation and characterization of each intermediate confirms the efficacy of the previous step.
Part A: Esterification of L-Serine
-
Rationale: The first step is a Fischer esterification to protect the carboxylic acid as a methyl ester. Using thionyl chloride with methanol is a highly effective method, as it generates HCl in situ, which catalyzes the reaction, and also acts as the chlorinating agent for the subsequent step.
-
Procedure:
-
Suspend L-Serine (1.0 eq) in methanol (approx. 3-4 mL per gram of serine).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, or until TLC analysis indicates the consumption of starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield crude L-Serine methyl ester hydrochloride as a solid. This intermediate is often used in the next step without further purification.
-
Part B: Chlorination of the Hydroxyl Group
-
Rationale: This step substitutes the primary alcohol of the serine derivative with a chlorine atom via a nucleophilic substitution reaction. Thionyl chloride is an excellent reagent for this transformation, and a catalytic amount of dimethylformamide (DMF) can be used to form the Vilsmeier reagent in situ, which facilitates the reaction.
-
Procedure:
-
Suspend the L-Serine methyl ester hydrochloride (1.0 eq) from the previous step in a suitable solvent like dichloromethane or dichloroethane.
-
Add a catalytic amount of DMF (e.g., 0.05 eq).
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise at a controlled temperature (e.g., 35-40 °C).[3]
-
Heat the reaction mixture and reflux for an extended period (can be up to 48-60 hours) until the reaction is complete as monitored by TLC or GC.[3]
-
After completion, cool the mixture and evaporate the solvent to obtain crude 3-Chloro-L-alanine methyl ester hydrochloride.
-
Part C: N-Acetylation
-
Rationale: The final step is the acylation of the primary amine to form the amide. Acetic anhydride is an effective and common acetylating agent for this purpose.
-
Procedure:
-
Dissolve the crude 3-Chloro-L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent.
-
Add acetic anhydride (1.1-1.5 eq). The reaction may be performed in the presence of a base to neutralize the HCl salt and drive the reaction.
-
Stir the reaction at room temperature until completion.
-
Upon completion, the reaction mixture is worked up, typically by quenching with water or a bicarbonate solution, followed by extraction with an organic solvent.
-
The organic layer is dried and concentrated. The final product, this compound, can be purified by recrystallization from a solvent like ethanol to yield a white solid.[2]
-
Core Application: A Gateway to Aziridines and Pharmaceutical Synthesis
The synthetic value of this compound lies in its ability to act as a precursor to other high-value chemical entities.
Intramolecular Cyclization to Aziridine-2-Carboxylate
One of the most powerful applications of this compound is its conversion to a highly functionalized aziridine.[1][4] In the presence of a base, the amide proton is abstracted, and the resulting anion undergoes an intramolecular SN2 reaction, displacing the chloride to form the strained three-membered aziridine ring.
This transformation is stereospecific and provides a direct route to chiral aziridine-2-carboxylates. These aziridines are exceptionally useful intermediates, as the strained ring can be opened by a wide range of nucleophiles to stereoselectively introduce new functionalities, providing access to diverse unnatural α- and β-amino acids.[5]
Caption: Base-mediated cyclization to form an aziridine ring.
Key Intermediate in the Synthesis of Ramipril
This compound is identified in the patent literature as a crucial intermediate in the synthesis of Ramipril.[2] Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and congestive heart failure. The synthesis of complex APIs like Ramipril requires chiral building blocks that can be incorporated into the final structure with high fidelity. The use of this specific chloro-alanine derivative underscores its importance in the pharmaceutical industry, where access to enantiomerically pure and versatile intermediates is a critical factor in drug development and manufacturing.
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions must be taken. This compound may cause an allergic skin reaction and is considered very toxic to aquatic life with long-lasting effects.[6] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for the modern organic chemist. Its defined stereochemistry and array of functional groups provide a reliable platform for constructing complex molecular architectures. The synthetic route from L-Serine is a practical example of how readily available natural products can be converted into high-value, non-natural building blocks. Its pivotal role in the formation of aziridines and in the synthesis of major pharmaceuticals like Ramipril validates its authoritative standing as an indispensable component in the researcher's synthetic toolbox.
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Stalick, W. M., & St-Laurent, D. R. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Wageningen University Research. Available at: [Link]
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Preparation of 2,3-diaminopropionate from ring opening of aziridine-2-carboxylate. (n.d.). Korean Chemical Society. Available at: [Link]
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The Versatile Chiral Building Block: A Technical Guide to Methyl 2-acetylamino-3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding a Key Synthetic Intermediate
Methyl 2-acetylamino-3-chloropropionate is a chiral synthetic intermediate of significant interest in the chemical and pharmaceutical industries. Its trifunctional nature, possessing an ester, an amide, and a reactive alkyl chloride, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This guide provides an in-depth overview of its chemical identity, synthesis, reactivity, and applications, tailored for the discerning scientific audience.
Nomenclature and Identification: A Compound of Many Names
Clarity in communication is paramount in scientific endeavors. "this compound" is frequently known by several synonyms and identifiers across various databases and suppliers. Understanding these is crucial for efficient literature searching and procurement.
The compound's identity is unequivocally established by its IUPAC name and CAS Registry Number. Depending on the stereochemistry at the alpha-carbon, it can exist as the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture.
| Identifier | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| IUPAC Name | methyl (2R)-2-acetamido-3-chloropropanoate[1] | methyl (2S)-2-acetamido-3-chloropropanoate[2] | methyl 2-acetamido-3-chloropropanoate[3] |
| CAS Number | 18635-38-6 | 327064-63-1[2] | 87333-22-0[3] |
| Molecular Formula | C₆H₁₀ClNO₃[1] | C₆H₁₀ClNO₃[2] | C₆H₁₀ClNO₃[3] |
| Molecular Weight | 179.60 g/mol [1] | 179.60 g/mol [2] | 179.60 g/mol [3] |
Common Synonyms:
-
N-Acetyl-3-chloro-L-alanine methyl ester (for the (R)-enantiomer, assuming L-configuration corresponds to R)[3]
-
N-Acetyl-3-chloro-D-alanine methyl ester (for the (S)-enantiomer, assuming D-configuration corresponds to S)[2]
-
N-Acetyl-3-chloro-DL-alanine methyl ester (for the racemic mixture)[3]
-
Methyl N-acetyl-3-chloroalaninate
-
2-Acetamido-3-chloropropanoic acid methyl ester
-
N-acetyl-β-chloro-alanine methyl ester[4]
Synthesis: Crafting the Chiral Intermediate
The synthesis of this compound is a critical aspect of its utility. A common and efficient method involves a multi-step process starting from the readily available amino acid, L-serine. This pathway provides a reliable route to the enantiomerically pure compound, which is often required in pharmaceutical applications.
A patented method outlines a clear, three-step synthesis:
-
Esterification of L-Serine: L-serine is first converted to its methyl ester.
-
Chlorination: The hydroxyl group of the serine methyl ester is then substituted with a chlorine atom using a chlorinating agent like thionyl chloride.
-
Acetylation: The final step involves the acylation of the amino group with acetic anhydride to yield the desired N-acetyl-β-chloro-L-alanine methyl ester.[4]
This process is advantageous due to its high yield and the limited formation of byproducts.[4] Furthermore, the mother liquor from the reaction can be recovered, and the acetic acid and acetic anhydride from the acylation step can be purified and reused, contributing to a more cost-effective and environmentally conscious synthesis.[4]
Caption: Synthetic pathway from L-serine.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the methyl ester, the N-acetyl group, and the primary alkyl chloride. This allows for a range of chemical transformations, making it a valuable precursor in the synthesis of various pharmaceutical agents and other fine chemicals.
The primary alkyl chloride is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 3-position. The ester can be hydrolyzed to the corresponding carboxylic acid, and the amide bond can also be cleaved under certain conditions, although it is generally more stable.
While specific, publicly available examples of its direct use in the synthesis of blockbuster drugs are not prevalent, its role as a versatile building block for novel therapeutic agents is clear. It is frequently employed in the synthesis of complex, biologically active molecules.[5] For instance, derivatives of this compound are used in the development of novel enzyme inhibitors and as precursors to unnatural amino acids that can be incorporated into peptides with modified biological activities.
Analytical Characterization
A comprehensive understanding of a compound's analytical profile is essential for quality control and reaction monitoring. While a publicly available, fully assigned NMR spectrum is not readily found, the expected spectral characteristics can be inferred from its structure. PubChem provides access to a 13C NMR spectrum for the racemic mixture.[3]
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show signals for the acetyl methyl protons, the methoxy protons of the ester, the diastereotopic protons of the chloromethyl group, and the proton on the alpha-carbon.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester and amide, the alpha-carbon, the chloromethyl carbon, and the methyl carbons of the acetyl and methoxy groups.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch, C=O stretches of the amide and ester, and the C-Cl stretch.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling
This compound is classified as a substance that may cause an allergic skin reaction.[6] It is also considered very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate safety precautions must be taken during its handling and disposal.
Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
-
Store the compound in a tightly sealed container in a cool, dry place.[7]
-
Follow all institutional and national guidelines for the disposal of chemical waste.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in organic synthesis, particularly in the development of new pharmaceutical compounds. Its well-defined stereochemistry, multiple reactive sites, and established synthetic routes make it a key intermediate for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory and beyond.
References
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N-acetyl-3-chloroalanine methyl ester properties
An In-depth Technical Guide to N-acetyl-3-chloroalanine methyl ester: Properties, Synthesis, and Applications
Introduction
N-acetyl-3-chloroalanine methyl ester is a pivotal chiral building block in modern synthetic chemistry, valued for its versatile reactivity and strategic importance as a key intermediate in the synthesis of complex pharmaceuticals. With the chemical formula C₆H₁₀ClNO₃ and a molecular weight of 179.6 g/mol , this compound belongs to the class of modified amino acid esters. Its structure incorporates an acetylated amine, a methyl ester, and a reactive alkyl chloride, making it a trifunctional reagent suitable for a variety of chemical transformations.
This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of N-acetyl-3-chloroalanine methyl ester. Moving beyond a simple recitation of facts, this document offers insights into the causality behind its synthesis and application, detailed experimental considerations, and a thorough analysis of its physicochemical and toxicological profile. The primary focus will be on its role as a precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Ramipril, highlighting its significance in medicinal chemistry.
Part 1: Physicochemical Properties and Characterization
A precise understanding of a compound's physical properties is the foundation of its effective application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.
Physical and Chemical Properties
N-acetyl-3-chloroalanine methyl ester is typically supplied as an off-white crystalline powder or solid.[1] The key physicochemical data for the racemic (DL, CAS: 87333-22-0) and L-enantiomer (CAS: 18635-38-6) are summarized below.[1][2] While minor differences may exist between enantiomers, the general properties are comparable.
| Property | Value | Source(s) |
| CAS Number | 87333-22-0 (DL-form); 18635-38-6 (L-form) | [1][2][3] |
| Molecular Formula | C₆H₁₀ClNO₃ | [1] |
| Molecular Weight | 179.6 g/mol | [1][3] |
| Appearance | Off-white crystalline powder | [1][4] |
| Melting Point | 74-83 °C | [1][5][6] |
| Boiling Point | ~303-386 °C (Predicted) | [1][6] |
| Density | ~1.3 g/cm³ | [1] |
| Solubility | Soluble in water, Dichloromethane, Ethyl Acetate, Methanol | [5][6][7] |
Stability and Storage
From a chemical stability perspective, the ester and amide functionalities are generally stable under neutral conditions but are susceptible to hydrolysis under strong acidic or basic conditions. The C-Cl bond is the most reactive site for nucleophilic substitution. Thermally, the compound decomposes at high temperatures.
Recommended Storage Protocol: For long-term integrity, N-acetyl-3-chloroalanine methyl ester should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[4][7] The storage area should be well-ventilated and away from sources of heat, sparks, or open flames.
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
~ 2.0 ppm (singlet, 3H): Protons of the acetyl (CH₃CO) group.
-
~ 3.7 ppm (singlet, 3H): Protons of the methyl ester (COOCH₃) group.
-
~ 3.8-4.0 ppm (multiplet, 2H): Diastereotopic protons on the β-carbon (CH₂Cl), coupled to the α-proton.
-
~ 4.6 ppm (multiplet, 1H): The α-proton (CH), coupled to the β-protons and the amide proton.
-
~ 6.3 ppm (doublet, 1H): The amide proton (NH), coupled to the α-proton. Its chemical shift can be variable and is dependent on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on the carbon framework.
-
~ 23 ppm: Acetyl methyl carbon (CH₃CO).
-
~ 45 ppm: β-carbon (CH₂Cl), shifted downfield due to the electronegative chlorine atom.
-
~ 53 ppm: α-carbon and methyl ester carbon (CH and OCH₃), which may be resolved.
-
~ 170 ppm: Acetyl carbonyl carbon (C=O).
-
~ 172 ppm: Ester carbonyl carbon (C=O).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
~ 3300 cm⁻¹: N-H stretching vibration of the secondary amide.
-
~ 2950-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~ 1740 cm⁻¹: C=O stretching of the ester group (a strong, sharp peak).
-
~ 1650 cm⁻¹ (Amide I band): C=O stretching of the amide group.
-
~ 1540 cm⁻¹ (Amide II band): N-H bending and C-N stretching of the amide group.
-
~ 650-800 cm⁻¹: C-Cl stretching vibration in the fingerprint region.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular identity.
-
Molecular Ion (M+): Expected at m/z = 179 (for ³⁵Cl) and 181 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (•OCH₃, M-31), the loss of the carbomethoxy group (•COOCH₃, M-59), and cleavage of the Cα-Cβ bond.
-
Part 2: Synthesis and Mechanistic Insights
The most common and industrially relevant synthesis of N-acetyl-3-chloroalanine methyl ester begins with the readily available amino acid, L-serine. This multi-step process is a classic example of functional group manipulation.
Synthetic Workflow Overview
The transformation from L-serine involves three critical steps: (1) Protection of the carboxylic acid as a methyl ester, (2) Substitution of the primary alcohol with a chlorine atom, and (3) Protection of the amine as an acetamide.
Experimental Protocol and Mechanistic Discussion
The following protocol is a representative synthesis. It is designed as a self-validating system where the successful outcome of each step is predicated on the principles of the underlying reaction mechanism.
Step 1: Esterification of L-Serine
-
Protocol:
-
Suspend L-Serine (1.0 eq.) in methanol (10 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise, maintaining the temperature below 5°C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to yield L-serine methyl ester hydrochloride as a solid.
-
-
Causality and Expertise: Using thionyl chloride with methanol is a highly efficient method for esterification (the Fischer esterification is an alternative but often requires stronger acids and heat). SOCl₂ reacts with methanol in situ to form methyl chlorosulfite and HCl gas. The generated HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. The excess methanol serves as both reagent and solvent, driving the equilibrium towards the product. Cooling is critical during the addition of SOCl₂ to control the exothermic reaction with methanol.
Step 2: Chlorination of L-Serine Methyl Ester
-
Protocol:
-
Suspend L-serine methyl ester hydrochloride (1.0 eq.) in an appropriate solvent like dichloromethane.
-
Cool the mixture to 0°C.
-
Slowly add thionyl chloride (1.1 eq.).
-
After addition, warm the reaction to 30-40°C and stir for 8-12 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the mixture and collect the precipitated 3-chloro-L-alanine methyl ester hydrochloride by filtration.
-
-
Causality and Expertise: This is a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group. Thionyl chloride reacts with the primary alcohol to form a chlorosulfite ester intermediate. The chloride ion, either from SOCl₂ or the hydrochloride salt, then acts as a nucleophile, attacking the carbon and displacing the chlorosulfite group in an Sₙ2 reaction. The byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.
Step 3: N-Acylation
-
Protocol:
-
Suspend 3-chloro-L-alanine methyl ester hydrochloride (1.0 eq.) in a solvent such as dichloromethane.
-
Cool to 0°C and add a base, such as triethylamine (2.2 eq.), to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.
-
Add acetic anhydride (1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water, dilute HCl, and sodium bicarbonate solution to remove excess reagents and salts.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
-
Causality and Expertise: The free amine of the amino acid ester is a nucleophile that attacks one of the carbonyl carbons of acetic anhydride. The use of a non-nucleophilic base (triethylamine) is crucial. It deprotonates the ammonium salt to generate the free, nucleophilic amine. It also neutralizes the acetic acid byproduct, preventing it from protonating the starting amine and stopping the reaction. The workup sequence is designed to remove all water-soluble impurities, yielding the final product.
Part 3: Chemical Reactivity and Applications in Drug Development
The synthetic utility of N-acetyl-3-chloroalanine methyl ester stems directly from the reactivity of its alkyl chloride group. As a primary chloride, it is an excellent substrate for Sₙ2 reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.
Core Reactivity: The Sₙ2 Reaction
The chlorine atom is a good leaving group, and the adjacent carbon is electrophilic. This site readily reacts with a wide range of nucleophiles, including amines, carbanions, and enolates. This reactivity is the cornerstone of its application as a key intermediate.
Key Application: Synthesis of Ramipril
Ramipril is a potent ACE inhibitor used to treat hypertension and congestive heart failure. A critical step in its synthesis involves the coupling of two complex chiral fragments. N-acetyl-3-chloroalanine methyl ester serves as a precursor to one of these fragments, the bicyclic amino acid ester.
In a key step, N-acetyl-3-chloroalanine methyl ester is reacted with a nucleophile like cyclopentenopyrrolidine.[9] This reaction forms a new C-N bond and sets the stage for a subsequent intramolecular cyclization to form the core azabicyclo[3.3.0]octane structure of the drug.
This strategic use of N-acetyl-3-chloroalanine methyl ester allows for the efficient and stereocontrolled construction of a complex molecular architecture, demonstrating its value in pharmaceutical manufacturing.
Part 4: Safety, Handling, and Toxicology
As with any reactive chemical intermediate, a strict adherence to safety protocols is mandatory when handling N-acetyl-3-chloroalanine methyl ester.
Hazard Profile
The primary documented hazard is its potential to cause an allergic skin reaction (GHS Hazard H317).[1] It is also considered a harmful substance that may cause irritation to the eyes, skin, and respiratory tract.[6]
-
Hazard Statement: H317: May cause an allergic skin reaction.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
-
Some sources also note that due to its classification as a reactive intermediate, it should be handled with the assumption of potential carcinogenic, teratogenic, or mutagenic risks, necessitating the use of high-level controls to prevent exposure.[6]
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
-
Spill Response: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid generating dust.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N-acetyl-3-chloroalanine methyl ester is more than a simple chemical reagent; it is a testament to the power of strategic molecular design. Its value lies in the predictable reactivity of its functional groups, which allows for its seamless integration into complex synthetic pathways for high-value targets like Ramipril. This guide has provided a senior-level perspective on its properties, synthesis, and application, emphasizing the scientific rationale behind its use. For the drug development professional, a thorough understanding of this and other such key intermediates is not merely academic—it is essential for the innovation, efficiency, and safety of modern pharmaceutical synthesis.
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Tradeindia. N-acetyl-3-chloro-l-alanine Methyl Ester at Best Price in Lanxi, Zhejiang. Available from: [Link]
-
ChemBK. N-Acetyl-3-chloro-L-alanine methyl ester. Available from: [Link]
- Google Patents. CN104817486A - Ramipril intermediate synthesis method.
-
ChemBK. intermediate of Ramipril. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. N-Acetyl-L-alanine. Available from: [Link]
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Di Gioia, M. L., et al. Simple and efficient Fmoc removal in ionic liquid. Royal Society of Chemistry, Supplementary Material. Available from: [Link]
-
FREDI. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Available from: [Link]
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CAS Common Chemistry. N-Acetyl-3-chloroalanine methyl ester. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. N-Acetyl-ala-ala-ala-methylester. Available from: [Link]
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PubChem, National Center for Biotechnology Information. Improved process for preparation of ramipril - Patent WO-2006059347-A3. Available from: [Link]
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LookChem. Cas 87333-22-0,N-Acetyl-3-chloro-L-serine methyl ester. Available from: [Link]
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ChemBK. methyl N-acetyl-3-chloro-L-alaninate. Available from: [Link]
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Ziesche, R., et al. (2018). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. PLOS ONE. Available from: [Link]
-
NIST. L-Phenylalanine, N-acetyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. Comparison IR spectra of alanine CH3CH(NH2)COOH and alanine CD3CH(NH2)COOH. Available from: [Link]
-
CP Lab Safety. L-N-Acetyl-B-chloroalanine Methyl Ester, min 98%, 1 gram. Available from: [Link]
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An In-depth Technical Guide to Methyl 2-acetylamino-3-chloropropionate: Safety, Handling, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to a Key Chiral Building Block
Methyl 2-acetylamino-3-chloropropionate (CAS No. 18635-38-6) is a synthetic, halogenated amino acid derivative that serves as a critical intermediate in advanced organic synthesis.[1][2] While it does not occur naturally, its value lies in the unique combination of functional groups arranged around a chiral center: an N-acetylated amine, a methyl ester, and a reactive alkyl chloride.[2][3] This trifecta of functionality makes it a versatile building block, particularly in the pharmaceutical industry for constructing complex molecules like beta-lactam antibiotics and cardiovascular drugs.[1][4] Its structure allows for the precise introduction of chirality, which is paramount in developing stereospecific active pharmaceutical ingredients (APIs). Understanding its properties and safety profile is not merely a regulatory formality but a prerequisite for its effective and safe utilization in the laboratory.
-
Synonyms: Methyl N-acetyl-3-chloroalaninate, (R)-Methyl 2-acetamido-3-chloropropanoate, N-acetyl-3-chloro-L-alanine methyl ester[2][3][5]
Section 2: Physicochemical Profile: A Practical Perspective
The physical properties of a reagent dictate its handling, reaction setup, and purification strategy. This compound is typically encountered as a white to off-white crystalline solid.[1][2][3][7] The defined melting point range is a key indicator of purity and is crucial for characterization. Its solubility profile is fundamental to its application; being soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol allows its use in a wide array of reaction conditions.[3][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) | Significance for the Researcher |
| Appearance | White to off-white crystalline solid | [2][3][7] | Visual cue for purity; deviations in color may suggest degradation or impurities. |
| Melting Point | 74-76 °C | [2][3][4][5][9] | A sharp melting point is an indicator of high purity. Useful for reaction temperature control. |
| Boiling Point | 303.6 °C (at 760 mmHg) | [1][2][4][9] | High boiling point indicates low volatility under standard lab conditions, but vacuum distillation would be required for purification. |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [3][8] | Informs the choice of solvent for reactions, extractions, and chromatographic purification. |
| Density | ~1.207 g/cm³ | [2][7] | Important for calculations involving volume-to-mass conversions in reaction setup. |
| Vapor Pressure | 0.000924 mmHg at 25°C | [1][2][5][8][9] | Extremely low volatility minimizes inhalation risk at room temperature but does not eliminate it. |
| Flash Point | ~137.4 °C | [2][9] | The compound is not highly flammable, but sources of ignition should be avoided at elevated temperatures. |
Section 3: Hazard Identification and Risk Assessment
While extensive long-term toxicological data is limited, this compound is considered a moderately hazardous chemical.[1] The primary risks associated with acute exposure are irritation to the eyes, skin, and respiratory tract.[1][10] The most specific hazard identified in GHS classifications is its potential to cause an allergic skin reaction (H317: May cause an allergic skin reaction), making dermal protection a critical control measure.[11]
The lack of comprehensive carcinogenicity data from bodies like IARC or the EPA necessitates a conservative approach to handling.[1] The presence of chlorine and nitrogen in the molecule means that thermal decomposition, especially during a fire, can release toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[1] Therefore, all handling should be predicated on minimizing exposure through engineered controls and appropriate personal protective equipment.
Caption: Risk assessment workflow for handling the compound.
Section 4: Laboratory Handling and Exposure Control Protocols
A self-validating safety protocol relies on a multi-layered approach, beginning with engineering controls and supplemented by rigorous personal protective measures.
4.1 Engineering Controls: The Primary Barrier All manipulations of this compound, especially handling the solid powder, must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides constant ventilation, drawing airborne particles and potential vapors away from the user's breathing zone, which is the most critical step in mitigating inhalation risk.
4.2 Personal Protective Equipment (PPE): Justified Selection
-
Hand Protection: Given the H317 classification (skin sensitizer), selection of appropriate gloves is crucial. Standard nitrile gloves provide adequate splash protection for incidental contact. For extended handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or accidental aerosolization of the powder.
-
Body Protection: A standard laboratory coat should be worn and kept fully fastened to protect skin and clothing.
4.3 Step-by-Step Safe Handling Workflow
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Weighing: Tare the balance with a weigh boat inside the fume hood. Carefully dispense the solid compound from the stock container onto the weigh boat, minimizing the creation of dust. Close the stock container immediately.
-
Transfer & Dissolution: Gently add the weighed solid to the reaction vessel, which should also be inside the fume hood. Add the chosen solvent slowly to avoid splashing.
-
Reaction: Keep the entire apparatus within the fume hood for the duration of the reaction. If heating is required, ensure the setup is secure and monitored.
-
Cleanup: Decontaminate any surfaces with an appropriate solvent and cleaning agent. Dispose of contaminated materials (gloves, weigh boats) in a designated hazardous waste container.
Caption: Step-by-step safe handling protocol.
Section 5: Reactivity and Incompatibility: A Mechanistic Approach
The compound's structure contains three key functional groups that dictate its reactivity:
-
Methyl Ester: Susceptible to hydrolysis under both acidic and, more rapidly, basic conditions (saponification). Contact with strong bases should be avoided to prevent unintended cleavage of the ester.
-
Alkyl Chloride: The primary chloride is a leaving group, making this position susceptible to nucleophilic substitution. This is often the desired reactivity but also a source of incompatibility with strong nucleophiles or bases.
-
Amide: Generally stable, but can be hydrolyzed under harsh acidic or basic conditions.
For these reasons, this compound should be stored away from strong oxidizing agents and strong bases.[1] It should be stored under cool, dry conditions in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[1]
Section 6: Accidental Release and First Aid Measures
Spill Response (Solid):
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, gently sweep up the spilled solid material, avoiding dust generation.
-
Place the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a damp cloth, and dispose of the cloth in the hazardous waste container.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[12] If irritation or a rash develops (consistent with sensitization), seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 7: Synthesis and Chemical Utility
A common synthetic route provides context on the compound's origin and potential impurities. The acetylation of an amino acid ester precursor is a standard method.[3] For instance, (R)-methyl 2-amino-3-chloropropionate can be reacted with acetic anhydride to yield the final N-acetylated product.[3] This highlights that precursors like the un-acetylated amine or reagents like acetic acid could be potential process impurities.
Caption: A common synthetic pathway to the target compound.
This compound's primary utility is as a chiral building block for further chemical transformations, leveraging the reactivity of its ester and chloride functionalities.[2][3][4]
References
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
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ChemBK. "this compound". (2024-04-09). [Link]
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LookChem. "this compound CAS 18635-38-6". [Link]
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MySkinRecipes. "this compound". [Link]
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ChemBK. "N-Acetyl-3-chloro-L-alanine methyl ester". (2024-04-09). [Link]
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AHH Chemical. "this compound, CasNo.18635-38-6". [Link]
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KAISA GROUP INC. "this compound CAS NO.18635-38-6". [Link]
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ChemBK. "methyl N-acetyl-3-chloro-L-alaninate". (2024-04-09). [Link]
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- 12. fishersci.fi [fishersci.fi]
In-Depth Technical Guide to the Spectral Analysis of Methyl 2-acetylamino-3-chloropropionate
Foreword
This technical guide provides a comprehensive overview of the spectral characteristics of Methyl 2-acetylamino-3-chloropropionate, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. In the absence of publicly available, raw experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally similar compounds to offer a robust interpretation of the expected spectral features. Every protocol and analytical discussion is grounded in established scientific principles to ensure the highest degree of technical accuracy and practical utility.
Introduction to this compound
This compound (CAS No. 18635-38-6) is a halogenated, N-acetylated amino acid ester.[1] Its molecular structure, featuring a chiral center, an amide linkage, an ester group, and a reactive chlorine atom, makes it a versatile building block in organic synthesis.[1] It is primarily utilized as an intermediate in the synthesis of bioactive molecules, including beta-lactam antibiotics.[2] The compound typically appears as a white to off-white crystalline solid with a melting point in the range of 74-76 °C.[1]
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][3] |
| Molecular Weight | 179.60 g/mol | [1][3] |
| CAS Number | 18635-38-6 | [1][3] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 74-76 °C | [1] |
| Boiling Point (Predicted) | 303.6 ± 27.0 °C at 760 mmHg | [] |
| Density (Predicted) | 1.207 g/cm³ | [5] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show five distinct signals.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~6.3 | Doublet | 1H | N-H | The amide proton is expected to be a doublet due to coupling with the adjacent α-proton. |
| ~4.8 | Multiplet | 1H | α-CH | This proton is coupled to the amide proton and the diastereotopic protons of the β-carbon, resulting in a complex multiplet. |
| ~3.8 | Singlet | 3H | O-CH₃ | The methyl ester protons are in a shielded environment and appear as a singlet. |
| ~3.7 | Multiplet | 2H | β-CH₂Cl | The diastereotopic protons on the carbon bearing the chlorine atom will appear as a multiplet due to coupling with the α-proton. The electronegative chlorine atom will cause a downfield shift compared to an alkyl group. |
| ~2.1 | Singlet | 3H | COCH₃ | The acetyl methyl protons are deshielded by the adjacent carbonyl group and appear as a singlet. |
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum is expected to display six signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~171 | C=O (Ester) | The ester carbonyl carbon is typically found in this region. |
| ~170 | C=O (Amide) | The amide carbonyl carbon resonates at a slightly upfield position compared to the ester carbonyl. |
| ~53 | O-CH₃ | The carbon of the methyl ester is shielded by the oxygen atom. |
| ~52 | α-CH | The α-carbon is deshielded by the adjacent nitrogen and carbonyl groups. |
| ~45 | β-CH₂Cl | The carbon atom bonded to the electronegative chlorine atom is significantly deshielded. |
| ~23 | COCH₃ | The acetyl methyl carbon is found in the typical alkyl region. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is outlined below.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Apply baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data (Predicted)
The predicted IR spectrum of this compound will show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Functional Group |
| ~3300 | Strong, Broad | N-H Stretch | Amide |
| ~2950 | Medium | C-H Stretch | Aliphatic |
| ~1740 | Strong | C=O Stretch | Ester |
| ~1650 | Strong | C=O Stretch (Amide I) | Amide |
| ~1550 | Strong | N-H Bend (Amide II) | Amide |
| ~1200 | Strong | C-O Stretch | Ester |
| ~750 | Medium | C-Cl Stretch | Alkyl Halide |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to obtain a spectrum with a good signal-to-noise ratio.
-
After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Mass Spectral Data (Predicted)
For a compound with the molecular formula C₆H₁₀ClNO₃, the nominal molecular weight is 179 g/mol for the ³⁵Cl isotope and 181 g/mol for the ³⁷Cl isotope. The mass spectrum is expected to show a molecular ion peak cluster with an approximate 3:1 intensity ratio, characteristic of a compound containing one chlorine atom.
| m/z (Predicted) | Ion | Rationale for Fragmentation |
| 179/181 | [M]⁺ | Molecular ion |
| 144 | [M - Cl]⁺ | Loss of a chlorine radical |
| 120 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |
| 88 | [CH₃CONH=CH₂]⁺ | McLafferty-type rearrangement with loss of chloromethylcarbonyl |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Below is a diagram illustrating a plausible fragmentation pathway for this compound.
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion and the fragmentation pattern to confirm the structure.
Conclusion
This technical guide has provided a detailed predictive and comparative analysis of the NMR, IR, and MS spectral data for this compound. The presented data, interpretations, and experimental protocols offer a solid foundation for researchers and scientists working with this important chemical intermediate. While experimentally obtained data remains the gold standard, the methodologies outlined herein provide a scientifically rigorous framework for the characterization of this and similar molecules.
References
-
The Chemical Properties and Synthesis of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound - ChemBK. (2024). ChemBK. [Link]
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This compound | CAS#:18635-38-6 | Chemsrc. (2025). Chemsrc. [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem. (n.d.). PubChem. [Link]
-
Di Gioia, M. L., De Nino, A., Maiuolo, L., Nardi, M., Olivito, F., & Procopio, A. (2017). Simple and efficient Fmoc removal in ionic liquid. RSC Advances, 7(78), 49555-49563. [Link]
Sources
"Methyl 2-acetylamino-3-chloropropionate" solubility
An In-depth Technical Guide to the Solubility of Methyl 2-acetylamino-3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 18635-38-6) is a key chemical intermediate utilized in organic synthesis and the development of electronic chemicals.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and, where applicable, formulation development. This guide provides a comprehensive examination of the physicochemical properties of this compound, outlines a robust, self-validating protocol for its experimental solubility determination, and discusses the critical factors that influence its dissolution behavior. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for scientists working with this versatile compound.
Introduction and Physicochemical Profile
This compound is a derivative of the amino acid alanine, featuring an N-acetyl group, a methyl ester, and a chlorine atom on the beta-carbon.[1] These structural features dictate its physicochemical properties and, consequently, its solubility profile. Understanding this profile is a critical first step in process chemistry and materials science, directly impacting reaction kinetics, yield, and the feasibility of downstream processing like crystallization and formulation.
Core Physicochemical Properties
A compound's fundamental properties provide the basis for predicting its solubility behavior. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][2][3] |
| Molecular Weight | 179.60 g/mol | [1][2][3] |
| Appearance | White to off-white solid/crystalline powder | [1][4][5] |
| Melting Point | 74-76 °C / 79-80 °C | [1][2][5] |
| Density | ~1.2 - 1.3 g/cm³ | [2][5] |
| Computed LogP | -0.27 / -0.61 | [2][5] |
| Topological Polar Surface Area | 55.4 Ų | [3] |
The relatively low molecular weight and the presence of polar functional groups (amide, ester) capable of acting as hydrogen bond acceptors suggest potential solubility in polar organic solvents.[3] The negative LogP value indicates a hydrophilic character, yet multiple sources describe it as insoluble in water.[2][4][5][6] This apparent contradiction is common for crystalline solids where the crystal lattice energy (related to the melting point) is substantial enough to overcome favorable solvation energy with water. While one source suggests water solubility, the consensus from chemical suppliers and databases points towards insolubility, which should be the guiding assumption for experimental design.[4][6][7]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline solid is the isothermal shake-flask method . This technique establishes equilibrium between the undissolved solid and the solvent, providing a thermodynamically accurate solubility value. The causality behind this choice is its simplicity, reliability, and its status as the gold-standard method, ensuring data is comparable across different laboratories.
Mandatory Workflow for Solubility Determination
The entire process, from preparation to analysis, must be conducted with precision to ensure data integrity. The workflow below illustrates the necessary steps for a self-validating experiment.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Shake-Flask Protocol
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (crystalline solid)
-
Selected solvent (e.g., Methanol, Ethyl Acetate, Water)
-
2-4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Methodology:
-
Preparation:
-
Add an excess amount of this compound to a glass vial. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point is ~20-30 mg per 1 mL of solvent.
-
Pipette a precise volume (e.g., 2.0 mL) of the pre-equilibrated solvent into the vial.
-
Cap the vial tightly and briefly vortex to suspend the solid.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to the desired temperature (e.g., 25°C ± 0.5°C) and moderate agitation speed.
-
Allow the slurry to equilibrate for at least 24 hours. For crystalline compounds, 48 hours is preferable to ensure equilibrium is reached. A time-point study (e.g., sampling at 24, 48, and 72 hours) is the most rigorous way to confirm equilibrium has been achieved when solubility values plateau.
-
-
Sampling and Preparation:
-
Remove the vial from the shaker and let the solid settle for 30 minutes in the same temperature-controlled environment.
-
Carefully draw the supernatant into a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulates. The first few drops should be discarded to saturate the filter membrane.
-
Accurately dilute the clear filtrate with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Analytical Quantification: HPLC-UV Method Development
A robust analytical method is the cornerstone of accurate solubility data. Given the compound's structure (N-acetyl group), it should possess a chromophore suitable for UV detection.
Protocol for HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and Water. Start with a 50:50 ACN:Water mixture. The amide and ester functionalities suggest moderate polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for maximal absorbance between 200-250 nm. A wavelength around 210 nm is a common starting point for amide bonds.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the compound in a solvent it is freely soluble in (e.g., Methanol) and create a calibration curve with at least five standards to ensure linearity. The R² value must be >0.999 for a trustworthy calibration.
Key Factors Influencing Solubility
The solubility of this compound is not an intrinsic constant but is highly dependent on its environment. Understanding these factors is key to manipulating and controlling its dissolution.
Solvent Polarity
The principle of "like dissolves like" is the primary guide. Based on its structure, the compound is expected to have higher solubility in polar organic solvents.
| Solvent | Polarity Index | Predicted Solubility Rank | Rationale |
| Dichloromethane | 3.1 | Moderate | Soluble.[1] Effective at dissolving moderately polar organic compounds. |
| Ethyl Acetate | 4.4 | Moderate-High | Soluble.[1] Acts as a hydrogen bond acceptor, can interact with the ester and amide groups. |
| Methanol | 5.1 | High | Soluble.[1] A polar, protic solvent capable of hydrogen bonding, which should strongly solvate the molecule. |
| Water | 10.2 | Very Low | Insoluble.[4][6] Despite its hydrophilic LogP, the strong crystal lattice energy of the solid form likely prevents dissolution. |
| Hexane | 0.1 | Very Low | Expected to be insoluble due to the large polarity mismatch. |
Effect of Temperature
For most solids, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. Determining solubility at different temperatures (e.g., 5°C, 25°C, 40°C) is crucial for processes like cooling crystallization, where precise control over the saturation point is required.
Impact of pH
The molecule contains an amide and an ester group. While it lacks strongly acidic or basic functional groups, its stability can be pH-dependent.
-
Acidic Conditions (pH < 3): Risk of ester hydrolysis over extended periods.
-
Alkaline Conditions (pH > 9): High risk of both ester and amide hydrolysis, which would degrade the compound and give a false (and increasing) solubility reading over time.
For this reason, solubility studies should ideally be conducted in unbuffered organic solvents or in aqueous media buffered to a neutral pH (e.g., pH 7.4) if relevant for a specific application.
The Role of the Solid State
The solid-state form of a compound can have a profound impact on its apparent solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different lattice energies and thus different solubilities. The most stable polymorph will always have the lowest solubility. It is imperative to characterize the solid form before and after the equilibration experiment (e.g., via X-ray Powder Diffraction - XRPD) to ensure no phase transformation has occurred.
-
Particle Size: Smaller particles have a higher surface-area-to-volume ratio, which can increase the rate of dissolution. However, it does not affect the thermodynamic equilibrium solubility value.
Logical Framework for Solubility Investigation
The diagram below outlines the logical decision-making process for a comprehensive solubility investigation, emphasizing the self-validating nature of the protocols.
Caption: Logical workflow for a robust solubility study.
Conclusion
The solubility of this compound is a multi-faceted property governed by its molecular structure and the external environment. While it is readily soluble in common polar organic solvents like methanol and ethyl acetate, it is considered insoluble in water.[1][4][6] A definitive understanding requires rigorous experimental determination using the isothermal shake-flask method coupled with a validated HPLC-UV quantification assay. Researchers must account for the influence of temperature, pH (for stability), and the solid-state form to generate reliable and reproducible data. The methodologies and logical frameworks presented in this guide provide a self-validating system for achieving a comprehensive and accurate solubility profile, enabling the optimization of synthetic processes and material applications.
References
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
- Methyl 2-acetylamino-3-chloropropion
- methyl N-acetyl-3-chloro-L-alanin
- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-(acetylamino)
- Methyl 2-acetylamino-3-chloropropion
- N-acetyl-3-chloro-l-alanine Methyl Ester at Best Price in Lanxi, Zhejiang. Tradeindia.
- N-Acetyl-3-chloroalanine methyl ester. Echemi.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS#:18635-38-6 | Chemsrc [chemsrc.com]
- 3. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. N-acetyl-3-chloro-l-alanine Methyl Ester at Best Price in Lanxi, Zhejiang | Howdor Technology Co., Ltd. [tradeindia.com]
"Methyl 2-acetylamino-3-chloropropionate" stability and storage
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-acetylamino-3-chloropropionate
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and storage of chemical intermediates is paramount for ensuring the integrity of research and the quality of the final product. This compound, a key building block in organic synthesis, requires careful handling to maintain its chemical fidelity. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and methodologies for its assessment.
Chemical Profile of this compound
This compound (CAS No: 18635-38-6) is a fine chemical intermediate with the molecular formula C6H10ClNO3.[1] It typically presents as a white solid with a melting point in the range of 74-76°C.[1] Its structure, featuring an α-chloro substituent, an N-acetyl group, and a methyl ester, dictates its reactivity and stability. The molecule is soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18635-38-6 | [1][2] |
| Molecular Formula | C6H10ClNO3 | [1][3] |
| Molecular Weight | 179.60 g/mol | [1][3][4] |
| Appearance | White solid | [1][5] |
| Melting Point | 74-76°C | [1][6] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol; insoluble in water. | [1][5] |
| Storage Temperature | 2-8°C | [2] |
Fundamental Principles of Stability
The stability of this compound is influenced by several factors inherent to its molecular structure. The presence of an α-halogenated carbonyl moiety makes the α-carbon susceptible to nucleophilic attack.[7][8][9][10][11] Furthermore, the ester and amide functionalities can undergo hydrolysis under certain conditions.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure suggests several potential routes of decomposition. These are primarily based on the known reactivity of α-halocarbonyl compounds and N-acyl amino acid esters.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid. The N-acetyl group can also undergo hydrolysis, though generally under more forcing conditions.[12]
-
Nucleophilic Substitution: The chlorine atom at the α-position to the carbonyl group is a good leaving group, making the compound susceptible to SN2 reactions with various nucleophiles.[8][9][10] This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.[7]
-
Elimination: In the presence of a non-nucleophilic base, elimination of HCl could occur to form an α,β-unsaturated carbonyl compound.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
Proper storage is crucial to prevent degradation and maintain the purity of this compound. The general recommendation is to store the compound at 2-8°C.[2]
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, light-resistant containers. | To protect from moisture and light-induced degradation. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids, and nucleophiles. | To avoid chemical reactions that could degrade the compound. |
| Handling | Handle in a well-ventilated area. Use personal protective equipment (gloves, safety glasses). Avoid formation of dust and aerosols. | To ensure personnel safety and prevent contamination.[6] |
For bulk storage of chlorinated compounds, it is recommended to use materials such as carbon steel or, for higher purity requirements, stainless steel.[13][14] Containers should be stored in a dry, well-ventilated area away from heat and ignition sources.[15][16][17]
Stability Testing Protocols
A systematic approach to stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound.[18][19][20][21] These protocols are designed to assess the impact of various environmental factors on the compound's quality over time.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for the stability testing of a chemical intermediate.
Step-by-Step Methodology for a Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and the solution to UV and visible light as per ICH guidelines.
-
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. Mass spectrometry (MS) can be coupled to identify the degradation products.
-
Data Analysis: Quantify the remaining parent compound and the formed impurities. Calculate the percentage of degradation.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. Its susceptibility to hydrolysis and nucleophilic substitution necessitates controlled storage conditions, primarily refrigeration in a dry, inert environment. A comprehensive stability testing program, including forced degradation studies, is essential for establishing a reliable shelf-life and ensuring the material's quality over time. By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this important chemical intermediate in their synthetic endeavors.
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A Senior Application Scientist's Guide to the Commercial Availability and Procurement of Methyl 2-acetylamino-3-chloropropionate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Key Synthetic Building Block
Methyl 2-acetylamino-3-chloropropionate (CAS No: 18635-38-6) is a versatile chiral intermediate whose value in synthetic chemistry is anchored in its trifunctional nature.[1] Possessing an N-acetylated amine, a methyl ester, and a reactive alkyl chloride, this molecule serves as a crucial precursor in the asymmetric synthesis of non-canonical amino acids, pharmaceutical intermediates, and other complex organic molecules.[1][2] Its structure allows for selective manipulation of its functional groups, making it a valuable asset in multi-step synthetic campaigns.[1]
This guide provides an in-depth analysis of the commercial landscape for this reagent, offering practical insights into sourcing, quality validation, and safe handling, thereby enabling researchers to seamlessly integrate this compound into their development pipelines.
Physicochemical & Structural Data
A foundational understanding of a reagent's properties is paramount for its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 18635-38-6 | [1][3][4] |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][4][5][6] |
| Molecular Weight | 179.60 g/mol | [1][5][7] |
| Appearance | White solid | [1][3] |
| Melting Point | 74-76°C | [1] |
| IUPAC Name | methyl 2-acetamido-3-chloropropanoate | [5][7] |
| Synonyms | N-Acetyl-3-chloroalanine methyl ester, L-N-Acetyl-β-chloroalanine Methyl Ester | [3][5] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.[1] |
Note: This compound exists as different stereoisomers, including the (R)-isomer, (S)-isomer, and the racemic (±) mixture.[8][9][10] It is critical to specify the desired stereochemistry when sourcing, as this will have profound implications for biological activity and subsequent stereospecific reactions.
Commercial Availability and Supplier Analysis
This compound is readily available from a range of global suppliers, catering to needs from research-grade grams to bulk-level kilograms. The commercial landscape is populated by large, well-known chemical conglomerates as well as smaller, specialized manufacturers.
Representative Commercial Suppliers
The following table is a non-exhaustive list of vendors who have historically listed this compound. Researchers should always verify current stock and purity specifications directly with the supplier.
| Supplier | Available Quantities (Example) | Purity (Typical) | Notes |
| Home Sunshine Pharma | Inquiry-based | High-quality API, intermediates | Specializes in API and fine chemicals.[3] |
| Fluorochem (via CymitQuimica) | 1g, 5g, 10g, 25g, 100g | 96% | Provides specific pricing for lab-scale quantities.[4] |
| KAISA GROUP INC | Min. Order: 1 Metric Ton | ≥99.0% | Geared towards large-scale industrial supply.[11] |
| JHECHEM CO LTD | Inquiry-based | 99.00% | A China-based trader of various chemical building blocks.[12] |
| Alfa Chemistry | Catalog Item | 96% | Lists the compound as a catalog product.[7] |
| NINGBO INNO PHARMCHEM | Inquiry-based | High-quality | Positions itself as a manufacturer for electronic chemicals and organic synthesis.[1][13] |
Strategic Procurement Workflow
Effective procurement is a multi-step process that goes beyond simply identifying a supplier. The following workflow is designed to ensure the acquisition of high-quality material suitable for its intended application.
Caption: A robust workflow for procuring and validating chemical reagents.
Quality Control and In-House Validation
While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, independent verification is a cornerstone of good scientific practice.
Causality: An impurity that is inconsequential for one application (e.g., a simple displacement reaction) could be catastrophic for another (e.g., a finely tuned catalytic asymmetric transformation). Therefore, the required level of analytical rigor is dictated by the downstream application.
Recommended In-House QC Protocol:
-
Identity Confirmation (¹H NMR & MS):
-
Objective: Confirm the molecular structure and identify the presence of any significant organic impurities.
-
Methodology:
-
Dissolve ~5-10 mg of the material in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. The spectrum should be consistent with the expected structure of this compound. Pay close attention to the integration values and the presence of unexpected signals.
-
Acquire a mass spectrum (e.g., via LC-MS or direct infusion ESI-MS) to confirm the parent ion mass (m/z for [M+H]⁺ ≈ 180.04).
-
-
-
Purity Assessment (HPLC/UPLC):
-
Objective: Quantify the purity of the compound and detect non-volatile or UV-active impurities.
-
Methodology:
-
Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Prepare a standard solution of the material at a known concentration (e.g., 1 mg/mL).
-
Inject the solution and analyze the chromatogram. Purity is typically reported as the area percent of the main peak.
-
-
-
Chiral Purity (Chiral HPLC/SFC) - If applicable
-
Objective: Determine the enantiomeric excess (ee) of a stereoisomerically pure sample.
-
Methodology:
-
Utilize a chiral stationary phase column (e.g., polysaccharide-based).
-
Develop a mobile phase that provides baseline separation of the two enantiomers.
-
Calculate the ee% based on the relative peak areas of the (R) and (S) enantiomers.
-
-
Applications in Research and Development
The utility of this compound stems from its role as a versatile synthetic intermediate.
-
Pharmaceutical Synthesis: It is a key building block for novel therapeutic agents. The chloro- and ester- functionalities can be readily modified to construct more elaborate molecular architectures.[2]
-
Electronic Chemicals: The compound is used in the formulation of photoresists, which are critical materials for patterning circuits in semiconductor manufacturing.[13] The structure of the intermediate helps to fine-tune the photoresist's properties, such as resolution and sensitivity.[13]
-
Specialty Chemicals: It serves as a precursor for other organic compounds like amides and acids.[2] In bioscience, it has been investigated as a potential enzyme substrate or inhibitor.[2]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. Based on available safety data, this compound presents several hazards.
-
GHS Hazard Statements:
-
Handling Recommendations:
-
Storage:
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The Architect's Toolkit: A Guide to Chiral Building Blocks for Amino Acid Synthesis in Modern Drug Discovery
Foreword: Beyond Nature's Twenty
In the intricate world of drug development, the quest for molecular specificity and efficacy is paramount. Nature provides a foundational alphabet of twenty proteinogenic amino acids, but the modern pharmacopeia demands a far richer vocabulary. Non-proteinogenic amino acids (NPAAs), with their tailored side chains and stereochemistries, are crucial building blocks for creating novel therapeutics with enhanced stability, potency, and bioavailability.[1][2] This guide provides an in-depth exploration of the core strategies and methodologies for the asymmetric synthesis of these vital chiral molecules, offering researchers and drug development professionals a comprehensive technical resource grounded in field-proven insights.
I. Foundational Strategies in Asymmetric Amino Acid Synthesis
The synthesis of enantiomerically pure amino acids is a cornerstone of modern organic chemistry.[3] The chirality of these molecules dictates their three-dimensional structure and, consequently, their biological activity.[3] Therefore, the selective synthesis of a single enantiomer is of utmost importance. Several strategic approaches have been developed to achieve this, each with its own set of advantages and applications.
The Chiral Pool: Nature's Head Start
The chiral pool refers to the collection of abundant, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes.[4][5] This approach leverages the inherent chirality of these readily available starting materials, circumventing the need for de novo asymmetric synthesis.[3][5] For instance, L-glutamic acid, an inexpensive and widely available amino acid, can be chemically transformed into a variety of other chiral amino acids.[3] This strategy is particularly efficient when the target molecule shares a significant portion of its carbon skeleton and stereochemistry with a natural product.[4]
Chiral Auxiliaries: Guiding Stereochemistry
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[6] After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. This method has been instrumental in the synthesis of a wide array of chiral amino acids.
Pioneered by David A. Evans, oxazolidinone auxiliaries are powerful tools for stereoselective transformations, including alkylation reactions.[7][8][9][10] The chiral auxiliary is first acylated with a glycine equivalent. The oxazolidinone ring, with its bulky substituents, effectively shields one face of the resulting enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched amino acid.[7]
The Schöllkopf method, established by Ulrich Schöllkopf in 1981, provides an elegant route to chiral amino acids via the alkylation of a bis-lactim ether derived from a cyclic dipeptide of glycine and a chiral auxiliary, typically valine.[11][12][13] The bulky isopropyl group of the valine residue sterically hinders one face of the glycine-derived carbanion, leading to highly diastereoselective alkylation.[11][12] Acidic hydrolysis then cleaves the dipeptide, affording the desired chiral amino acid methyl ester with excellent enantiomeric excess (often >95% ee).[11] This method is particularly valuable for the synthesis of exotic amino acids on a laboratory scale.[11]
Catalytic Asymmetric Synthesis: The Power of Chirality Amplification
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. A substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.
The Strecker synthesis, one of the oldest and most versatile methods for producing racemic amino acids, involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[14][15][16] The asymmetric variant of this reaction employs a chiral catalyst to control the stereochemistry of the cyanide addition to an imine, leading to enantiomerically enriched α-aminonitriles.[14][15][17] Recent advancements have led to the development of robust catalysts, such as chiral amido-thioureas, that are compatible with aqueous cyanide salts, making the process more amenable to large-scale synthesis.[14]
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of a wide range of amino acids.[14][18][19] This method typically involves the reduction of a prochiral enamide or a related unsaturated precursor using a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands like DuPHOS.[18][19] The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the double bond, resulting in high enantioselectivity.[18]
Enzymatic Synthesis: Nature's Catalysts
Enzymatic synthesis offers a highly selective and environmentally friendly approach to chiral amino acids.[3][20] Enzymes, such as transaminases, dehydrogenases, and aldolases, operate under mild conditions and exhibit exquisite stereoselectivity.[20][21][22][23] For example, transaminases can catalyze the asymmetric transfer of an amino group to a keto acid, while engineered aldolases can facilitate the synthesis of complex amino acids without the need for protecting groups.[20][21]
II. Key Methodologies and Protocols
A deep understanding of the practical aspects of these synthetic strategies is crucial for their successful implementation in a research and development setting.
Asymmetric Alkylation of a Glycine Equivalent using an Evans Oxazolidinone Auxiliary
This protocol outlines the general steps for the asymmetric synthesis of an α-amino acid via alkylation of a glycine enolate equivalent employing an Evans oxazolidinone auxiliary.
Experimental Protocol:
-
Acylation of the Chiral Auxiliary: The chiral oxazolidinone is N-acylated with a suitable glycine equivalent (e.g., bromoacetyl bromide) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Enolate Formation: The resulting N-acyl oxazolidinone is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding lithium enolate.
-
Diastereoselective Alkylation: The desired alkylating agent (e.g., benzyl bromide) is added to the enolate solution at -78 °C, and the reaction is allowed to slowly warm to room temperature. The steric bulk of the oxazolidinone auxiliary directs the alkylating agent to the less hindered face of the enolate.
-
Auxiliary Cleavage: After purification of the alkylated product, the chiral auxiliary is removed by hydrolysis, for example, with lithium hydroxide in a mixture of tetrahydrofuran and water, to yield the enantiomerically pure α-amino acid.
Logical Flow of Asymmetric Alkylation
Caption: Workflow for Evans auxiliary-mediated asymmetric alkylation.
Catalytic Asymmetric Strecker Synthesis
This protocol provides a general outline for the catalytic asymmetric Strecker reaction for the synthesis of α-amino acids.
Experimental Protocol:
-
Imine Formation: An aldehyde is reacted with an amine (e.g., a primary amine) in a suitable solvent (e.g., toluene or methanol) to form the corresponding imine. In some cases, the imine can be generated in situ.
-
Asymmetric Hydrocyanation: The imine solution is treated with a cyanide source (e.g., hydrogen cyanide or trimethylsilyl cyanide) in the presence of a substoichiometric amount of a chiral catalyst (e.g., a chiral zirconium or titanium complex, or an organocatalyst like a chiral thiourea derivative). The reaction is typically carried out at low to ambient temperatures.
-
Hydrolysis: The resulting enantiomerically enriched α-aminonitrile is then hydrolyzed, usually under acidic or basic conditions, to afford the desired α-amino acid.
Catalytic Cycle of Asymmetric Strecker Synthesis
Caption: Generalized catalytic cycle for asymmetric Strecker synthesis.
III. Data Presentation: A Comparative Overview
The choice of synthetic strategy often depends on factors such as desired scale, substrate scope, and available resources. The following table provides a comparative summary of the performance of different chiral auxiliaries in the asymmetric alkylation of glycine enolates.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |
| Evans Oxazolidinone | Benzyl bromide | >98% d.e. | [7] |
| Schöllkopf Bis-Lactim Ether | Alkyl iodide | >95% e.e. | [11] |
| Oppolzer's Camphorsultam | Various alkyl halides | High d.e. | [6] |
| N-Benzoyl-L-proline | Various alkyl halides | Moderate to high d.e. | [6] |
Note: Direct comparisons can be challenging as reaction conditions and substrates often vary between studies.[6]
IV. Applications in Drug Development: The Impact of Non-Proteinogenic Amino Acids
The incorporation of NPAAs into peptide-based drug candidates can significantly improve their therapeutic properties.[1] NPAAs can enhance stability against enzymatic degradation, modulate receptor binding affinity and selectivity, and improve pharmacokinetic profiles.[1] For example, the introduction of α,α-disubstituted amino acids can induce conformational constraints in peptides, leading to more stable and potent therapeutics. The synthetic methodologies described in this guide are instrumental in accessing these valuable building blocks.[24][25][26]
V. Conclusion and Future Directions
The asymmetric synthesis of amino acids remains a vibrant and evolving field of research. While chiral pool synthesis and the use of chiral auxiliaries continue to be reliable strategies, the development of more efficient and versatile catalytic methods is a major focus. Organocatalysis and biocatalysis, in particular, offer promising avenues for sustainable and highly selective amino acid synthesis.[23][27] As our understanding of disease pathways deepens, the demand for novel and structurally diverse non-proteinogenic amino acids will undoubtedly grow, further driving innovation in this critical area of synthetic chemistry.
VI. References
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Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
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Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.
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Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
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Schöllkopf method. Wikipedia.
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Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health.
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Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. National Institutes of Health.
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The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health.
-
Self-Replication of Chiral α-Amino Acids in Strecker-Type Synthesis via Asymmetric Induction and Amplification of Their Own Chiral Intermediate α-Aminonitriles. Oxford Academic.
-
Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society.
-
Chiral Amino Acids Synthesis. Chiral Amino Acids Synthesis.
-
The Schollkopf Chiral Auxiliaries. Biosynth.
-
Strecker amino acid synthesis. Wikipedia.
-
A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline. Benchchem.
-
Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis.
-
Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications.
-
Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. PubMed.
-
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry.
-
Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. RSC Publishing.
-
The Schollkopf Chiral Auxiliaries. Biosynth.
-
Asymmetric Synthesis of α-Amino Acids by Organocatalytic Biomimetic Transamination. Organic Letters.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis.
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health.
-
Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI.
-
Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. ResearchGate.
-
Asymmetric Synthesis and Application of alpha-Amino Acids. Asymmetric Synthesis and Application of alpha-Amino Acids.
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
-
Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C-H Functionalization. PubMed.
-
Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides. Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides.
-
New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. ACS Publications.
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. National Institutes of Health.
-
Unnatural Amino Acids Potential for Innovating Drug Discovery. Biosynth.
-
Amino Acids as Chiral Building Blocks. ResearchGate.
-
Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
-
Schöllkopf Bis-Lactim Amino Acid Synthesis. Schöllkopf Bis-Lactim Amino Acid Synthesis.
-
New Approaches to the Use of Amino Acids as Chiral Building Blocks in Organic Synthesis [New Synthetic Methods (85)]. Consensus.
-
Chiral auxiliary. Wikipedia.
-
Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society.
-
PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters. ResearchGate.
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate.
-
Chiral Architectures from Macromolecular Building Blocks. Chemical Reviews.
-
Chiral pool. Wikipedia.
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
-
Asymmetric Synthesis. Asymmetric Synthesis.
-
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI.
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
-
Creativity from the Chiral Pool: Amino Acids. Baran Lab.
-
Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate.
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
-
Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Asymmetric Synthesis of Non-Proteinogenic Amino Acids.
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health.
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Authored by a Senior Application Scientist
An In-depth Technical Guide to Halogenated Amino Acid Derivatives
This guide provides an in-depth exploration of halogenated amino acid derivatives, from their fundamental synthesis and unique physicochemical properties to their advanced applications in drug discovery and chemical biology. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical tools.
The Strategic Value of Halogenation in Amino Acid Chemistry
Halogenation, the process of incorporating fluorine, chlorine, bromine, or iodine into a molecule, is a powerful strategy in medicinal chemistry and chemical biology. When applied to amino acids, the fundamental building blocks of proteins, this modification imparts unique and valuable properties that are not accessible with native structures.
The introduction of a halogen atom can profoundly influence a molecule's size, conformation, lipophilicity, and electronic distribution. A key interaction enabled by heavier halogens (Cl, Br, I) is the halogen bond , a noncovalent interaction where the halogen atom acts as an electrophilic (Lewis acidic) center, interacting with a nucleophilic (Lewis basic) partner like an oxygen or nitrogen atom. This interaction is increasingly recognized for its strength and directionality, making it a valuable tool for enhancing protein-ligand binding affinity and specificity.
This guide details the synthetic methodologies for creating these derivatives, explores their resulting properties, and showcases their application in crafting next-generation therapeutics and biological probes.
Synthesis of Halogenated Amino Acids: A Methodological Overview
The synthesis of halogenated amino acids can be broadly categorized into two main approaches: the halogenation of existing amino acid precursors and the de novo synthesis from halogenated starting materials. The choice of method depends on the target halogen, the desired position (aromatic vs. aliphatic), and stereochemical considerations.
Electrophilic Halogenation
Electrophilic halogenation is a common method for modifying electron-rich aromatic side chains, such as those of tyrosine, tryptophan, and histidine.
-
Chlorination, Bromination, and Iodination: Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are widely used for their relative safety and ease of handling. For example, the synthesis of 3-bromotyrosine can be achieved by treating L-tyrosine with NBS in a suitable solvent. The reaction's regioselectivity is dictated by the directing effects of the hydroxyl group on the phenol ring.
-
Fluorination: Electrophilic fluorination is more challenging due to the high reactivity of F₂ gas. Modern reagents like Selectfluor® (N-fluorobis(phenyl)sulfonimide) have made this transformation more practical and safer to perform in standard laboratory settings.
Nucleophilic Halogenation
Nucleophilic substitution is often employed for aliphatic amino acids. This typically involves the displacement of a leaving group (e.g., a hydroxyl or tosyl group) with a halide ion. For instance, fluorinated aliphatic amino acids can be synthesized from serine or threonine derivatives where the side-chain hydroxyl group is first converted into a better leaving group.
De Novo Synthesis
For complex structures or when stereochemical control is paramount, a de novo synthesis starting from a pre-halogenated building block is often the preferred route. This approach offers greater flexibility in installing the halogen at specific, non-native positions.
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis and subsequent utilization of a halogenated amino acid.
Caption: Halogen bond formation between a ligand and a protein.
Probes for Mechanistic and Structural Studies
Halogenated amino acids serve as powerful probes for investigating biological systems.
-
¹⁹F NMR Spectroscopy: Fluorine is an ideal nucleus for NMR studies because it has a spin of ½, a high gyromagnetic ratio, and 100% natural abundance, with no natural background signal in biological systems. Incorporating a fluoro-amino acid into a protein allows for high-resolution monitoring of conformational changes, ligand binding, and protein dynamics.
-
X-ray Crystallography: The heavy atoms bromine and iodine have strong anomalous scattering properties, making them excellent tools for solving the phase problem in X-ray crystallography to determine a protein's three-dimensional structure.
-
Vibrational Probes: The carbon-halogen bond has a distinct vibrational frequency. Attaching an infrared (IR) probe containing a C-I or C-Br bond to an amino acid allows for the study of local electric fields within a protein's active site.
Experimental Protocol: Synthesis of 4-Iodophenylalanine
This protocol describes a reliable method for the synthesis of N-acetyl-4-iodophenylalanine methyl ester, a protected form of 4-iodophenylalanine, via electrophilic iodination. This serves as a foundational procedure that can be adapted for other halogenations.
Materials:
-
N-acetyl-L-phenylalanine methyl ester
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-acetyl-L-phenylalanine methyl ester (1.0 eq) in dichloromethane.
-
Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution. Stir until all solids are dissolved.
-
Initiation: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (1.2 eq) dropwise. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any excess iodine. The orange/brown color should dissipate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product (N-acetyl-4-iodophenylalanine methyl ester) by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Deprotection (Optional): The acetyl and methyl ester protecting groups can be removed under acidic or basic hydrolysis conditions to yield the free amino acid, 4-iodophenylalanine.
Self-Validation: The success of this protocol is validated at each stage. TLC monitoring ensures the reaction goes to completion. The distinct color change during quenching provides a visual confirmation. Final characterization by NMR and MS provides unequivocal proof of the desired product's structure and purity.
Future Outlook
The field of halogenated amino acids continues to evolve. Emerging areas of interest include the development of novel, site-selective halogenation methods, particularly for aliphatic C-H bonds, and the use of these derivatives in creating "magic-ring" drugs with enhanced therapeutic properties. As our understanding of the halogen bond deepens, so too will our ability to rationally design more effective and specific protein ligands, peptides, and therapeutic agents.
References
-
Title: The role of fluorine in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Halogen bonding in medicinal chemistry and drug design Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Protein NMR with a fluorine label Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]
-
Title: The Halogen Bond Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Strategic Application of Halogen Atoms in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]
Methyl 2-acetylamino-3-chloropropionate: A Comprehensive Technical Guide for the Synthetic Chemist
Executive Summary: Methyl 2-acetylamino-3-chloropropionate is a versatile chiral building block of significant interest in the pharmaceutical and specialty chemical industries. Its trifunctional nature, possessing a protected amine, a reactive alkyl chloride, and a methyl ester, makes it a highly valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, robust synthetic methodologies, and critical applications, with a particular focus on its role in the synthesis of active pharmaceutical ingredients (APIs). We will explore the causal factors behind preferred synthetic routes, present detailed experimental protocols, and discuss its strategic importance in modern organic synthesis.
Core Compound Profile and Physicochemical Properties
This compound, often referred to as N-acetyl-3-chloroalanine methyl ester, is a derivative of the amino acid serine. It is typically encountered as a stable, white crystalline solid.[1][2][3] Its utility is greatly enhanced by the presence of a stereocenter at the C2 position, allowing for its use in the stereoselective synthesis of chiral molecules. The compound is available in its (S), (R), and racemic forms.[4][5][6]
The strategic placement of its functional groups dictates its synthetic utility. The N-acetyl group provides robust protection for the amine, stable to a variety of reaction conditions but removable when necessary. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the methyl ester can be readily hydrolyzed or otherwise transformed. This combination allows for a sequence of selective modifications, making it a cornerstone intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][4][7][8] |
| Molecular Weight | 179.60 g/mol | [1][4][7][8] |
| Appearance | White solid / off-white crystalline powder | [1][2][3] |
| Melting Point | 74-76 °C | [1][2][3][9] |
| Boiling Point | 303.6 °C (Predicted) | [2][3][9] |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane. Insoluble in water. | [1][2][3] |
| Storage Temperature | 2-8 °C | [2][3][9] |
| Common CAS Numbers | 18635-38-6 (L-form); 327064-63-1 ((S)-form); 87333-22-0 (DL-form) | [1][4][8] |
Synthesis and Mechanistic Considerations
The preparation of this compound is most efficiently achieved from serine methyl ester. A particularly robust and industrially relevant method involves a two-step, one-pot sequence starting from serine methyl ester hydrochloride.[10] This approach is favored for its operational simplicity and high yield, avoiding the isolation of the intermediate, methyl 2-amino-3-chloropropionate hydrochloride.
Causality Behind the Chosen Synthetic Route:
-
Starting Material: Serine methyl ester hydrochloride is readily available and provides the core carbon skeleton and stereochemistry.
-
Chlorination Agent: Thionyl chloride (SOCl₂) is the reagent of choice. It effectively converts the primary alcohol of the serine side chain into a chloride via an Sₙ2 mechanism, which proceeds with inversion of configuration if the hydroxyl were on a chiral center, though here it is on a primary carbon. Critically, SOCl₂ also reacts with any residual water, driving the reaction to completion.
-
Solvent: An aprotic solvent such as toluene or dichloroethane is essential.[10][11] These solvents are inert to the highly reactive reagents (thionyl chloride and acetyl chloride) and facilitate the desired reaction temperatures.
-
Acetylation Agent: Acetyl chloride is used to acetylate the amine. This reaction is rapid and high-yielding. The entire process can be conducted in the same reaction vessel, which is a significant advantage for process efficiency.[10]
Caption: Role as a precursor in the synthesis of ACE inhibitors.
B. Electronic Chemicals and Advanced Materials
Beyond pharmaceuticals, this compound is utilized in the electronic chemicals sector. It serves as an intermediate in the formulation of photoresists, which are critical materials for photolithography in semiconductor manufacturing. [1][12]The specific structure of the intermediate helps to fine-tune essential properties of the photoresist, such as adhesion, sensitivity, and resolution, which are paramount for creating high-density integrated circuits. [12]
C. General Organic Synthesis
The compound is also a valuable building block for preparing specialized amino acid derivatives and other complex chiral molecules for research and development in the agrochemical and pharmaceutical industries. [9][12]
Spectroscopic Characterization
Confirming the identity and purity of this compound is crucial. Standard analytical techniques are employed for its characterization.
Table 2: Summary of Spectroscopic Data
| Technique | Key Observations | Source(s) |
| Mass Spectrometry (GC-MS) | The NIST library indicates characteristic peaks. Top peaks often include m/z values of 78, 43, and 120, corresponding to fragmentation patterns of the molecule. | [4] |
| ¹³C NMR Spectroscopy | Expected chemical shifts would include signals for the methyl ester carbonyl (~170 ppm), amide carbonyl (~170 ppm), the α-carbon (~50-55 ppm), the β-carbon with the chlorine atom (~45-50 ppm), the ester methyl group (~52 ppm), and the acetyl methyl group (~22 ppm). | [8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for the N-H stretch of the amide (~3300 cm⁻¹), C=O stretches of the ester and amide (~1740 cm⁻¹ and ~1650 cm⁻¹, respectively), and the C-Cl stretch (~700-800 cm⁻¹). | [8] |
Safety, Handling, and Storage
Proper handling and storage are imperative when working with this chemical intermediate.
-
Hazard Identification: The compound is classified as a skin sensitizer (H317: May cause an allergic skin reaction) and is very toxic to aquatic life with long-lasting effects (H400/H410). [8]It may also cause skin, eye, and respiratory irritation. [13]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [2]Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C. [2][3][9]* Spill & Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a high-value synthetic intermediate. Its well-defined structure, reliable synthetic routes, and versatile reactivity make it an indispensable tool for chemists in pharmaceutical development and materials science. A thorough understanding of its properties, synthesis, and handling allows researchers and drug development professionals to leverage its full potential in creating novel and complex molecules that drive scientific and technological advancement.
References
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- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-(acetylamino)-3-chloropropionate, (S)-.
- Methyl 2-(acetylamino)-3-chloropropionate.
- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-acetylamino-3-chloropropion
- Applications of this compound in Specialty Chemicals. (2025). Ningbo Inno Pharmchem Co., Ltd.
- DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification.
- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-acetaMido-3-chloropropano
- N-Acetyl-3-chloro-L-serine methyl ester. LookChem.
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- METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)-.
- Methyl 2-(acetylamino)-3-chloropropionate, (R)-.
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Methyl 2-acetylamino-3-chloropropionate: A Versatile Chiral Building Block for Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetylamino-3-chloropropionate, a chiral halogenated amino acid derivative, has emerged as a pivotal intermediate in various fields of chemical and biomedical research. Its unique structural features, including a reactive chlorine atom, a protected amine, and an ester functional group, render it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role in pharmaceutical synthesis, the creation of unnatural amino acids, and its prospective utility in materials science and enzymology. We will delve into the underlying chemical principles, provide exemplary experimental protocols, and explore the future research directions this compound inspires.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research.
| Property | Value |
| CAS Number | 18635-38-6 |
| Molecular Formula | C₆H₁₀ClNO₃ |
| Molecular Weight | 179.60 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 74-76 °C[1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol[1] |
The synthesis of this compound is typically achieved through a straightforward N-acetylation of the corresponding amino ester precursor. A common laboratory-scale synthesis is outlined below.
Synthetic Workflow: N-acetylation of (R)-methyl 2-amino-3-chloropropionate
Caption: Synthetic route to this compound.
PART 1: Core Application in Pharmaceutical Synthesis - The Case of Ramipril
One of the most significant and well-documented applications of this compound is its role as a key starting material in the synthesis of Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure. The chirality of the molecule is crucial for the biological activity of the final drug product.
The Ramipril Synthesis: A Stepwise Approach
The synthesis of the core bicyclic intermediate of Ramipril, cis,endo-2-azabicyclo[3.3.0]octane-3-carboxylic acid, from this compound is a multi-step process that showcases the versatility of this building block.
Step 1: Alkylation and Cyclization Precursor Formation
The synthesis initiates with the reaction of this compound with 1-cyclopentenylpyrrolidine. This reaction proceeds via an initial alkylation, where the enamine acts as a nucleophile, followed by hydrolysis to yield methyl 2-acetylamino-3-(2-oxocyclopentyl)propionate.
Step 2: Intramolecular Cyclization and Reduction
The keto ester intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by a reduction to stereoselectively form the desired cis,endo-2-azabicyclo[3.3.0]octane-3-carboxylic acid.
Experimental Protocol: Synthesis of cis,endo-2-azabicyclo[3.3.0]octane-3-carboxylic acid
Materials:
-
This compound
-
1-Cyclopentenylpyrrolidine
-
Toluene
-
Triethylamine
-
Concentrated Hydrochloric Acid
-
Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Alkylation: In a reaction flask, dissolve this compound and 1-cyclopentenylpyrrolidine in toluene at 0°C. Add triethylamine and allow the reaction to warm to room temperature, stirring until completion.
-
Work-up: Concentrate the reaction mixture under vacuum. Acidify the residue with concentrated hydrochloric acid.
-
Cyclization and Reduction: The acidified mixture is then subjected to conditions that promote cyclization, followed by catalytic hydrogenation using H₂ gas and a Pd/C catalyst to yield cis,endo-2-azabicyclo[3.3.0]octane-3-carboxylic acid.
Logical Workflow for Ramipril Intermediate Synthesis
Caption: Key steps in the synthesis of a Ramipril intermediate.
PART 2: A Gateway to Unnatural Amino Acids
The presence of a chlorine atom at the β-position makes this compound an excellent electrophile for nucleophilic substitution reactions. This reactivity opens up a vast chemical space for the synthesis of a wide array of unnatural amino acids (UAAs), which are invaluable tools in drug discovery and chemical biology.[2][3]
The Chemistry of Side-Chain Modification
By reacting this compound with various nucleophiles, the chlorine atom can be displaced to introduce novel side chains. This allows for the creation of amino acids with tailored properties, such as altered hydrophobicity, charge, or the introduction of reporter groups.
Potential Nucleophiles:
-
Thiols: To introduce sulfur-containing side chains.
-
Amines: For the synthesis of diamino acids.
-
Azides: As precursors for triazole-containing amino acids via click chemistry.
-
Cyanide: To introduce a nitrile group, which can be further elaborated.
-
Organometallic reagents: For the formation of carbon-carbon bonds.
Representative Protocol: Synthesis of a Thioether-Linked Unnatural Amino Acid
Materials:
-
This compound
-
A thiol of interest (e.g., benzyl mercaptan)
-
A non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.
-
Cool the solution to 0°C and add the base portion-wise.
-
To the resulting thiolate solution, add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Reaction Pathway for UAA Synthesis
Caption: General scheme for unnatural amino acid synthesis.
PART 3: Speculative and Future Research Applications
The unique chemical functionalities of this compound suggest its potential in other cutting-edge research areas, although these are currently less documented in the scientific literature.
Potential Role in Photoresist Formulations
Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in the manufacturing of microelectronics.[4][5][6] The composition of a photoresist is critical to its performance. While direct evidence is scarce, the properties of this compound suggest a potential role. Halogenated compounds can be incorporated into photoresist formulations to enhance their properties, such as etch resistance.[7][8][9] The presence of the chlorine atom in this molecule could potentially modulate the reactivity and solubility of a polymer matrix upon exposure to light. Further research is needed to explore its efficacy as a monomer or an additive in novel photoresist formulations.
As a Latent Dehydroalanine Precursor
Dehydroalanine is an unsaturated amino acid residue found in some natural products and is a valuable synthetic intermediate.[10] It can be generated from β-chloroalanine derivatives through elimination of HCl.[11] this compound could serve as a stable precursor to a dehydroalanine derivative within a synthetic sequence, which could then be used in Michael additions to introduce further complexity.
Enzyme Inhibition: A Hypothesis
The related compound, β-Chloro-L-alanine, is known to be an inhibitor of several enzymes, including alanine racemase and threonine deaminase.[12] It is plausible that this compound could act as a pro-inhibitor. The ester and acetyl groups could be hydrolyzed in vivo by cellular esterases and amidases, respectively, to release the active β-chloroalanine. This suggests that our title compound could be a valuable tool for studying enzyme mechanisms and for the development of novel enzyme inhibitors.
Conclusion
This compound is a chiral building block of significant utility and potential. Its well-established role in the synthesis of the blockbuster drug Ramipril underscores its importance in medicinal chemistry. Furthermore, its reactivity as an electrophile provides a robust platform for the synthesis of a diverse range of unnatural amino acids, enabling the exploration of new chemical and biological space. While its applications in materials science and enzymology are currently more speculative, the unique chemical properties of this molecule warrant further investigation in these exciting fields. As research continues to push the boundaries of science, versatile and strategically functionalized molecules like this compound will undoubtedly play a crucial role in enabling future discoveries.
References
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The Chemical Properties and Synthesis of this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Photoresist composition and method of forming photoresist pattern. (2021). Justia Patents. Retrieved from [Link]
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-
Ramipril, Hoe-498, Carasel, Altace, Delix, Ramace, Unipril, Tritace, Triatec-药物合成数据库. (n.d.). Drug Synthesis Database. Retrieved from [Link]
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Coating compositions for use with an overcoated photoresist - Patent 2258691 - EPO. (2010). European Patent Office. Retrieved from [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate. (n.d.). PubChem. Retrieved from [Link]
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Making Unnatural Amino Acids. (2014). Astrobiology Web. Retrieved from [Link]
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Synthesis of dehydroalanine peptides from .beta.-chloroalanine peptide derivatives | The Journal of Organic Chemistry - ACS Publications. (1980). ACS Publications. Retrieved from [Link]
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The Art of Drug Synthesis. (n.d.). Wiley. Retrieved from [Link]
-
Dehydroalanine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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1,1,1-Trichloroethane - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Photoresist Chemicals - Halocarbon. (n.d.). Halocarbon. Retrieved from [Link]
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What Is Photoresist In Photolithography? - Chemistry For Everyone - YouTube. (2025). YouTube. Retrieved from [Link]
-
Customer Application Brief Electronics Photoresist & Ancillary Chemicals Manufacturing - 3M. (n.d.). 3M. Retrieved from [Link]
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exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Methyl 2-acetylamino-3-chloropropionate from L-Serine
Abstract
Methyl 2-acetylamino-3-chloropropionate is a versatile chiral intermediate crucial in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring an ester, an amide, a chlorine atom, and a chiral center, allows for diverse subsequent chemical manipulations.[3] This document provides a detailed, three-step synthetic protocol starting from the readily available amino acid, L-Serine. The described pathway involves esterification, N-acetylation, and chlorination. We will delve into the mechanistic rationale behind each transformation, offer a detailed step-by-step protocol, and present an alternative, more streamlined one-pot procedure suitable for larger-scale synthesis.
Introduction: The Strategic Importance of β-Chloroalanine Derivatives
β-Chloroalanine derivatives, such as the title compound, are highly valuable synthons in medicinal chemistry and drug development.[] The presence of a chlorine atom provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups to construct more complex molecular architectures. For instance, these intermediates are utilized in the synthesis of dehydroalanine peptides and other modified amino acids.[5][6] The specific target of this guide, this compound, serves as a precursor in the synthesis of compounds like N-acetyl-S-(3-coumarinyl)-cysteine methyl ester, a metabolite of coumarin.[7] The synthesis begins with L-serine, a natural and inexpensive chiral starting material, ensuring the stereochemical integrity of the final product.
Overall Synthetic Strategy
The conversion of L-Serine to this compound is achieved through a robust three-step sequence. Each step is designed to modify a specific functional group of the serine backbone while preserving the stereocenter.
-
Esterification: The carboxylic acid of L-Serine is converted to its methyl ester.
-
N-Acetylation: The primary amine is protected as an acetamide.
-
Deoxychlorination: The primary hydroxyl group is substituted with a chlorine atom.
This sequence ensures that the most reactive groups are appropriately handled and side reactions are minimized.
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level workflow from the starting material to the final product.
Caption: High-level workflow for the three-step synthesis.
Mechanistic Insights & Rationale
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.
-
Step 1: Esterification with Thionyl Chloride/Methanol: L-Serine is first converted to its methyl ester hydrochloride. Thionyl chloride (SOCl₂) serves a dual purpose. It reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol (a classic Fischer esterification). Simultaneously, SOCl₂ can directly react with the carboxylic acid to form an acyl chlorosulfite intermediate, which is highly reactive towards methanol.[8][9] The final product is isolated as a hydrochloride salt due to the presence of HCl.
-
Step 2: N-Acetylation: The amino group of the serine methyl ester is a potent nucleophile. In this step, it attacks one of the electrophilic carbonyl carbons of acetic anhydride. A base, such as triethylamine, is used to neutralize the resulting acetic acid byproduct and the hydrochloride salt, freeing the amine for reaction.[10]
-
Step 3: Deoxychlorination with Thionyl Chloride: This step converts the primary alcohol into an alkyl chloride. The alcohol's lone pair attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated alkyl chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the primary carbon in an SN2 reaction.[11] The leaving group (chlorosulfite) is excellent because its decomposition into gaseous sulfur dioxide (SO₂) and chloride ion is thermodynamically highly favorable, driving the reaction to completion.[12]
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Thionyl chloride is highly corrosive and toxic, reacting violently with water to release HCl and SO₂ gas. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Step-wise Synthesis
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube (filled with CaCl₂).
-
Reagents: Suspend L-Serine (10.5 g, 100 mmol) in 250 mL of anhydrous methanol.
-
Reaction: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.[8]
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The solution should become clear.
-
Workup: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator.
-
Isolation: Add 100 mL of diethyl ether to the resulting oil/solid to precipitate the product. Stir for 15 minutes, then collect the white solid by vacuum filtration. Wash the solid with another 50 mL of diethyl ether and dry it under vacuum. This typically yields L-Serine methyl ester hydrochloride in high purity.
-
Setup: In a 500 mL round-bottom flask with a magnetic stirrer, suspend the L-Serine methyl ester hydrochloride (15.5 g, ~100 mmol) from Step 1 in 200 mL of chloroform.[10]
-
Reagents: Cool the suspension to 0 °C. Add triethylamine (28 mL, 200 mmol) dropwise to neutralize the hydrochloride salt, stirring until the solution becomes clear.
-
Acetylation: Add acetic anhydride (10.4 mL, 110 mmol) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Wash the reaction mixture sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Acetyl-L-Serine Methyl Ester, typically as a viscous oil or low-melting solid.
-
Setup: Dissolve the N-Acetyl-L-Serine Methyl Ester (16.1 g, ~100 mmol) from Step 2 in 150 mL of an anhydrous aprotic solvent like toluene or dichloromethane in a flask equipped with a stirrer and reflux condenser.[13]
-
Chlorination: Add thionyl chloride (8.8 mL, 120 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (40 °C for dichloromethane, higher for toluene) for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: Cool the reaction to room temperature and carefully pour it into 200 mL of ice-cold saturated NaHCO₃ solution to quench the excess thionyl chloride. Caution: Vigorous gas evolution (CO₂ and SO₂)!
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of the solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the final product as a white solid.[3]
Protocol 2: Streamlined One-Pot Chlorination and Acetylation
This procedure, adapted from patent literature, combines the final two steps and is more efficient for larger scales.[13]
-
Setup: Start with L-Serine methyl ester hydrochloride (15.5 g, 100 mmol) in an anhydrous aprotic solvent like toluene (200 mL) in a reaction vessel suitable for heating.
-
Chlorination: Add thionyl chloride (8.8 mL, 120 mmol) and heat the mixture to 60-70 °C for 2-3 hours. This converts the starting material to methyl 2-amino-3-chloropropionate hydrochloride.
-
Acetylation: Without isolating the intermediate, cool the mixture slightly and add acetyl chloride (8.5 mL, 120 mmol) at an elevated temperature (e.g., 50-60 °C).[13] Maintain heating for another 2-3 hours until the reaction is complete.
-
Workup & Purification: Follow the workup and purification steps (4-6) described in Protocol 1, Step 3. This method avoids the isolation of the N-acetylated intermediate, saving time and materials.
Data Summary and Characterization
Quantitative Data Table
| Step | Starting Material | M.W. ( g/mol ) | Reagent 1 | M.W. ( g/mol ) | Reagent 2 | M.W. ( g/mol ) | Product | M.W. ( g/mol ) | Typical Yield |
| 1 | L-Serine | 105.09 | SOCl₂ | 118.97 | Methanol | 32.04 | L-Serine Methyl Ester HCl | 155.58 | >90% |
| 2 | L-Serine Methyl Ester HCl | 155.58 | Ac₂O | 102.09 | Et₃N | 101.19 | N-Acetyl-L-Serine Methyl Ester | 161.16 | >85% |
| 3 | N-Acetyl-L-Serine Methyl Ester | 161.16 | SOCl₂ | 118.97 | - | - | This compound | 179.60 | 75-85% |
Product Characterization
-
Appearance: White crystalline solid.[3]
-
Melting Point: 74-76 °C.[14]
-
Solubility: Soluble in dichloromethane, ethyl acetate, and methanol.[14]
-
Spectroscopy:
-
¹H NMR: Protons corresponding to the acetyl group (CH₃), methyl ester (OCH₃), and the three backbone protons (α-CH, β-CH₂) should be present with appropriate chemical shifts and coupling constants.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (179.60 g/mol ) should be observable.
-
References
-
ResearchGate. Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13... Available at: [Link]
-
Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977). Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives. The Journal of Organic Chemistry, 42(13), 2253–2256. Available at: [Link]
-
ChemBK. This compound. Available at: [Link]
- Google Patents. DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of this compound. Available at: [Link]
- Google Patents. EP0078853B1 - Process for preparing beta-chloroalanine.
-
ACS Publications. Synthesis of dehydroalanine peptides from .beta.-chloroalanine peptide derivatives. Available at: [Link]
-
PrepChem.com. Synthesis of N-Acetyl-L-serine, methyl ester. Available at: [Link]
-
Organic Chemistry Portal. Appel Reaction. Available at: [Link]
-
ChemBK. Methyl 2-acetaMido-3-chloropropanoate. Available at: [Link]
-
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-
Wikipedia. Appel reaction. Available at: [Link]
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Taylor & Francis Online. Thionyl chloride – Knowledge and References. Available at: [Link]
-
PubMed. Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites. Available at: [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
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Enantioselective Synthesis of Methyl 2-acetylamino-3-chloropropionate: A Guide for Advanced Synthesis
Introduction
Methyl 2-acetylamino-3-chloropropionate is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its stereochemistry plays a crucial role in the biological activity of the final products, making enantioselective synthesis a critical aspect of its production. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of this valuable compound. We will explore both established and prospective methodologies, offering detailed protocols and insights into the underlying chemical principles.
The structure of this compound features a stereocenter at the α-carbon, bearing an acetamido group, a methyl ester, and a chloromethyl group. The molecule is a white solid with a melting point in the range of 74-76°C and is soluble in various organic solvents such as dichloromethane, ethyl acetate, and methanol.[1][2]
Established Synthetic Route: The Chiral Pool Approach
The most direct and frequently employed method for synthesizing enantiomerically pure this compound relies on the use of a chiral precursor. This "chiral pool" approach leverages naturally occurring, enantiopure starting materials to bypass the need for asymmetric induction during the synthesis.
A common method involves the acetylation of an enantiopure methyl 2-amino-3-chloropropionate salt.[1] For instance, the (R)-enantiomer can be synthesized from (R)-methyl 2-amino-3-chloropropionate.
Protocol 1: Synthesis from a Chiral Precursor
-
Reaction Setup: To a solution of (R)-methyl 2-amino-3-chloropropionate hydrochloride in an inert solvent such as diethyl ether or dichloromethane, add a suitable base (e.g., triethylamine) to neutralize the salt.
-
Acetylation: Cool the mixture in an ice bath and add acetic anhydride dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired (R)-Methyl 2-acetylamino-3-chloropropionate.
This method is robust and provides high enantiopurity, contingent on the stereochemical integrity of the starting material.
Prospective Enantioselective Synthesis: Asymmetric Organocatalysis
For situations where the chiral precursor is unavailable or where a de novo synthesis is desired, asymmetric catalysis offers a powerful alternative. Organocatalysis, in particular, has emerged as a versatile tool for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds.[3][4][5] A plausible organocatalytic approach to this compound involves the asymmetric conjugate addition of an amine equivalent to a suitable α,β-unsaturated ester, followed by chlorination and acetylation.
Proposed Synthetic Workflow: Organocatalytic Approach
Caption: Proposed organocatalytic synthesis workflow.
Protocol 2: Proposed Organocatalytic Synthesis
-
Asymmetric Michael Addition: In a dry reaction vessel under an inert atmosphere, dissolve methyl acrylate and a protected amine source (e.g., phthalimide) in a suitable solvent (e.g., toluene). Add a chiral organocatalyst, such as a squaramide-based catalyst, and a weak base. Stir the reaction at the appropriate temperature, monitoring for the formation of the enantioenriched Michael adduct.
-
Purification of Adduct: After completion, purify the Michael adduct by column chromatography.
-
Chlorination and Deprotection: Dissolve the purified adduct in a suitable solvent and treat with a chlorinating agent like N-chlorosuccinimide (NCS) to introduce the chlorine atom at the β-position. Following chlorination, deprotect the amine group. For a phthalimide protecting group, this can be achieved using hydrazine.
-
Acetylation: The resulting chiral methyl 2-amino-3-chloropropionate can then be acetylated as described in Protocol 1 to yield the final product.
Rationale for Choices:
-
Catalyst: Chiral squaramide catalysts are known to be effective in promoting enantioselective conjugate additions through hydrogen bonding interactions, which can effectively shield one face of the Michael acceptor.
-
Protecting Group: The use of a protected amine is crucial to prevent side reactions and to allow for controlled functionalization. Phthalimide is a robust protecting group that can be removed under specific conditions.
Alternative Enantioselective Strategy: Enzymatic Kinetic Resolution
Enzymatic catalysis offers a green and highly selective alternative for obtaining enantiopure compounds. A kinetic resolution approach can be employed to separate the enantiomers of a racemic mixture of this compound or a suitable precursor. This method relies on the stereoselectivity of an enzyme to preferentially react with one enantiomer, leaving the other unreacted and thus enantioenriched. Lipases and amidases are commonly used for such resolutions.[6][7]
Enzymatic Resolution Workflow
Sources
Application Notes and Protocols: "Methyl 2-acetylamino-3-chloropropionate" as a Precursor for Ramipril Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ramipril and Its Synthesis
Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension, congestive heart failure, and to improve survival after a myocardial infarction.[1][2] As a prodrug, ramipril is metabolized in the liver to its active form, ramiprilat, which exerts its therapeutic effects by blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2] The intricate stereochemistry of ramipril, with five chiral centers, necessitates a highly stereoselective and efficient synthetic strategy to ensure the desired therapeutic efficacy and minimize diastereomeric impurities.
A key building block in the synthesis of ramipril is the dipeptide-like molecule, N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine. The efficient and stereocontrolled synthesis of this intermediate is paramount to the overall viability of the ramipril manufacturing process. This application note details the use of "Methyl 2-acetylamino-3-chloropropionate" as a readily available and versatile precursor for the synthesis of this crucial ramipril intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API). We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the analytical methods required for quality control.
Chemical Properties of the Precursor: this compound
A thorough understanding of the starting material is fundamental to a successful synthesis. The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 18635-38-6 | Generic |
| Molecular Formula | C6H10ClNO3 | Generic |
| Molecular Weight | 179.60 g/mol | Generic |
| Appearance | White solid | Generic |
| Melting Point | 74-76 °C | Generic |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | Generic |
Overall Synthetic Pathway
The synthesis of Ramipril from this compound can be conceptually divided into three main stages:
-
Formation of the Key Intermediate: Synthesis of L-Alanine methyl ester from this compound.
-
Synthesis of the Dipeptide Analog: Reductive amination of L-Alanine methyl ester with ethyl 2-oxo-4-phenylbutanoate to yield N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine methyl ester, followed by hydrolysis to the corresponding carboxylic acid.
-
Final Assembly and Deprotection: Coupling of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine with the bicyclic amino acid ester, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester, followed by hydrogenolytic deprotection of the benzyl group to afford Ramipril.
Caption: Overall synthetic route from this compound to Ramipril.
Experimental Protocols
Part 1: Synthesis of L-Alanine methyl ester hydrochloride from this compound
This initial stage involves the hydrolysis of both the acetyl protecting group and the methyl ester, followed by re-esterification to obtain the desired L-Alanine methyl ester.
Step 1a: Hydrolysis to L-Alanine
-
Rationale: Acidic hydrolysis is a standard method for the removal of both N-acetyl and ester protecting groups in amino acid chemistry. The use of a strong acid like hydrochloric acid ensures complete cleavage to the free amino acid.
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Add 6 M hydrochloric acid (sufficient to fully dissolve the starting material).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to obtain crude L-Alanine hydrochloride. The chlorine atom from the starting material is displaced during this process.
-
Step 1b: Esterification to L-Alanine methyl ester hydrochloride
-
Rationale: The esterification of amino acids is typically carried out under acidic conditions to prevent side reactions at the amino group. The use of methanol in the presence of an acid catalyst, such as hydrogen chloride gas or thionyl chloride, is a common and effective method.[3]
-
Protocol:
-
Suspend the crude L-Alanine hydrochloride (1 equivalent) in methanol.
-
Cool the suspension in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the suspension or add thionyl chloride dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield L-Alanine methyl ester hydrochloride as a solid. This product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
-
Part 2: Synthesis of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine
This crucial step involves the stereoselective formation of the dipeptide-like side chain via reductive amination.
Caption: Reductive amination to form the core structure of the Ramipril side chain.
-
Rationale: Reductive amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] The reaction between the primary amine of L-alanine methyl ester and the ketone of ethyl 2-oxo-4-phenylbutanoate forms an intermediate imine, which is then reduced in situ to the desired secondary amine. The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous as it selectively reduces the imine in the presence of the ketone.[5]
-
Protocol:
-
Dissolve L-Alanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a mild base, such as triethylamine, to neutralize the hydrochloride salt.
-
To this solution, add ethyl 2-oxo-4-phenylbutanoate (1 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by the addition of water and adjust the pH to acidic with dilute HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine methyl ester.
-
Hydrolysis of the methyl ester: The crude methyl ester is then subjected to alkaline hydrolysis to yield the desired carboxylic acid.[6] Dissolve the crude ester in a mixture of methanol and water. Add 1M sodium hydroxide solution and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate. Dry the organic layer and evaporate the solvent to yield N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine. The product can be further purified by crystallization from a mixture of alcohol and water.[7][8]
-
Part 3: Final Assembly and Deprotection to Ramipril
The final steps involve the coupling of the two key fragments followed by the removal of the benzyl protecting group.
-
Rationale: The formation of the amide bond between N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester is a standard peptide coupling reaction. The use of dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) is a well-established method that minimizes racemization and improves reaction efficiency.[9][10][11][12][13] The benzyl ester is a common protecting group for carboxylic acids, which can be cleanly removed by catalytic hydrogenation.[14][15]
-
Protocol:
-
Coupling: Dissolve N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (1 equivalent) and (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester (1 equivalent) in a suitable aprotic solvent such as dichloromethane or dimethylformamide.
-
Cool the solution in an ice bath and add HOBt (1 equivalent) and DCC (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude Ramipril benzyl ester.
-
Debenzylation: Dissolve the crude Ramipril benzyl ester in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude Ramipril.
-
Purification: The crude Ramipril can be purified by crystallization from a suitable solvent system, such as ethyl acetate.[16]
-
Analytical Characterization
Rigorous analytical testing is crucial at each stage of the synthesis to ensure the identity, purity, and stereochemical integrity of the intermediates and the final API.
| Stage | Analytical Technique | Purpose |
| Intermediates | NMR (¹H and ¹³C) | Structural elucidation and confirmation of functional groups. |
| HPLC | Purity assessment and detection of impurities. | |
| Mass Spectrometry | Determination of molecular weight. | |
| Final Product (Ramipril) | HPLC | Assay and impurity profiling, including stereoisomeric purity.[2][17][18] |
| NMR (¹H and ¹³C) | Confirmation of the final structure. | |
| Mass Spectrometry | Confirmation of the molecular weight.[2] | |
| FT-IR Spectroscopy | Identification of characteristic functional groups. | |
| Elemental Analysis | Confirmation of the elemental composition. | |
| Melting Point | Physical characterization and purity check. |
Conclusion
"this compound" serves as a viable and cost-effective precursor for the synthesis of Ramipril. The synthetic route, while multi-step, employs well-established and robust chemical transformations, including hydrolysis, esterification, reductive amination, peptide coupling, and catalytic hydrogenation. Careful control of reaction conditions and rigorous in-process analytical monitoring are essential to achieve a high yield and purity of the final Ramipril API. The protocols outlined in this application note provide a comprehensive framework for researchers and drug development professionals engaged in the synthesis of this important ACE inhibitor.
References
-
Iwasaki, G., Kimura, R., Numao, N., & Kondo, K. (n.d.). Stereoselective Synthesis of N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-l-alanine Derivatives by Means of Reductive Amination. Chemistry Letters. Oxford Academic. Retrieved from [Link]
- (n.d.). Purification method of n-(1(s)-ethoxycarbonyl-3-phenylpropyl)-l-alanine. Google Patents.
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(2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF. RSC Publishing. Retrieved from [Link]
- (n.d.). Purification method of n-(1(s)-ethoxycarbonyl-3-phenylpropyl)-l-alanine. Google Patents.
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(2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]
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(n.d.). A Simplified Process for High Purity of N-[1-(s)- Ethoxycarbonyl-3-phenylpropyl]-(s)-alanine- N-carboxyanhydride. Asian Publication Corporation. Retrieved from [Link]
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(2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. ResearchGate. Retrieved from [Link]
- (n.d.). A process for preparation of ramipril. Google Patents.
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(2021). HOBt and DCC in the synthesis of peptides. Chemistry Stack Exchange. Retrieved from [Link]
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(n.d.). Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online. Retrieved from [Link]
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(2015). PROCESS FOR THE PREPARATION OF RAMIPRIL. European Patent Office. Retrieved from [Link]
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(2022). De-esterification of amino acid esters. ResearchGate. Retrieved from [Link]
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(2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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(n.d.). Preparation, Characterization, and Analytical Application of Ramipril Membrane-Based Ion-Selective Electrode. PMC - NIH. Retrieved from [Link]
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(n.d.). N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine. PubChem. Retrieved from [Link]
- (n.d.). Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride. Google Patents.
-
(n.d.). Development of Methods of Quality Control of the Tablets «Ramipril». MDPI. Retrieved from [Link]
- (n.d.). Process for preparing n-/1(s)-ethoxycarbonyl-3-phenylpropyl/-l-alanyl-l-proline. Google Patents.
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(n.d.). N-(1(S)-ETHOXYCARBONYL-3-PHENYLPROPYL)-L-ALANINE. precisionFDA. Retrieved from [Link]
- (n.d.). Preparation of ramipril and stable pharmaceutical compositions. Google Patents.
-
(2021). Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. NIH. Retrieved from [Link]
- (n.d.). Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine. Google Patents.
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(n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Retrieved from [Link]
- (n.d.). Preparation method of ramipril. Google Patents.
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(2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]
- (n.d.). Process for the preparation of amino acid methyl esters. Google Patents.
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(n.d.). Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. Pearson. Retrieved from [Link]
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(n.d.). (2S,3AS,6aS)-benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate. PubChem. Retrieved from [Link]
-
(2020). Hydrogenation N-alkylation of α-alanyl-α-proline with ethyl 2-oxo-4-phenylbutanoate on organometallic catalysts. ResearchGate. Retrieved from [Link]
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(n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem.com. Retrieved from [Link]
- (n.d.). Method for preparing ethyl 2-oxy-4-phenylbutyrate. Google Patents.
-
(n.d.). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. ResearchGate. Retrieved from [Link]
-
(n.d.). Cyclopenta(b)pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aS,6aS)-. PubChem. Retrieved from [Link]
-
(n.d.). (2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate. PubChem. Retrieved from [Link]
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Application Notes and Protocols: Methyl 2-acetylamino-3-chloropropionate in Peptide Synthesis
Introduction: A Versatile Building Block for Unnatural Peptide Chemistry
In the landscape of modern drug discovery and materials science, the incorporation of unnatural amino acids into peptides offers a powerful strategy to enhance biological activity, improve metabolic stability, and introduce novel functionalities.[1] Methyl 2-acetylamino-3-chloropropionate, a chiral halogenated amino acid derivative, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of non-canonical amino acids. Its utility stems from the presence of a reactive C-Cl bond at the β-position, which is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in peptide synthesis, with a focus on practical applications and detailed protocols.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H10ClNO3 | [2][3][4][5] |
| Molecular Weight | 179.60 g/mol | [2][4] |
| Appearance | White solid | [2] |
| Melting Point | 74-76 °C | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[2] Insoluble in water.[3] | |
| CAS Number | 18635-38-6 (for the L-form) | [2] |
| Synonyms | N-acetyl-3-chloro-L-alanine methyl ester, Methyl 2-acetylamino-3-chloropropanoate | [2] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses. It is classified as a harmful substance and may cause skin sensitization.[4] Store in a cool, dry place away from incompatible materials.
Core Applications in Peptide Synthesis: The Gateway to Novel Amino Acids
The primary application of this compound in the context of peptide synthesis is as a precursor to various β-substituted alanines. The reactive chloride atom serves as a good leaving group, facilitating its displacement by a wide range of nucleophiles.
Synthesis of β-Substituted Alanines via Nucleophilic Substitution
The carbon-chlorine bond in this compound is readily cleaved by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reaction provides a straightforward route to a diverse library of unnatural amino acids.
Caption: Nucleophilic substitution at the β-carbon.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is often chosen to dissolve the reactants and facilitate the SN2 reaction mechanism by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIEA), may be used to scavenge any protons generated during the reaction, particularly when the nucleophile is an amine or thiol.
-
Temperature: The reaction temperature is typically kept moderate (room temperature to 50 °C) to ensure a controlled reaction and minimize side reactions.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general framework for the synthesis of β-substituted alanine derivatives from this compound.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium thioacetate, an amine, a thiol)
-
Anhydrous dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA) (if required)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt (e.g., NaN3), it can be added directly. If it is a free amine or thiol, add DIEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Precursor to Dehydroalanine Derivatives
This compound can be converted to the corresponding dehydroalanine derivative through an elimination reaction. Dehydroalanine is a valuable intermediate for the synthesis of β-substituted alanines via Michael addition.[1]
Caption: Elimination reaction to form dehydroalanine.
Synthesis of Lanthionine Precursors
Lanthionines are non-proteinogenic amino acids containing a thioether linkage, which are key components of lantibiotics.[6][7] this compound can serve as an electrophile in the synthesis of lanthionine derivatives by reacting with a protected cysteine derivative.
Integration into Solid-Phase Peptide Synthesis (SPPS)
The unnatural amino acids synthesized from this compound can be incorporated into peptides using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[8][9][10] This typically involves the hydrolysis of the methyl ester to the free carboxylic acid, followed by activation and coupling to the resin-bound peptide chain.
Workflow for SPPS Integration:
Caption: Workflow from building block to peptide.
Protocol 2: Hydrolysis of the Methyl Ester
Materials:
-
β-Substituted alanine methyl ester derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the β-substituted alanine methyl ester in a mixture of methanol (or THF) and water.
-
Add a solution of LiOH (1.1 - 1.5 eq) in water dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the N-acetylated unnatural amino acid.
Protocol 3: Incorporation into a Peptide via SPPS
This protocol assumes a standard Fmoc-based SPPS strategy.
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
N-acetylated unnatural amino acid (from Protocol 2)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Anhydrous DMF
-
SPPS reaction vessel
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vial, dissolve the N-acetylated unnatural amino acid (3-5 eq) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 eq) and DIEA (6-10 eq) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Proceed with the next deprotection and coupling cycle as required for the peptide sequence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in nucleophilic substitution | Incomplete reaction; side reactions. | Increase reaction time or temperature; ensure anhydrous conditions; use a more reactive nucleophile. |
| Incomplete ester hydrolysis | Insufficient base or reaction time. | Increase the amount of base or prolong the reaction time; monitor carefully by TLC. |
| Poor coupling efficiency in SPPS | Steric hindrance of the unnatural amino acid; incomplete activation. | Double couple the amino acid; use a more powerful coupling reagent like HATU; increase coupling time. |
Conclusion
This compound is a cost-effective and highly adaptable starting material for the synthesis of a wide range of unnatural amino acids. The straightforward protocols for nucleophilic substitution and subsequent integration into peptide chains make it an invaluable tool for chemists and biochemists seeking to explore novel peptide structures with enhanced properties. The ability to readily introduce diverse functionalities opens up new avenues for the design and development of next-generation peptide-based therapeutics and advanced materials.
References
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The Chemical Properties and Synthesis of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
This compound - ChemBK. (2024). Chembk.com. [Link]
- Process for producing N-methyl-beta-alanine derivative. (2021).
-
Advances in the synthesis of β-alanine. (2023). National Center for Biotechnology Information. [Link]
-
Progress in Lanthionine and Protected Lanthionine Synthesis. (2018). National Center for Biotechnology Information. [Link]
- Preparation method of beta-N-methylamino-L-alanine. (2019).
-
Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. (2013). National Center for Biotechnology Information. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2006). SpringerLink. [Link]
-
Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. (2003). ResearchGate. [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate. (n.d.). PubChem. [Link]
-
Peptides, solid-phase synthesis and characterization. (2018). Electronic Journal of Biotechnology. [Link]
-
Unexpected Methyllanthionine Stereochemistry in the Morphogenetic Lanthipeptide SapT. (2022). National Center for Biotechnology Information. [Link]
-
Scheme 2 Conversion of multiple cysteine residues to dehydroalanine. (2018). ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]
-
(A) General pathway to (methyl)lanthionine formation in lanthipeptides. (2017). ResearchGate. [Link]
-
Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. (1993). ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate, (S)-. (n.d.). PubChem. [Link]
-
Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. (2005). National Center for Biotechnology Information. [Link]
- A kind of preparation method of 3-chloropropionate. (2008).
-
N-methyl-beta-alanine. (n.d.). PubChem. [Link]
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A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. (1979). National Center for Biotechnology Information. [Link]
-
Methyl 3-chloropropionate. (n.d.). PubChem. [Link]
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- 10. peptide.com [peptide.com]
Application Notes & Protocols: Methyl 2-acetylamino-3-chloropropionate as a Versatile Precursor for Unnatural Amino Acid Synthesis
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide and protein scaffolds is a transformative strategy in chemical biology and drug discovery.[1] These non-canonical building blocks enable the introduction of novel chemical functionalities, enhance proteolytic stability, and allow for the precise tuning of pharmacological properties.[1][2] Methyl 2-acetylamino-3-chloropropionate has emerged as a highly valuable and versatile precursor for the synthesis of a wide array of chiral α-amino acids.[3][4] Its structure features a chiral center, a reactive chloro leaving group, and N-α-acetyl and C-terminal methyl ester protecting groups, making it an ideal starting material for nucleophilic displacement reactions to introduce diverse side chains.[3] This guide provides an in-depth overview, detailed experimental protocols, and expert insights for leveraging this precursor in UAA synthesis, targeting researchers, medicinal chemists, and professionals in peptide-based drug development.
Introduction: The Strategic Value of a Pre-Protected Chiral Precursor
The power of unnatural amino acids lies in their ability to expand the chemical diversity of proteins and peptides beyond the 20 canonical amino acids.[1] The synthesis of these molecules, particularly in an optically pure form, is a critical step for their application.[5][6] this compound serves as an ideal chiron, or chiral building block, for this purpose.
The core utility of this precursor is centered on the C3 carbon, which is activated by the adjacent electron-withdrawing chlorine atom. This makes it an excellent electrophile for SN2 reactions with a wide range of nucleophiles. The N-acetyl and methyl ester groups provide temporary protection for the amine and carboxylic acid functionalities, respectively, preventing unwanted side reactions during side-chain installation and directing the reactivity to the desired position.[7][8] This pre-protected strategy obviates several steps that would otherwise be required if starting from a more basic amino acid like serine.[9]
This document outlines the fundamental properties of the precursor, provides general and specific protocols for its conversion into novel UAAs, and discusses its downstream integration into peptide synthesis workflows.
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is essential for safe handling and successful experimental design.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-acetamido-3-chloropropanoate | [10] |
| Synonyms | N-Acetyl-3-chloroalanine methyl ester | [3][10] |
| CAS Number | 18635-38-6 (racemic); 327064-63-1 ((S)-enantiomer) | [3][10][11] |
| Molecular Formula | C₆H₁₀ClNO₃ | [3][9][10] |
| Molecular Weight | 179.60 g/mol | [3][10] |
| Appearance | White to off-white solid | [3][9] |
| Melting Point | 74-76 °C | [3] |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane. Insoluble in water. | [3][9] |
Safety and Handling:
-
Hazard Statements: May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects.[10]
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves and eye protection. Avoid release to the environment.[9][10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Core Application: Nucleophilic Synthesis of Novel UAA Scaffolds
The primary application of this compound is the synthesis of novel UAA derivatives via nucleophilic substitution. The choice of the starting enantiomer—(R) for L-amino acid synthesis or (S) for D-amino acid synthesis—is critical for producing a final product with the desired stereochemistry, assuming the reaction proceeds with inversion of configuration typical for an SN2 mechanism.
General Reaction Principle
The workflow involves two key stages: side-chain installation via nucleophilic substitution, followed by the removal of the protecting groups to yield the free amino acid.
Caption: General workflow for UAA synthesis.
Detailed Experimental Protocols
These protocols are designed to be robust starting points. Researchers should note that optimization of solvent, base, temperature, and reaction time may be necessary for specific nucleophiles.
Protocol 1: General Procedure for Nucleophilic Side-Chain Installation
Causality: This protocol employs a polar aprotic solvent (DMF) to effectively dissolve the reactants and facilitate the SN2 reaction without solvating the nucleophile excessively. A non-nucleophilic base is used to either deprotonate the incoming nucleophile or scavenge the HCl byproduct, driving the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIEA) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen nucleophile (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the precursor).
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the stirring solution.
-
Heat the reaction mixture to a predetermined temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water (3x) and brine (1x) to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure, protected UAA derivative.
Protocol 2: Global Deprotection via Acid Hydrolysis
Causality: Strong aqueous acid and heat are required to hydrolyze both the methyl ester and the highly stable N-acetyl amide bond to liberate the free amino acid.
Materials:
-
Protected UAA derivative (from Protocol 1)
-
6 M Hydrochloric Acid (HCl)
Procedure:
-
Place the protected UAA derivative in a round-bottom flask equipped with a reflux condenser.
-
Add 6 M HCl (sufficient to fully dissolve the substrate upon heating, typically 5-10 mL per gram).
-
Heat the mixture to reflux (approx. 110 °C) for 12-24 hours. Monitor for the disappearance of the starting material by LC-MS.
-
After the reaction is complete, cool the solution to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess HCl and water. This may require co-evaporation with water or ethanol to remove all traces of acid.
-
The resulting solid is the hydrochloride salt of the final unnatural amino acid. It can be further purified by recrystallization or ion-exchange chromatography if necessary.
Example Application: Synthesis of a Novel Phenylalanine Analogue
This protocol details the synthesis of N-acetyl-3-(4-methoxyphenyl)-DL-alanine methyl ester, demonstrating the use of a common organometallic nucleophile.
Caption: Workflow for synthesizing a phenylalanine analogue.
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Substitution | 1. Poor nucleophilicity of the incoming group. 2. Steric hindrance. 3. Insufficient base or temperature. | 1. Use a more polar aprotic solvent (e.g., DMSO). 2. Increase reaction temperature and/or time. 3. Consider using a stronger, non-nucleophilic base (e.g., DBU). |
| Formation of Dehydroalanine Side Product | The base is too strong or sterically hindered, promoting E2 elimination over SN2 substitution. | Use a weaker base (e.g., K₂CO₃ instead of t-BuOK) or a less hindered base. Run the reaction at a lower temperature. |
| Incomplete Deprotection | Insufficient reaction time or acid concentration. Amide bond is particularly stable. | Increase reflux time to 24 hours or more. Ensure a sufficient excess of 6M HCl is used. |
| Racemization | 1. Base-catalyzed epimerization at the α-carbon. 2. Reaction mechanism has SN1 character. | 1. Avoid excessively strong bases or prolonged reaction times at high temperatures. 2. Ensure conditions favor SN2 (polar aprotic solvent, good nucleophile). |
Downstream Application: Integration into Peptide Synthesis
Once synthesized and purified, the novel UAA must be prepared for incorporation into a peptide chain, typically via Solid-Phase Peptide Synthesis (SPPS).[7][12] This requires the protection of its α-amino group, most commonly with an Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group.[7]
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- 12. ejbiotechnology.info [ejbiotechnology.info]
Application Notes & Protocols: Methyl 2-acetylamino-3-chloropropionate in the Synthesis of Heterocyclic Compounds
Foreword: The Strategic Value of a Versatile Chiral Building Block
In the landscape of modern synthetic organic chemistry, particularly within the realm of drug discovery and development, the efficiency of constructing complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, and the strategic selection of starting materials can dramatically influence the success of a synthetic campaign. Methyl 2-acetylamino-3-chloropropionate (N-Acetyl-3-chloroalanine methyl ester) has emerged as a highly valuable and versatile building block. Its structure, featuring a chiral center, an activated alkyl chloride, a protected amine (acetamido), and a methyl ester, presents multiple reaction handles that can be selectively manipulated to forge a variety of key heterocyclic scaffolds.[1]
This guide moves beyond a simple recitation of procedures. It is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of why specific protocols are designed the way they are. By grounding detailed, step-by-step protocols in the logic of reaction mechanisms and offering field-tested troubleshooting insights, this document aims to empower scientists to not only replicate these syntheses but also to innovate upon them. We will explore the transformation of this single precursor into three of the most significant five-membered heterocyclic systems: thiazoles, oxazoles, and imidazoles.
Section 1: Core Reagent Profile and Safety Mandates
A thorough understanding of the starting material is the foundation of any successful synthesis.
Physicochemical Properties
The properties of this compound make it amenable to a range of common organic solvents and reaction conditions.
| Property | Value | Source |
| CAS Number | 87333-22-0 | [2] |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][2] |
| Molecular Weight | 179.60 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 74-76 °C | [1] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [1] |
Critical Safety and Handling Protocol
Adherence to strict safety protocols is non-negotiable. This compound possesses specific hazards that require careful management.
GHS Hazard Classification:
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves must be worn at all times. Gloves must be inspected before use and disposed of properly after handling.[4]
-
Eye Protection: Chemical safety goggles or a face shield are required.[4][5]
-
Lab Coat: A flame-retardant lab coat must be worn and kept fastened.
Handling and Storage:
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Incompatibilities: Avoid contact with strong bases and oxidizing agents.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
First-Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][6]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[5][6]
Section 2: Synthesis of Thiazole Derivatives via Hantzsch Cyclization
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The Hantzsch thiazole synthesis is a classic, robust method for its construction.[7]
Mechanistic Rationale
The Hantzsch synthesis involves the condensation and cyclization of an α-halocarbonyl compound with a thioamide-containing reagent (like thiourea or a substituted thioamide).[7][8][9] In this protocol, this compound serves as the α-halocarbonyl precursor. The reaction proceeds via initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the chlorine atom. This is followed by an intramolecular cyclization (condensation) to form a hydroxythiazoline intermediate, which then dehydrates to yield the aromatic thiazole ring.
Caption: Hantzsch synthesis workflow for 2-aminothiazoles.
Detailed Experimental Protocol: Synthesis of Methyl 2-acetylamino-3-(2-amino-1,3-thiazol-4-yl)propionate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.80 g, 10.0 mmol) and thiourea (0.76 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. Stir the mixture to achieve a suspension.
-
Reaction Initiation: Gently heat the mixture to reflux using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase of 7:3 ethyl acetate:hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with 20 mL of cold ethanol, followed by 20 mL of diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified white to off-white solid product under vacuum to a constant weight. The expected yield is typically in the range of 75-85%.
Section 3: Synthesis of Oxazole Derivatives via Cyclodehydration
Oxazoles are another class of heterocycles with broad applications, from pharmaceuticals to materials science.[10][11] Their synthesis from our precursor relies on a key intramolecular cyclodehydration step, a variant of the Robinson-Gabriel synthesis.
Mechanistic Rationale
The core of this transformation is the conversion of an α-acylamino carbonyl compound into an oxazole through the removal of water. The acetamido group's oxygen atom acts as the nucleophile, attacking the ester carbonyl (or a more reactive derivative) to form a five-membered ring. This cyclization is driven by a dehydrating agent. A combination of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) is an effective and relatively mild system for this purpose, avoiding the harsh conditions of strong acids that might degrade sensitive substrates.[12]
Caption: Cyclodehydration pathway to oxazole derivatives.
Detailed Experimental Protocol: Synthesis of Methyl 2-(5-(chloromethyl)-2-methyloxazol-4-yl)acetate
(Note: This is a representative protocol; the exact substrate may require optimization.)
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.80 g, 10.0 mmol) and dissolve it in 50 mL of anhydrous dichloromethane.
-
Reagent Addition: Add triphenylphosphine (3.93 g, 15.0 mmol) and hexachloroethane (3.55 g, 15.0 mmol) to the solution.[12]
-
Reaction Conditions: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction typically proceeds to completion within 12-24 hours.[12] The disappearance of the starting material is a key indicator.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified oxazole derivative as an oil or low-melting solid.
Section 4: Synthesis of Imidazole Derivatives
The imidazole ring is a fundamental component of several essential amino acids and a vast number of biologically active compounds.[13][14] Synthesizing this scaffold from our precursor involves bringing in a second nitrogen atom.
Mechanistic Rationale
A plausible route involves reacting this compound with an amidine. The amidine provides the N-C-N fragment required to complete the imidazole ring. The reaction likely proceeds via initial N-alkylation of the amidine by the chloro-propionate, followed by intramolecular cyclization where the second nitrogen of the amidine attacks the ester carbonyl. A final dehydration step yields the aromatic imidazole product.
Caption: General pathway for imidazole synthesis from an amidine.
Detailed Experimental Protocol: Synthesis of Methyl 2-acetylamino-3-(1H-imidazol-4-yl)propionate
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.80 g, 10.0 mmol) and formamidine acetate (1.56 g, 15.0 mmol).
-
Solvent and Base: Add 30 mL of dimethylformamide (DMF) and potassium carbonate (2.76 g, 20.0 mmol) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction may require 12-18 hours for completion.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product via silica gel column chromatography, using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to yield the target imidazole.
Section 5: Troubleshooting and Field-Proven Insights
Even robust protocols can present challenges. Below is a guide to common issues and their solutions, reflecting practical, in-lab experience.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield (All Syntheses) | - Inactive reagents or wet solvents.- Incorrect reaction temperature. | - Use freshly opened or purified reagents and anhydrous solvents, especially for the oxazole synthesis.- Calibrate your heating apparatus and ensure the correct internal reaction temperature is reached. |
| Incomplete Thiazole Reaction | - Insufficient reflux time.- Poor quality thioamide reagent. | - Extend the reflux time and monitor closely by TLC.- Use freshly recrystallized or high-purity thiourea/thioamide. |
| Incomplete Oxazole Cyclodehydration | - Dehydrating agent is not active enough or has degraded.- Presence of moisture in the reaction. | - Ensure the PPh₃ and C₂Cl₆ are pure and dry.[12]- Consider a stronger dehydrating system like Burgess reagent, but be mindful of potential side reactions.- Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. |
| Formation of Side Products | - Reaction temperature is too high, causing decomposition.- For imidazole synthesis, self-condensation of starting material may occur. | - Lower the reaction temperature and extend the reaction time.[12]- Ensure a slight excess of the amidine reagent is used to favor the desired pathway. |
Conclusion
This compound stands out as a powerful and economically viable precursor for accessing diverse and medicinally relevant heterocyclic cores. The protocols and mechanistic insights provided herein demonstrate its utility in constructing thiazoles, oxazoles, and imidazoles through well-established and reliable synthetic transformations. By understanding the underlying principles and potential pitfalls, researchers can effectively leverage this building block to accelerate their synthetic programs and contribute to the advancement of medicinal chemistry and drug development.
References
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PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of this compound. Pharmachemical. Retrieved from [Link]
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ECHA. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate Chemical Label. European Chemicals Agency. Retrieved from [Link]
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Al-Sultani, K. H., et al. (2023). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates. Molecules. Retrieved from [Link]
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Gomha, S. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Gomha, S. M., et al. (2015). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Retrieved from [Link]
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Ismail, M. F., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. Retrieved from [Link]
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ResearchGate. (2025). Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides. Request PDF. Retrieved from [Link]
-
Sharma, P., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]
-
Patel, D. A., et al. (2023). Synthesis of new 1,2,3-triazole derivatives. Heterocyclic Letters. Retrieved from [Link]
-
ResearchGate. (2002). Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. Request PDF. Retrieved from [Link]
-
ResearchGate. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Retrieved from [Link]
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules Via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]
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Application Notes & Protocols: Methyl 2-acetylamino-3-chloropropionate as a Substrate for Haloalkane Dehalogenases
Executive Summary
Methyl 2-acetylamino-3-chloropropionate (MACP) is a synthetic chlorinated aliphatic compound that serves as a valuable tool for biochemical and pharmacological research. Structurally, it is an N-acetylated methyl ester of 3-chloro-alanine.[1][2] Its primary application in life sciences is as a chromogenic substrate for the Haloalkane Dehalogenase (HLD) enzyme family (EC 3.8.1.5).[3] HLDs are microbial enzymes that catalyze the cleavage of carbon-halogen bonds, a reaction of significant interest in bioremediation, biocatalysis, and drug discovery.[4][5]
The enzymatic processing of MACP by HLDs results in the stoichiometric release of a chloride ion and a proton.[6] The liberation of a proton provides a convenient and continuous method for monitoring enzyme activity through pH-based colorimetric assays. This makes MACP particularly well-suited for medium- to high-throughput screening (HTS) of enzyme activity and for the identification of novel enzyme inhibitors.[7][8] These notes provide a comprehensive guide to the principles and practical protocols for using MACP in HLD assays.
Biochemical Principle & Mechanism of Action
Haloalkane dehalogenases catalyze the hydrolytic dehalogenation of haloalkanes to their corresponding alcohols.[9] The reaction is a classic example of a two-step SN2 nucleophilic substitution mechanism, which proceeds through a covalent enzyme intermediate.[5][10]
The Catalytic Cycle:
-
Nucleophilic Attack: The reaction is initiated by a nucleophilic attack from the carboxylate side chain of a conserved aspartate (Asp) residue in the enzyme's active site on the substrate's halogenated carbon atom.[5]
-
Intermediate Formation: This attack displaces the chloride ion, forming a covalent ester intermediate between the enzyme and the substrate backbone. The released chloride ion is stabilized by hydrogen bonds from two conserved halide-stabilizing residues (typically tryptophan or asparagine).[5]
-
Hydrolysis: A conserved histidine (His) residue acts as a general base, activating a water molecule. This activated water then hydrolyzes the ester intermediate, releasing the alcohol product and regenerating the free enzyme.[10] This step also releases a proton (H+).
The overall reaction for MACP is:
This compound + H₂O → Methyl 2-acetylamino-3-hydroxypropionate + Cl⁻ + H⁺
For kinetic studies, it is crucial to understand that the rate-limiting step in the conversion of many haloalkane substrates is not the initial carbon-halogen bond cleavage, but rather the slow release of the halide ion from the buried active site.[9][11]
Reaction Mechanism Diagram
Caption: The two-step catalytic mechanism of Haloalkane Dehalogenase with MACP.
Applications in Research and Drug Development
The use of MACP as an HLD substrate is pivotal in several research areas:
-
Enzyme Discovery and Characterization: MACP provides a reliable method for screening microbial libraries or metagenomic samples for novel HLD activity. It is also used to determine key kinetic parameters (Kₘ, kcat) of purified enzymes.[12]
-
Protein Engineering: When engineering HLDs for improved stability, altered substrate specificity, or enhanced catalytic efficiency, MACP serves as a benchmark substrate to quantify the effects of mutations.[13]
-
Inhibitor Screening: The search for small molecule inhibitors of bacterial enzymes is a cornerstone of antibacterial drug discovery.[14] The MACP assay can be adapted for high-throughput screening of compound libraries to identify novel HLD inhibitors.[15][16] Enzyme inhibitors are a major class of therapeutic agents, and robust screening methods are essential for their discovery.[17]
-
Bioremediation Research: HLDs are key enzymes in the degradation pathways of environmental pollutants.[4] Assays using substrates like MACP help researchers understand the metabolic capabilities of microorganisms used in bioremediation.
Detailed Experimental Protocol: HTS Colorimetric Assay
This protocol describes a quantitative, 96-well plate-based colorimetric assay for HLD activity using MACP and a pH indicator. The assay monitors the decrease in absorbance of a pH indicator as protons are produced during the enzymatic reaction.[7][8]
Materials and Reagents
| Reagent | Stock Conc. | Final Conc. | Supplier Example | Purpose |
| Haloalkane Dehalogenase (HLD) | 1-5 mg/mL | 1-10 µg/mL | User-purified/Commercial | Enzyme source |
| This compound (MACP) | 100 mM in DMSO | 0.1 - 10 mM | Sigma-Aldrich, etc. | Substrate |
| BES Buffer | 50 mM, pH 7.5 | 1 mM | Sigma-Aldrich | Weak buffer to ensure linear pH change |
| Bromothymol Blue (BTB) | 10 mM in DMSO | 50 µM | Sigma-Aldrich | pH Indicator (pKa ~7.1) |
| Sodium Sulfate (Na₂SO₄) | 1 M | 20 mM | Fisher Scientific | Maintains ionic strength |
| 96-well flat-bottom microplate | N/A | N/A | Corning, Greiner | Assay plate |
| Known HLD Inhibitor (e.g., azide) | 1 M in H₂O | 1-100 mM | Sigma-Aldrich | Positive control for inhibition assays |
Assay Workflow for Inhibitor Screening
Caption: High-throughput screening workflow for HLD inhibitors using the MACP assay.
Step-by-Step Procedure
Note: The final reaction volume is 200 µL. Prepare master mixes to minimize pipetting errors.
-
Plate Preparation (for Inhibitor Screening):
-
To appropriate wells, add 2 µL of test compound dissolved in DMSO.
-
For control wells, add 2 µL of DMSO (vehicle control, 0% inhibition).
-
For positive inhibition control wells, add 2 µL of a known inhibitor (e.g., sodium azide).
-
For a "no enzyme" control, designate wells and add 2 µL of DMSO.
-
-
Enzyme Mix Preparation:
-
Prepare an "Enzyme Master Mix" for the required number of wells. For each well, combine:
-
188 µL of Assay Buffer (1 mM BES pH 7.5, 20 mM Na₂SO₄, 50 µM BTB).
-
X µL of HLD enzyme stock (to achieve final concentration of 1-10 µg/mL).
-
Adjust volume with nuclease-free water if necessary.
-
-
For the "no enzyme" control wells, prepare a separate mix without the HLD enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Add 190 µL of the appropriate Enzyme Master Mix to each well (final volume is now 192 µL).
-
Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
Pre-incubate the plate at room temperature for 5-10 minutes. This allows test compounds to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a MACP substrate solution in Assay Buffer.
-
Add 8 µL of the MACP solution to each well to start the reaction (final volume 200 µL). The final MACP concentration should be at or near its Kₘ value for the specific HLD being used. If Kₘ is unknown, start with 1 mM.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to the reaction temperature (e.g., 30°C).
-
Measure the absorbance at 620 nm (the absorbance peak for the basic form of Bromothymol Blue) in kinetic mode, taking a reading every 30 seconds for 15-30 minutes.
-
Data Analysis
-
Calculate Initial Velocity (V₀): For each well, plot Absorbance vs. Time. The initial rate (V₀) is the slope of the linear portion of this curve (mOD/min).
-
Correct for Background: Subtract the rate of the "no enzyme" control from all other rates to correct for any non-enzymatic substrate hydrolysis.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100
-
-
Determine IC₅₀: Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Sample Data for IC₅₀ Determination
| Inhibitor Conc. (µM) | log[Inhibitor] | Rate (mOD/min) | % Inhibition |
| 0 (Vehicle) | N/A | -25.0 | 0% |
| 1 | 0 | -22.5 | 10% |
| 10 | 1 | -15.0 | 40% |
| 50 | 1.7 | -8.0 | 68% |
| 100 | 2 | -4.5 | 82% |
| 500 | 2.7 | -2.0 | 92% |
Troubleshooting
-
High Background Signal (No Enzyme Control):
-
Cause: Spontaneous, non-enzymatic hydrolysis of MACP.
-
Solution: Ensure the assay buffer pH is stable and not too high (pH 7.5 is recommended). Check the purity of the MACP substrate.
-
-
No or Low Signal:
-
Cause: Inactive enzyme, incorrect buffer pH, or insufficient enzyme/substrate concentration.
-
Solution: Verify enzyme activity with a known active batch. Confirm the pH of the buffer. Increase enzyme or substrate concentration.
-
-
Non-linear Reaction Progress Curves:
-
Cause: Substrate depletion, product inhibition, or enzyme instability.
-
Solution: Use a lower enzyme concentration or a higher substrate concentration. Ensure the initial linear phase is used for rate calculations.
-
References
- Schanstra, J. P., & Janssen, D. B. (1996). Kinetics and Specificity of Haloalkane Dehalogenase. Journal of Biological Chemistry, 271(25), 14747-14753.
- Prokop, Z., Damborsky, J., et al. (2025). Biochemical and Computational Characterization of Haloalkane Dehalogenase Variants Designed by Generative AI: Accelerating the SN2 Step.
- Schanstra, J. P., Kingma, J., & Janssen, D. B. (1996). Specificity and Kinetics of Haloalkane Dehalogenase. Journal of Biological Chemistry, 271(25), 14747-14753.
- Chaloupkova, R., Damborsky, J., et al. (2014).
- Schanstra, J.P., Ridder, I.S., Heimeriks, G.J., & Janssen, D.B. (1996). Specificity and kinetics of haloalkane dehalogenase. Journal of Biological Chemistry, 271, 14747-14753.
- Zheng, R., & Zhao, H. (2006). A pH-Indicator-Based Screen for Hydrolytic Haloalkane Dehalogenase. In Directed Enzyme Evolution: Screening and Selection Methods (pp. 215-223). Humana Press.
-
ChemSRC. (n.d.). The Chemical Properties and Synthesis of this compound. Retrieved from [Link]
- Damborsky, J., & Prokop, Z. (2001). Biochemical characterization of broad-specificity enzymes using multivariate experimental design and a colorimetric microplate assay. Analytical Biochemistry, 292(1), 63-71.
- Fetzner, S., & Lingens, F. (1994). Bacterial Dehalogenases: Biochemistry, Genetics, and Biotechnological Applications. Microbiological Reviews, 58(1), 1-25.
- Kunka, A., Damborsky, J., et al. (2018). Haloalkane Dehalogenases From Marine Organisms. In Methods in Enzymology (Vol. 605, pp. 491-519). Academic Press.
- Liang, P. H., & Dunaway-Mariano, D. (1997). Investigation of substrate activation by 4-chlorobenzoyl-coenzyme A dehalogenase. Biochemistry, 36(6), 1548-1555.
- Sam, I. S., et al. (2017). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International Journal of Molecular Sciences, 18(5), 949.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 36691031, Methyl 2-(acetylamino)-3-chloropropionate, (S)-. Retrieved from [Link].
- Koudelakova, T., Damborsky, J., et al. (2020). Fluorescent substrates for haloalkane dehalogenases: Novel probes for mechanistic studies and protein labeling. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(4), 129517.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 287006, Methyl 2-(acetylamino)-3-chloropropionate. Retrieved from [Link].
- Google Patents. (2015). CN104003894B - The preparation method of N-acetyl-β-chloro-ALANINE methyl esters.
- Ullah, A., et al. (2021). Identification of promising methionine aminopeptidase enzyme inhibitors: A combine study of comprehensive virtual screening and dynamics simulation study. Journal of King Saud University - Science, 33(5), 101467.
- Ferreira, B. M., et al. (2016). Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. In Biodegradable Polymers (pp. 319-345).
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(9), 2279.
- Healy, J., et al. (2021). Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases. ACS Infectious Diseases, 7(11), 3096-3109.
- Robinson, A. J., & Woon, E. C. Y. (2017). Enzymes: principles and biotechnological applications. Essays in Biochemistry, 61(5), 421-427.
- Liu, Y., et al. (2011). High Throughput Enzyme Inhibitor Screening by Functionalized Magnetic Carbonaceous Microspheres and Graphene Oxide-Based MALDI-TOF-MS. Analytical Chemistry, 83(20), 7948-7954.
- Ismail, S. N., & Abdul-Hamid, A. (2007). Degradation of D,L-2-chloropropionic Acid by Bacterial Dehalogenases that Shows Stereospecificity and its Partial Enzymatic Characteristics. Pakistan Journal of Biological Sciences, 10(1), 1-7.
- Stepanova, E. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(19), 10398.
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- 2. Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One moment, please... [loschmidt.chemi.muni.cz]
- 4. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Fluorescent substrates for haloalkane dehalogenases: Novel probes for mechanistic studies and protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Identification of promising methionine aminopeptidase enzyme inhibitors: A combine study of comprehensive virtual screening and dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Experimental Protocol: Synthesis of Cysteine Derivatives via Nucleophilic Substitution of Methyl 2-acetylamino-3-chloropropionate
An Application Note for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of versatile chemical building blocks is paramount. Methyl 2-acetylamino-3-chloropropionate, also known as N-acetyl-3-chloroalanine methyl ester, is one such critical intermediate.[1][2] Its structure is endowed with multiple functional groups: a chiral center, a methyl ester, an N-acetyl protecting group, and, most importantly, a reactive alkyl chloride.[1] This combination makes it an exceptional electrophile for constructing more complex molecules.
The primary application of this compound lies in its use as a precursor for non-canonical amino acids, particularly derivatives of cysteine.[3][4][5] The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the straightforward introduction of sulfur-based functional groups. The resulting cysteine derivatives are foundational to the synthesis of peptides, peptidomimetics, and other molecules with potential immunotropic, anti-inflammatory, antiviral, and antifungal activities.[3][5][6] This guide provides a comprehensive overview of its properties, a detailed protocol for a representative reaction, and the scientific rationale behind the experimental design.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of a successful and safe experiment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][2][7] |
| Molecular Weight | 179.60 g/mol | [1][2][8] |
| Appearance | White solid | [1][9] |
| Melting Point | 74-76 °C | [1][9] |
| Common CAS Numbers | 18635-38-6 (L-form); 87333-22-0 (racemic) | [1][2][9] |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | [1] |
Table 2: GHS Hazard Information
| Hazard Class & Statement | Pictogram | Signal Word | Source(s) |
| H317: May cause an allergic skin reaction. | GHS07 (Exclamation Mark) | Warning | [2][10][11] |
| H410: Very toxic to aquatic life with long lasting effects. | GHS09 (Environment) | Warning | [2][10][11] |
Safe Handling and Storage
Scientist's Note (Trustworthiness): The GHS classification necessitates careful handling. The primary risks are skin sensitization and environmental toxicity.[2][10][11] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Avoid generating dust and prevent any release into drains or the environment. Store the compound in a tightly sealed container in a cool, dry place.
Core Application: Synthesis of N-acetyl-S-benzyl-L-cysteine methyl ester
This section details a representative protocol: the synthesis of an S-substituted cysteine derivative via a bimolecular nucleophilic substitution (Sₙ2) reaction. This reaction is a cornerstone of synthetic organic chemistry and showcases the primary utility of this compound.[4]
Principle and Mechanism
The reaction proceeds via a classic Sₙ2 mechanism. The sulfur atom of a thiol (in this case, benzyl mercaptan) is a potent nucleophile, especially after being deprotonated by a mild base to form a thiolate anion. This thiolate attacks the electrophilic carbon atom bonded to chlorine. The attack occurs from the backside relative to the carbon-chlorine bond, leading to the displacement of the chloride ion and the formation of a new carbon-sulfur bond.
Caption: Sₙ2 reaction mechanism for cysteine derivative synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes a rationale, and checkpoints like TLC analysis are integrated to ensure the reaction is proceeding as expected before moving to the next stage.
Experimental Workflow Overview
Caption: Step-by-step workflow from reaction setup to analysis.
Materials and Reagents
Table 3: Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound (L-form) | C₆H₁₀ClNO₃ | 179.60 | 1.80 g | 10.0 |
| Benzyl Mercaptan | C₇H₈S | 124.21 | 1.37 g (1.28 mL) | 11.0 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.21 g (1.67 mL) | 12.0 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 40 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - |
| Deionized Water | H₂O | 18.02 | ~150 mL | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.80 g, 10.0 mmol).
-
Add anhydrous DMF (40 mL) and stir at room temperature until all solids have dissolved.
-
Scientist's Note (Expertise): DMF is an excellent polar aprotic solvent for Sₙ2 reactions. It solvates the cations (triethylammonium) effectively, leaving the thiolate anion highly reactive and "naked" in solution.
-
-
Reagent Addition:
-
To the stirred solution, add triethylamine (1.67 mL, 12.0 mmol) via syringe.
-
Next, add benzyl mercaptan (1.28 mL, 11.0 mmol) dropwise over 2 minutes.
-
Scientist's Note (Causality): Triethylamine is a non-nucleophilic base used to deprotonate the benzyl mercaptan, generating the active benzylthiolate nucleophile in situ. A slight excess of the nucleophile and base ensures the complete consumption of the starting material.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed and a new, typically lower Rf, product spot is dominant.
-
-
Aqueous Work-up:
-
Once the reaction is complete, pour the reaction mixture into a 250 mL separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Scientist's Note (Trustworthiness): The water wash removes the water-soluble DMF and triethylamine hydrochloride salt. The brine wash removes residual water from the organic layer, facilitating the subsequent drying step.
-
-
Isolation and Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (~10 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a white solid or pale oil.
-
-
Characterization:
-
Confirm the identity and purity of the isolated N-acetyl-S-benzyl-L-cysteine methyl ester using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting Guide
Table 4: Common Experimental Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (TLC) | Insufficient reaction time; Inactive reagents (e.g., wet solvent); Insufficient base. | Allow the reaction to stir longer, checking every 1-2 hours. Ensure anhydrous conditions are maintained. Add an additional 0.2 eq of base and nucleophile. |
| Low Yield | Incomplete reaction; Product loss during work-up/extraction; Inefficient purification. | Ensure reaction goes to completion. Be careful during extractions to avoid emulsions. Optimize chromatography conditions. |
| Multiple Side Products | Reaction temperature too high; Impure starting materials. | Run the reaction at a lower temperature (e.g., 0 °C to RT). Verify the purity of starting materials before use. |
Conclusion
This compound stands out as a high-value, versatile electrophile for the asymmetric synthesis of complex amino acid derivatives. The protocol described herein employs a robust and reliable Sₙ2 reaction that can be adapted for a wide range of sulfur, oxygen, or nitrogen nucleophiles. By providing a detailed, step-by-step guide grounded in mechanistic principles, this document equips researchers and drug development professionals with the knowledge to confidently and safely utilize this key synthetic intermediate in their programs.
References
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
- Methyl 2-acetylamino-3-chloropropion
- chemical label methyl 2-(acetylamino)
- Methyl 2-(acetylamino)
- Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031. PubChem.
- Methyl 2-acetylamino-3-chloropropion
- Hazardous Chemical Information System (HCIS) - Details. Safe Work Australia.
- Kwapiszewski, W., et al. (1989).
- Chloroalanine. Wikipedia.
- Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. (2021). MDPI.
- Kwapiszewski, W., et al. (1989).
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- 4. Chloroalanine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of L-cysteine derivatives of immunotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Use of Methyl 2-acetylamino-3-chloropropionate in Nucleophilic Substitution Reactions
Foreword: Unlocking Molecular Complexity with a Versatile Chiral Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for efficient and stereoselective synthetic methods is paramount. Methyl 2-acetylamino-3-chloropropionate, also known as N-acetyl-3-chloroalanine methyl ester, has emerged as a cornerstone chiral building block for this purpose.[1][2] Its structure, featuring a stereocenter, a reactive electrophilic site, and protecting groups amenable to straightforward manipulation, makes it an exceptionally versatile intermediate.[2]
This guide provides an in-depth exploration of the reactivity of this compound with a range of nucleophiles. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering researchers, scientists, and drug development professionals the insights needed to rationally design experiments, troubleshoot challenges, and adapt these methodologies for the synthesis of novel, high-value molecules. The protocols herein are designed as self-validating systems, incorporating purification and analytical checkpoints to ensure both success and reproducibility.
Core Chemical Principles and Reactivity Profile
This compound is a white to off-white solid with a melting point in the range of 74-76°C, soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane.[2][3] Its synthetic utility is dominated by the C-Cl bond at the C3 position.
1.1. The Electrophilic Nature of the C3 Carbon The chlorine atom, being highly electronegative, polarizes the C-Cl bond, imparting a significant partial positive charge (δ+) on the C3 carbon. This renders the carbon atom highly electrophilic and susceptible to attack by nucleophiles. Furthermore, chloride (Cl⁻) is an excellent leaving group, facilitating a nucleophilic substitution reaction.
1.2. The Sɴ2 Reaction Mechanism The reaction with nucleophiles predominantly follows a second-order nucleophilic substitution (Sɴ2) mechanism. This pathway involves a backside attack by the nucleophile on the electrophilic C3 carbon, leading to the displacement of the chloride ion in a single, concerted step. A key consequence of the Sɴ2 mechanism is the inversion of stereochemistry at the reaction center. Therefore, using an (R)-enantiomer of the starting material will yield an (S)-enantiomer of the product, a critical consideration in asymmetric synthesis.
Reactions with Sulfur Nucleophiles: Gateway to Cysteine Derivatives
The reaction with sulfur-based nucleophiles is one of the most powerful applications of this substrate, providing a direct route to protected cysteine derivatives, which are vital in peptide synthesis and drug development.[4][5] Sulfur nucleophiles, particularly thiolates (RS⁻), are exceptionally potent due to the high polarizability and low electronegativity of sulfur, making them excellent for Sɴ2 reactions.[6][7]
2.1. Causality Behind Experimental Design
-
Nucleophile Generation: Thiols (R-SH) are generally not nucleophilic enough to react directly at an appreciable rate. They must first be deprotonated to form the corresponding thiolate anion (R-S⁻).
-
Choice of Base: An appropriate base is required for deprotonation. The base should be strong enough to deprotonate the thiol but should not introduce competing side reactions (e.g., hydrolysis of the methyl ester). Common choices include sodium methoxide, sodium ethoxide, or potassium carbonate in a suitable solvent.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred. They effectively solvate the cation of the base (e.g., Na⁺) while leaving the thiolate anion relatively "naked" and highly reactive, thus accelerating the Sɴ2 reaction.
Protocol 1: Synthesis of N-acetyl-S-(phenyl)-cysteine methyl ester
This protocol details the synthesis of a model S-substituted cysteine derivative using thiophenol as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Methoxide (NaOMe) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.
-
Nucleophile Activation: Cool the DMF to 0 °C using an ice bath. Add sodium methoxide (1.1 eq) and stir until dissolved. Slowly add thiophenol (1.1 eq) dropwise. Stir the resulting sodium thiophenolate solution for 15 minutes at 0 °C. Rationale: Pre-forming the highly nucleophilic thiolate anion ensures a rapid and clean reaction.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution. Extract the aqueous layer twice more with ethyl acetate. Rationale: The aqueous wash removes residual DMF and inorganic salts.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetyl-S-(phenyl)-cysteine methyl ester.
-
Characterization (Self-Validation): Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point and compare it to literature values if available.
Reactions with Nitrogen and Oxygen Nucleophiles
While sulfur nucleophiles are common, this versatile electrophile also reacts with other heteroatom nucleophiles, expanding its synthetic utility.
3.1. Nitrogen Nucleophiles (e.g., Azide, Amines) Reaction with sodium azide (NaN₃) provides a straightforward route to 3-azidoalanine derivatives, which are valuable precursors for synthesizing unnatural amino acids or for use in "click chemistry" applications. Primary and secondary amines can also serve as nucleophiles, although their reactivity is lower than thiolates, and reactions may require higher temperatures or catalysis.
3.2. Oxygen Nucleophiles (e.g., Carboxylates, Alkoxides) Oxygen nucleophiles, such as those derived from carboxylic acids or alcohols, can displace the chloride to form ether or ester linkages at the C3 position. These reactions are often performed in the presence of a non-nucleophilic base to generate the nucleophilic alkoxide or carboxylate.
Comparative Reaction Conditions
The choice of nucleophile dictates the optimal reaction conditions. The following table summarizes typical conditions for various nucleophilic partners.
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Typical Temp. | Relative Rate |
| Sulfur | Thiophenol | NaOMe, K₂CO₃ | DMF, Acetonitrile | 0 °C to RT | Very Fast |
| Nitrogen | Sodium Azide | (None required) | DMF/H₂O | 50-80 °C | Moderate |
| Nitrogen | Benzylamine | K₂CO₃, Et₃N | Acetonitrile, THF | RT to Reflux | Slow |
| Oxygen | Sodium Acetate | (None required) | DMF, DMSO | 80-100 °C | Slow |
Experimental Workflow and Logic
The successful synthesis of derivatives from this compound follows a logical and systematic workflow designed to maximize yield and purity.
Conclusion and Future Outlook
This compound stands as a powerful and reliable electrophile for the stereocontrolled synthesis of complex organic molecules. Its predictable reactivity via the Sɴ2 mechanism allows for the introduction of a wide array of functionalities, most notably in the synthesis of cysteine derivatives and other non-canonical amino acids.[4][8] The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to leverage this key intermediate in their synthetic campaigns, from fundamental research to the development of next-generation pharmaceuticals and advanced materials.[1][9]
References
- Vertex AI Search. This compound.
- Pharmapproach. Synthesis of Acetylcystiene.
- Guidechem. This compound 18635-38-6 wiki.
- LookChem. The Chemical Properties and Synthesis of this compound.
- Hu, P., et al. (2003). Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites. Toxicology, 190(3), 249-258.
- Sciencemadness.org. synthesis of n-acetyl cysteine amide. (2015).
- ChemBK. This compound. (2024).
- MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method.
- NINGBO INNO PHARMCHEM CO.,LTD. Applications of this compound in Specialty Chemicals.
- Kwapiszewski, W., et al. (1989). Synthesis of L-cysteine derivatives of immunotropic activity. Archivum Immunologiae et Therapiae Experimentalis, 37(1-2), 29-35.
- PubChem. Methyl 2-(acetylamino)-3-chloropropionate.
- Google Patents. US5292926A - Cysteine derivatives.
- Kwapiszewski, W., et al. (1989). Synthesis of L-cysteine derivatives of immunotropic activity. Archivum Immunologiae et Therapiae Experimentalis, 37(1-2), 29-35.
- Michigan State University Department of Chemistry. Nucleophilicity of Sulfur Compounds.
- Chemistry LibreTexts. Nucleophilicity of Sulfur Compounds. (2023).
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- 5. Synthesis of L-cysteine derivatives of immunotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
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- 8. Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
The Strategic Application of Methyl 2-acetylamino-3-chloropropionate in the Synthesis of Pharmaceutical Ingredients: A Detailed Guide
For the discerning researcher and drug development professional, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate purity of the final active pharmaceutical ingredient (API). Among the vast arsenal of chemical building blocks, Methyl 2-acetylamino-3-chloropropionate has emerged as a versatile and highly valuable intermediate. Its unique combination of functional groups—a chiral center, an ester, a reactive chlorine atom, and a protective acetyl group—renders it a strategic precursor for a variety of complex molecular architectures found in modern pharmaceuticals.
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its application, and present data in a clear, comparative format to aid in experimental design and decision-making.
Core Chemical Attributes and Synthetic Rationale
This compound, with the chemical formula C6H10ClNO3, is a white solid at room temperature.[1] Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol makes it highly compatible with a wide range of reaction conditions.[1] The strategic value of this molecule lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to construct more complex pharmaceutical entities.[1]
The presence of a chlorine atom provides a reactive site for nucleophilic substitution, a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions. The N-acetyl group serves as a convenient protecting group for the amine, preventing unwanted side reactions while being readily removable under mild conditions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering another handle for further chemical transformations.
Application Highlight: Synthesis of Cysteine Derivatives
A prominent application of this compound is in the synthesis of L-cysteine and its derivatives, which are themselves important components of various pharmaceuticals and immunotropic agents.[2] The chloro-substituent is an excellent leaving group for the introduction of a thiol moiety, a key step in the formation of the cysteine backbone.
Mechanistic Pathway for Cysteine Synthesis
The synthesis of N-acetyl-L-cysteine methyl ester from (R)-Methyl 2-acetylamino-3-chloropropionate typically proceeds via a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide or a protected thiol equivalent. The reaction is often carried out in a polar aprotic solvent to facilitate the SN2 reaction mechanism.
Sources
Protecting Group Strategies for Methyl 2-acetylamino-3-chloropropionate: A Guide to Selective Derivatization
An Application Note and Comprehensive Protocols for Researchers
Abstract
Methyl 2-acetylamino-3-chloropropionate is a valuable synthetic building block, particularly in the synthesis of non-proteinogenic amino acids, peptides, and various heterocyclic compounds. Its utility is dictated by the precise and selective manipulation of its three key functional groups: the N-acetyl group, the methyl ester, and the C3-chloro substituent. This application note provides a detailed guide on protecting group strategies for this molecule, outlining protocols for selective deprotection and re-protection. We will delve into the chemical rationale behind the choice of reagents and conditions, emphasizing strategies that preserve the integrity of the sensitive β-chloroethyl moiety, which is prone to elimination reactions under basic conditions. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: Chemical Reactivity and Strategic Considerations
This compound (MCP) presents a unique set of challenges and opportunities in synthetic chemistry. The stability of the molecule is largely governed by the C-Cl bond at the β-position. Under basic conditions, this substrate is highly susceptible to E2 elimination, leading to the formation of methyl 2-acetylaminoacrylate. Therefore, traditional base-mediated reactions, such as saponification of the methyl ester with sodium hydroxide, are generally incompatible and must be avoided.
Our strategic analysis will focus on two primary pathways:
-
Pathway A: Selective manipulation of the N-acetyl group.
-
Pathway B: Selective manipulation of the methyl ester group.
The choice of strategy depends on the desired synthetic outcome. For instance, if peptide coupling is the next step, selective deprotection of the methyl ester to unmask a carboxylic acid is necessary. Conversely, if modifications to the amine are required, the N-acetyl group must be selectively removed.
}
Figure 1: High-level synthetic pathways for the selective modification of this compound.
Pathway A: Selective N-Deacetylation and Re-protection
The amide of the N-acetyl group is significantly more stable to hydrolysis than the methyl ester. Cleavage requires forcing conditions, typically strong acid, which can simultaneously hydrolyze the methyl ester. However, careful control of reaction conditions can achieve selectivity.
Mechanism and Rationale
Acid-catalyzed hydrolysis of the N-acetyl group proceeds via protonation of the amide oxygen, followed by nucleophilic attack of water on the carbonyl carbon. While the ester can also be hydrolyzed under these conditions, amide hydrolysis often requires higher temperatures and/or stronger acid concentrations. The key is to find a kinetic window where the amide hydrolyzes at a reasonable rate while the ester remains largely intact.
Protocol: Acid-Catalyzed N-Deacetylation
This protocol aims for the selective removal of the acetyl group. Note that some concomitant ester hydrolysis may occur.
Materials:
-
This compound (1.0 eq)
-
6 M Hydrochloric Acid (HCl)
-
Dioxane
-
Rotary Evaporator
-
pH meter or pH paper
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a 1:1 mixture of Dioxane and 6 M HCl.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material (typically 4-6 hours), cool the reaction to room temperature.
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully neutralize to pH ~7-8 by the slow addition of a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Methyl 2-amino-3-chloropropionate hydrochloride.
Re-protection of the Amino Group
The resulting free amine (as its hydrochloride salt) is now available for re-protection with groups more suitable for subsequent synthetic steps, such as Boc or Cbz.
Protocol: Boc Protection
-
Suspend the crude Methyl 2-amino-3-chloropropionate hydrochloride in a 1:1 mixture of Dioxane and water.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Add a base such as triethylamine (TEA) or sodium bicarbonate (2.5 eq) portion-wise to maintain a basic pH (8-9).
-
Stir vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the mixture to remove the dioxane.
-
Extract with EtOAc, wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which can be purified by column chromatography.
Pathway B: Selective Ester Hydrolysis
As previously noted, standard saponification with NaOH or KOH is not viable due to the high risk of β-elimination. Therefore, milder, non-basic methods are required.
Rationale and Method Selection
The most common and effective method for the hydrolysis of esters in base-sensitive substrates is using enzymatic hydrolysis or conditions involving soft nucleophiles. Lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a well-established reagent for the chemoselective hydrolysis of methyl esters in the presence of sensitive functional groups. The hydroperoxide anion (OOH⁻) is a soft nucleophile that preferentially attacks the ester carbonyl over participating in elimination reactions.
| Method | Reagents | Conditions | Compatibility Issues |
| Standard Saponification | NaOH or KOH in H₂O/MeOH | RT to reflux | High risk of β-elimination of HCl. |
| Acid Hydrolysis | HCl or H₂SO₄ in H₂O | Reflux | Risk of concurrent N-acetyl deprotection. |
| LiOOH Hydrolysis | LiOH·H₂O, 30% H₂O₂ in THF/H₂O | 0 °C to RT | Highly selective for the ester; minimal elimination. |
| Enzymatic Hydrolysis | Lipase (e.g., from Candida) in buffer | RT, controlled pH | High selectivity, but requires screening of enzymes. |
Protocol: LiOOH-Mediated Ester Hydrolysis
This protocol describes the selective cleavage of the methyl ester to yield N-Acetyl-3-chloroalanine.
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Hydrogen Peroxide (H₂O₂)
-
Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq)
-
1 M Sodium Sulfite (Na₂SO₃)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the starting material in a 3:1 mixture of THF and water at 0 °C (ice bath).
-
In a separate flask, prepare the LiOOH reagent by dissolving LiOH·H₂O in water and adding 30% H₂O₂ at 0 °C.
-
Slowly add the freshly prepared LiOOH solution to the substrate solution at 0 °C.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 4-8 hours. Monitor progress by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench the excess peroxide by the slow addition of 1 M Na₂SO₃ solution.
-
Remove the THF via rotary evaporation.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product into Ethyl Acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired carboxylic acid.
}
Figure 2: Experimental workflow for the selective hydrolysis of the methyl ester using Lithium Hydroperoxide (LiOOH).
Orthogonal Strategies and Future Considerations
An orthogonal protecting group strategy is one where one group can be removed in the presence of the other. The N-acetyl and methyl ester groups in the starting material are not truly orthogonal. As discussed, forcing N-deacetylation with acid risks ester hydrolysis.
For a truly orthogonal system, one would need to replace the existing groups. For example:
-
Amine Protection: After N-deacetylation (Pathway A), the resulting amine can be protected with an Fmoc group (cleaved by base, e.g., piperidine) or a Cbz group (cleaved by hydrogenolysis).
-
Carboxylate Protection: After selective ester hydrolysis (Pathway B), the resulting acid can be re-esterified to form a Benzyl ester (cleaved by hydrogenolysis) or a tert-butyl ester (cleaved by acid, e.g., TFA).
A highly versatile intermediate would be the Cbz-protected amino acid with a tert-butyl ester . In this case, the Cbz group is stable to the acidic conditions needed to remove the t-Butyl ester, and the t-Butyl ester is stable to the hydrogenolysis conditions needed to remove the Cbz group, providing full orthogonality for subsequent synthetic manipulations.
References
-
Elimination Reactions of β-Halogenated Carbonyls. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. [Link]
-
Application of lipases in organic synthesis. Tetrahedron. Faber, K. (2018). [Link]
-
Chemoselective saponification of methyl esters with lithium hydroperoxide. Journal of Organic Chemistry. Corey, E. J., et al. (1977). [Link]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-acetylamino-3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of Methyl 2-acetylamino-3-chloropropionate, a key intermediate in pharmaceutical manufacturing. The protocol herein is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility. We will delve into the chemical principles, a detailed step-by-step protocol, process optimization, and robust analytical quality control measures.
Introduction: Significance of this compound
This compound is a chiral building block of significant interest in the pharmaceutical industry.[1][2] Its versatile structure, featuring a chiral center, an ester, a chlorine atom, and an amide group, makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3] A reliable and scalable synthesis is therefore crucial for drug development and commercial production pipelines. This guide provides a detailed protocol for its preparation, moving from laboratory scale to a more substantial production context.
The Synthetic Pathway: A Mechanistic Overview
The most direct and scalable approach to this compound involves a one-pot, two-step process starting from a readily available amino acid derivative, serine methyl ester hydrochloride.[4] This method is advantageous as it avoids the isolation of the intermediate, streamlining the process and potentially increasing overall yield.[4]
The synthesis can be broken down into two primary transformations occurring in the same reaction vessel:
-
Chlorination of the Hydroxyl Group: The hydroxyl group of serine methyl ester is converted to a chloro group using thionyl chloride (SOCl₂).
-
Acetylation of the Amino Group: The amino group is subsequently acylated using acetyl chloride to yield the final N-acetylated product.
The use of thionyl chloride is critical here. It reacts with the hydroxyl group to form a chlorosulfite ester intermediate. This is an excellent leaving group, which is then displaced by the chloride ion. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5]
Process Workflow Diagram
Caption: One-pot synthesis and purification workflow.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for experienced chemists in a well-equipped facility. Adherence to all safety precautions is paramount.
Equipment and Reagents
-
Reactor: 2 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), a dropping funnel, and a temperature probe.
-
Heating/Cooling System: Heating mantle and an ice-water bath.
-
Filtration: Buchner funnel and flask.
-
Drying: Vacuum oven.
-
Reagents:
-
L-Serine methyl ester hydrochloride (assume 100% purity)
-
Thionyl chloride (SOCl₂) (≥99% purity)
-
Acetyl chloride (≥99% purity)
-
Toluene (anhydrous)
-
Ethanol (absolute)
-
Activated carbon
-
Step-by-Step Procedure
Step 1: Chlorination
-
To the 2 L reactor, charge L-Serine methyl ester hydrochloride (155.6 g, 1.0 mol) and anhydrous toluene (1 L).
-
Begin stirring to form a slurry.
-
Slowly add thionyl chloride (142.8 g, 1.2 mol, 1.2 eq.) via the dropping funnel over 30-45 minutes. The reaction is exothermic, and gas evolution (HCl, SO₂) will be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours, or until in-process control (e.g., TLC, HPLC) indicates the consumption of the starting material.
Step 2: Acetylation
-
Cool the reaction mixture to 40-50°C.
-
Slowly add acetyl chloride (86.4 g, 1.1 mol, 1.1 eq.) via the dropping funnel over 30 minutes. A slight exotherm may be observed.
-
After the addition, maintain the temperature at 50-55°C for 2-3 hours, or until in-process control confirms the formation of the product.
Step 3: Work-up and Isolation of Crude Product
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding the mixture to a separate vessel containing cold water (1 L). Caution: This step is highly exothermic and will release HCl gas. Ensure adequate ventilation and cooling.
-
Separate the organic (toluene) layer.
-
Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
Step 4: Purification
-
To the crude product, add absolute ethanol (300 mL).
-
Stir the mixture at 40-50°C for 1-2 hours.[4]
-
Cool the slurry to 0-5°C and stir for an additional hour.
-
Filter the solid product using a Buchner funnel and wash with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven at 40-45°C to a constant weight.
Process Optimization and Troubleshooting
| Parameter | Recommended Range | Rationale & Troubleshooting |
| Thionyl Chloride Stoichiometry | 1.1 - 1.3 equivalents | A slight excess ensures complete conversion of the hydroxyl group. Gross excess can lead to more impurities and a more hazardous quench. |
| Chlorination Temperature | 60 - 70°C | Lower temperatures may lead to an incomplete reaction. Higher temperatures could promote side reactions or decomposition. |
| Acetyl Chloride Stoichiometry | 1.05 - 1.2 equivalents | Ensures complete acetylation of the amino group. |
| Acetylation Temperature | 45 - 60°C | Balances reaction rate with the potential for side reactions. |
| Purification Solvent | Ethanol or Methanol | These solvents are effective at dissolving impurities while having lower solubility for the desired product, especially at cooler temperatures.[4] |
Potential Issues and Solutions:
-
Incomplete Chlorination: If the starting material is still present after the recommended reaction time, consider extending the heating time or slightly increasing the temperature. Ensure the thionyl chloride used is of high purity and not degraded.
-
Low Yield after Purification: This could be due to the product being too soluble in the purification solvent. Ensure the slurry is adequately cooled before filtration. If yields are consistently low, consider a different purification solvent or a recrystallization from a mixed solvent system.
-
Product Discoloration: The crude product may be colored. A treatment with activated carbon in the toluene solution before work-up can help remove colored impurities.[4]
Safety Considerations at Scale
The scale-up of this synthesis introduces significant safety challenges, primarily due to the use of thionyl chloride.
-
Thionyl Chloride Handling: Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl).[6] All equipment must be scrupulously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen). Personal protective equipment (PPE), including chemical resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory.[6]
-
Off-Gassing: The reaction generates large volumes of HCl and SO₂ gas. The reactor must be vented to a robust scrubbing system containing a basic solution (e.g., sodium hydroxide) to neutralize these corrosive and toxic gases.
-
Quenching: The quenching of the reaction mixture is highly exothermic and releases acidic gases. This must be done in a controlled manner with efficient cooling and in a well-ventilated area.
-
Emergency Preparedness: Have appropriate spill kits for acidic and corrosive materials readily available. Ensure all personnel are trained on the specific hazards of the chemicals involved.
Analytical Quality Control
To ensure the identity and purity of the final product, a suite of analytical tests should be performed.
| Analytical Method | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation & Purity | Confirm the presence of all expected protons and the absence of significant impurities.[6] |
| ¹³C NMR | Structural Confirmation | Confirm the presence of all expected carbon signals.[7] |
| HPLC | Purity Assessment | Determine the purity of the final product and quantify any impurities. |
| Melting Point | Purity Assessment | A sharp melting point range is indicative of high purity. Expected range is 74-76°C.[1] |
| FTIR | Functional Group Analysis | Confirm the presence of key functional groups (amide, ester, C-Cl). |
Conclusion
The one-pot synthesis of this compound from serine methyl ester hydrochloride is a scalable and efficient process. By carefully controlling reaction parameters and adhering to strict safety protocols, high yields of pure product can be consistently achieved. The detailed protocol and troubleshooting guide provided in these application notes should serve as a valuable resource for researchers and process chemists involved in the manufacturing of this important pharmaceutical intermediate.
References
-
PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate. Retrieved from [Link]
- Google Patents. (n.d.). DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
LANXESS. (n.d.). Thionyl chloride. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemical Properties and Synthesis of this compound. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Applications of this compound in Specialty Chemicals. Retrieved from [Link]
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- 4. DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification - Google Patents [patents.google.com]
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- 6. This compound(18635-38-6) 1H NMR spectrum [chemicalbook.com]
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Application Notes and Protocols for Polymerization Initiation with Methyl 2-acetylamino-3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bio-Inspired Initiator for Controlled Polymer Synthesis
In the pursuit of advanced polymeric materials with precisely defined architectures and functionalities, the choice of initiator plays a pivotal role. Methyl 2-acetylamino-3-chloropropionate, a derivative of the amino acid alanine, has emerged as a compelling initiator for controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP).[1][2] Its structure, featuring a chlorine atom alpha to an ester group, provides the necessary functionality for controlled initiation, while the inherent amino acid backbone offers a gateway to synthesizing polymers with unique, bio-inspired properties.[3][4]
This document provides a comprehensive guide to the application of this compound as an ATRP initiator. We will delve into the mechanistic underpinnings of its function, present detailed experimental protocols, and discuss the advantages conferred by its unique chemical structure. These notes are intended to equip researchers in polymer chemistry, materials science, and drug development with the foundational knowledge and practical steps to leverage this versatile initiator in their work.
Physicochemical Properties of the Initiator
A thorough understanding of the initiator's properties is crucial for successful polymerization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO₃ | [3][5][6] |
| Molecular Weight | 179.60 g/mol | [3][6] |
| Appearance | White solid | [3][7] |
| Melting Point | 74-76 °C | [3] |
| Synonyms | N-acetyl-3-chloro-DL-alanine methyl ester, Methyl 2-acetamido-3-chloropropanoate | [3][6] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | [3] |
Mechanism of Initiation: The ATRP Pathway
This compound is particularly well-suited as an initiator for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with controlled molecular weights and low dispersity.[8][9] The initiation process hinges on the reversible activation of the carbon-chlorine bond by a transition metal catalyst, typically a copper(I) complex.[10][11]
The key steps are as follows:
-
Activation: The initiator, this compound (R-Cl), reacts with the activator, a copper(I) complex (e.g., Cu(I)Br/Ligand). The chlorine atom is transferred from the initiator to the copper complex, forming a copper(II) species (X-Cu(II)/Ligand) and generating a carbon-centered radical (R•).[10][12]
-
Propagation: The generated radical (R•) rapidly adds to a monomer unit (M), initiating the growth of the polymer chain. This process repeats, adding monomer units one by one.
-
Deactivation: The growing radical chain (Pₙ•) can be reversibly deactivated by the copper(II) species, transferring the halogen atom back to the polymer chain end. This reforms the dormant species (Pₙ-Cl) and the activator (Cu(I)/Ligand).[10]
This dynamic equilibrium between a small population of active, growing radicals and a large population of dormant, halide-capped chains is the cornerstone of ATRP.[11] It minimizes termination reactions and allows for the simultaneous growth of all polymer chains, leading to a narrow molecular weight distribution.
Caption: ATRP mechanism using this compound.
Protocol: ATRP of Methyl Methacrylate (MMA)
This protocol details a typical ATRP procedure for the polymerization of Methyl Methacrylate (MMA) using this compound as the initiator.
Materials and Reagents:
-
Initiator: this compound (MACP)
-
Monomer: Methyl methacrylate (MMA), passed through a column of basic alumina to remove inhibitor
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole or Toluene (anhydrous)
-
Inhibitor Remover: Basic alumina
-
Other: Nitrogen or Argon gas, Schlenk flasks, rubber septa, magnetic stir bars, syringes.
Experimental Workflow:
Caption: Step-by-step workflow for ATRP.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). Purify MMA by passing it through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask with a rubber septum and secure it.
-
Inert Atmosphere: Connect the flask to a Schlenk line and perform at least three vacuum-backfill cycles with inert gas to remove all oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL anisole), the initiator MACP (e.g., 0.1 mmol), and the purified monomer MMA (e.g., 10 mmol) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Initiation: After the final thaw and backfilling with inert gas, inject the ligand PMDETA (e.g., 0.1 mmol) into the stirring solution. The solution should turn colored as the copper complex forms.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70°C). Allow the polymerization to proceed for the planned duration. Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by GPC.
-
Termination and Purification: To stop the polymerization, open the flask to air. The color of the solution will change as the copper catalyst oxidizes. Dilute the mixture with a suitable solvent like Tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer solution into a large volume of a non-solvent, such as cold methanol. Filter the resulting polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the final polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and dispersity (Đ or PDI). Use ¹H NMR spectroscopy to confirm the polymer structure and calculate monomer conversion.
Self-Validation and Trustworthiness:
This protocol is designed as a self-validating system. Key indicators of a successful controlled polymerization include:
-
A linear relationship between monomer conversion and the number-average molecular weight (Mₙ).
-
A low dispersity index (Đ), typically below 1.3.
-
The ability to perform chain extension by adding a second monomer after the first has been consumed, demonstrating the "living" nature of the polymer chain ends.
Advantages of an Amino Acid-Based Initiator
The use of this compound offers distinct advantages over traditional ATRP initiators:
-
α-End Group Functionalization: The initiator inherently installs an N-acetylated amino acid moiety at the α-terminus of every polymer chain.[1][2] This functionality can be used for further conjugation, to impart specific solubility characteristics, or to introduce biorecognition sites.
-
Biocompatibility: Polymers initiated with amino acid derivatives are of great interest in biomedical applications, such as drug delivery and tissue engineering, where biocompatibility is paramount.[13][14]
-
Versatility: The core structure of the initiator can be readily modified. For instance, starting from different amino acids allows for the introduction of a wide range of functional groups at the polymer chain end.[1]
Conclusion
This compound stands out as a highly effective and versatile initiator for Atom Transfer Radical Polymerization. Its bio-inspired structure provides a straightforward route to α-functionalized polymers, opening up new possibilities in the design of advanced materials for a range of applications, from drug development to materials science. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to successfully employ this initiator and explore its full potential in creating polymers with novel architectures and functions.
References
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
- Venkataraman, S., & Wooley, K. L. (2008). ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. Polymer Chemistry.
- Proteins as substrates for controlled radical polymerization. Polymer Chemistry (RSC Publishing).
- Methyl 2-acetylamino-3-chloropropion
- Peptide initiators for controlled radical polymerization.
- Proteins as Initiators of Controlled Radical Polymerization: Grafting-from via ATRP and RAFT.
- ATRP from an Amino Acid-Based Initiator: A Facile Approach for α-Functionalized Polymers.
- Atom Transfer Radical Polymerization (ATRP): Principles and Practice.
- Atom Transfer Radical Polymerization: A Robust and Versatile Route for Polymer Synthesis. (2011). Polymer Reviews.
- Living Radical Polymerization:
- Additional Monomers. Matyjaszewski Polymer Group - Carnegie Mellon University.
- Atom transfer radical polymeriz
- Methyl 2-acetylamino-3-chloropropion
- Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules.
- Methyl 2-(acetylamino)
Sources
- 1. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
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- 13. Proteins as substrates for controlled radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-acetylamino-3-chloropropionate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 2-acetylamino-3-chloropropionate by recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Section 1: Foundational Knowledge & Initial Setup
This section addresses the fundamental questions regarding the compound and the principles of its purification to ensure a solid theoretical grounding before commencing experimental work.
Q1: What is this compound and why is its purity critical?
This compound (CAS No: 18635-38-6) is a fine chemical intermediate with the molecular formula C₆H₁₀ClNO₃.[1][2][3] It typically presents as a white solid with a melting point in the range of 74-76°C.[1][2] This compound is a versatile building block in various fields. Its purity is paramount for several reasons:
-
Organic Synthesis: It serves as a key precursor in the synthesis of more complex molecules, including pharmaceutical and agrochemical agents.[1][4] Impurities can lead to unwanted side reactions, significantly lowering the yield and purity of the final target molecule.
-
Electronic Chemicals: It is used in the formulation of advanced materials like photoresists for semiconductor manufacturing.[4] The performance of these materials, including sensitivity and resolution, is highly dependent on the purity of the components.
-
Nutritional Science: It is a raw material in the synthesis of nutritional enhancers such as L-Se-methylselenocysteine.[5] In such applications, stringent purity is required to meet food safety standards and ensure the absence of toxic contaminants.
Given its applications, achieving high purity through a robust method like recrystallization is not just a recommendation but a necessity for reliable and reproducible downstream results.
Q2: What are the core principles for successfully recrystallizing this specific compound?
Recrystallization is a purification technique based on differential solubility.[6] The success of the procedure hinges on selecting a solvent system where this compound exhibits specific solubility behavior:
-
High Solubility at High Temperatures: The compound should dissolve completely in a minimal amount of the chosen solvent at or near the solvent's boiling point.[6]
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease sharply, causing it to crystallize out of the solution.[6]
-
Differential Impurity Solubility: Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after filtration).[7]
-
Inertness: The solvent must be chemically inert, meaning it does not react with the compound.[8]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[8]
Q3: How do I select the best solvent for recrystallizing this compound?
Solvent selection is the most critical step. Based on the compound's structure (an ester with amide and chloro- functionalities), a solvent of moderate polarity is a logical starting point.[9][10] The compound is known to be soluble in solvents like ethyl acetate, dichloromethane, and methanol.[1]
A systematic approach is to perform small-scale solubility tests:
-
Place approximately 50-100 mg of the crude solid into several test tubes.
-
Add a small volume (~1 mL) of a potential solvent to each tube at room temperature and observe solubility.[7] An ideal solvent will show poor solubility at this stage.[6]
-
For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. A good solvent will fully dissolve the compound when hot.[7]
-
Allow the hot, clear solution to cool slowly to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals.
If a single solvent does not provide the desired solubility profile, a mixed-solvent system (e.g., a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble) can be employed.
Section 2: Experimental Protocol and Data
This section provides a standard operating procedure for the recrystallization and a data table to aid in solvent selection.
Standard Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., Ethyl Acetate) dropwise while heating the mixture gently (e.g., on a hot plate). Add the minimum amount of hot solvent required to completely dissolve the solid.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[6][12]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[11] Using solvent that is not ice-cold will redissolve and wash away some of your product, reducing the yield.[11]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry completely (e.g., in a vacuum oven at a temperature well below the melting point).
Data Summary: Potential Solvents
| Solvent | Boiling Point (°C) | Solubility Profile (Hot) | Solubility Profile (Cold) | Key Considerations |
| Ethyl Acetate | 77.1 | Good | Low | Good general-purpose solvent for esters. Flammable. |
| Methanol | 64.7 | High | Moderate | May be too good a solvent, potentially leading to lower recovery. |
| Isopropanol | 82.6 | Good | Low | A good alternative to ethyl acetate, slightly higher boiling point. |
| Toluene | 110.6 | Good | Very Low | Higher boiling point requires careful handling. Good for forming well-defined crystals. |
| Ethyl Acetate / Hexane | Variable | N/A | N/A | A mixed-solvent system. Dissolve in hot ethyl acetate, then add hexane as an anti-solvent until the solution turns cloudy. Reheat to clarify and then cool slowly. |
Experimental Workflow Diagram
Caption: Standard workflow for recrystallization.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Problem Cluster 1: Low or No Crystal Yield
Q: I followed the protocol, but my final yield is extremely low (<30%). What are the likely causes?
A low yield is a frequent and frustrating issue. The most common causes are:
-
Excess Solvent: This is the most prevalent error. Using too much solvent during the dissolution step prevents the solution from becoming supersaturated upon cooling, meaning a large portion of your product remains dissolved in the mother liquor.[11][13]
-
Solution: If you have not discarded the mother liquor, you can recover more product by boiling off a portion of the solvent to increase the concentration and then repeating the cooling process.[13]
-
-
Premature Crystallization: If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel stem.[13]
-
Solution: Ensure the funnel and receiving flask are pre-heated. Pour the solution through in small batches to keep the apparatus hot.[12]
-
-
Inappropriate Solvent Choice: The compound may have significant solubility in your chosen solvent even at low temperatures.[11]
-
Solution: Re-evaluate your solvent choice with small-scale tests. If necessary, recover the crude material by evaporating the solvent and attempt the recrystallization again with a different solvent system.[13]
-
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a significant amount of product.[11]
Q: The solution has cooled completely, but no crystals have formed. What should I do?
This is a classic case of a supersaturated solution that resists nucleation.[11] Here are methods to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[12][13] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a single, tiny crystal of the crude (or pure) product to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[13]
-
Further Cooling: If using an ice bath, try a colder bath (e.g., salt-ice or dry ice/acetone) if the solvent's freezing point allows.[12]
-
Concentration: There may still be too much solvent in the solution. Gently heat the solution to evaporate some of the solvent, then attempt to cool it again.
Problem Cluster 2: Product Quality Issues
Q: Instead of solid crystals, an oil has separated from the solution. What is "oiling out" and how do I prevent it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12][13] This typically happens when the solution becomes saturated at a temperature that is above the melting point of the solute (for an impure solid, the melting point is depressed). Oiled-out products are often impure because the oil can dissolve impurities more readily than the solvent.[13][14]
-
Causes & Solutions:
-
High Concentration of Impurities: Significant impurities can lower the melting point of the mixture.
-
Solution: Try adding a small amount of activated charcoal to the hot solution to adsorb impurities, followed by hot filtration before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.[13]
-
-
Solution Cooled Too Rapidly: If the solution cools too quickly, it can become supersaturated at a temperature above the compound's melting point.
-
Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.[13] Then, insulate the flask to ensure very slow cooling, allowing crystals to form at a lower temperature.
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the compound's melting point.
-
Solution: Recover the material and choose a solvent with a lower boiling point.
-
-
Q: My final crystals are discolored, even after recrystallization. Why?
Discolored crystals indicate the presence of colored impurities that were not successfully removed.
-
Cause: The impurity has similar solubility characteristics to your desired product in the chosen solvent.
-
Solution 1 (Charcoal): If the impurity is a large, polar molecule, it may be adsorbed by activated charcoal. Add a very small amount of charcoal to the hot solution, boil for a few minutes, and remove it via hot filtration.
-
Solution 2 (Re-crystallize): A second recrystallization, possibly with a different solvent system, may be necessary to remove the persistent impurity.
-
Solution 3 (Alternative Purification): If recrystallization fails to remove the impurity, an alternative method like column chromatography may be required.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
- Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
- Finding the best solvent for recrystallisation student sheet. (2021).
- Troubleshooting Crystalliz
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Methyl 2-acetylamino-3-chloropropion
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- Recrystalliz
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Oiling Out in Crystalliz
- Recrystalliz
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Methyl 2-(acetylamino)
- Applications of this compound in Specialty Chemicals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- NHC Newly Approved Two New Food Raw Materials, Six New Food Additives, and Six Food-rel
Sources
- 1. nbinno.com [nbinno.com]
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- 3. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. NHC Newly Approved Two New Food Raw Materials, Six New Food Additives, and Six Food-related Products - Regulatory News - Food & Food Contact Materials - CIRS Group [cirs-group.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
Technical Support Center: Column Chromatography Purification of Methyl 2-acetylamino-3-chloropropionate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the column chromatography purification of Methyl 2-acetylamino-3-chloropropionate (CAS: 18635-38-6). It is designed to move beyond basic steps, offering insights into the causality behind experimental choices and providing robust troubleshooting solutions for common challenges.
Section 1: Compound Analysis & Separation Strategy
Before initiating any purification, a thorough understanding of the target molecule is paramount. The physicochemical properties of this compound dictate the entire chromatographic strategy.
1.1 Key Physicochemical Properties
The structure of this compound contains an ester, an amide, and a chloroalkane functional group, classifying it as a moderately polar compound.[1] Its solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol makes it well-suited for standard purification techniques.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][3][4] |
| Molecular Weight | 179.60 g/mol | [1][3][4] |
| Appearance | White solid | [1][5] |
| Melting Point | 74-76 °C | [1][5] |
| Solubility | Soluble in CH₂Cl₂, EtOAc, MeOH; Insoluble in water | [1][5] |
1.2 The Principle of Separation: Normal-Phase Chromatography
For this compound, normal-phase chromatography is the method of choice. This technique utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase (eluent).[6] The separation is based on the principle of differential adsorption:
-
Polar Compounds: Molecules with polar functional groups (like the starting material, (R)-methyl 2-amino-3-chloropropionate) will interact strongly with the polar silica gel and thus elute more slowly.[6]
-
Non-Polar Compounds: Less polar molecules will have weaker interactions with the silica, travel through the column more quickly, and elute first.[6]
Our target compound's moderate polarity allows us to finely tune the mobile phase composition to achieve separation from both less polar byproducts and more polar starting materials.
Section 2: Experimental Protocols & Workflow
A successful column purification is a systematic process that begins with small-scale method development before scaling up.
Workflow for Purification
Caption: Overall workflow from crude material to purified product.
2.1 Part A: Mandatory Method Development with Thin-Layer Chromatography (TLC)
Never proceed to column chromatography without first optimizing the solvent system using TLC. The goal is to find a solvent mixture where the desired compound has an Rf value between 0.25 and 0.35, as this provides the best balance for effective separation on a column.[6]
Step-by-Step TLC Protocol:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Also prepare solutions of your starting materials for co-spotting, if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and starting material standards onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent system. Good starting systems for this compound include mixtures of Ethyl Acetate (EtOAc) and Hexane, or Methanol (MeOH) and Dichloromethane (DCM).[7]
-
Initial suggestion: Start with 30% EtOAc in Hexane.
-
-
Analyze: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp and/or an iodine chamber.
-
Optimize:
-
If the Rf of your target compound is too high (>0.4), decrease the polarity of the eluent (e.g., switch to 20% EtOAc in Hexane).
-
If the Rf is too low (<0.2), increase the polarity (e.g., switch to 50% EtOAc in Hexane or a DCM/MeOH mixture).[2]
-
2.2 Part B: Preparative Flash Column Chromatography Protocol
Once an optimal solvent system is identified (e.g., 40% EtOAc/Hexane), you can proceed to the preparative column.
-
Column Preparation: Select an appropriate size glass column. As a rule of thumb, use about 50g of silica gel for every 1g of crude material. Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane).
-
Packing the Column: With the stopcock closed, pour the slurry into the column. Gently tap the column to ensure even packing and open the stopcock to drain the solvent until it is just above the silica level. Never let the silica run dry.[8]
-
Sample Loading: Dissolve the crude material in the minimum amount of a solvent (DCM is often a good choice).[2][8]
-
Wet Loading: Carefully add the dissolved sample directly to the top of the silica bed using a pipette.[8]
-
Dry Loading: If the sample is not very soluble in the eluent, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This method often yields better separation.
-
-
Finalize Preparation: Carefully add a thin layer of sand on top of your sample layer. This prevents disturbance of the surface when adding eluent.[8]
-
Elution: Fill the column with the chosen eluent. If using flash chromatography, apply gentle air pressure (1-4 psi) to accelerate the flow.[8]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
-
Analysis: Use TLC to analyze the collected fractions to determine which ones contain the pure product. Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the purification process.
Q1: My desired product and a major impurity are not separating (overlapping spots on TLC).
-
Possible Cause 1: Incorrect Solvent System. The polarity of your eluent is not optimized for this specific separation.
-
Solution: Re-evaluate your TLC development. Try a different solvent system altogether. For instance, if EtOAc/Hexane fails, a DCM/Acetone or DCM/Methanol system might provide different selectivity.[2] Sometimes a three-component system can resolve difficult separations.
-
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column for the amount of silica used.
-
Solution: Reduce the amount of sample loaded or increase the column diameter and amount of silica gel. A general guideline is a sample-to-silica ratio of 1:50 by weight.
-
-
Possible Cause 3: Column Was Run Too Fast. The compound did not have sufficient time to equilibrate between the stationary and mobile phases.
-
Solution: Reduce the pressure in your flash chromatography setup or switch to gravity chromatography for very difficult separations.[9]
-
Q2: The product eluted immediately in the first few fractions (Rf was too high).
-
Possible Cause: The mobile phase is too polar. This causes all compounds, including your target, to have a low affinity for the silica and be washed through quickly.[2]
-
Solution: Stop the column and switch to a less polar eluent. This is only partially effective. The best practice is to re-purify the collected material using a new column with a less polar solvent system determined by TLC.
-
Q3: The product is not coming off the column.
-
Possible Cause 1: The mobile phase is not polar enough. Your compound has a very high affinity for the silica gel and is effectively immobilized.
-
Solution: Gradually increase the polarity of the eluent. This is known as a gradient elution. For example, you can increase the percentage of EtOAc in Hexane or add a small amount of MeOH to your DCM eluent.
-
-
Possible Cause 2: Compound Decomposition. The compound may be unstable on silica gel.[2]
-
Solution: Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If streaking or new spots appear, the compound is degrading. Consider switching to a less acidic stationary phase like alumina or deactivating the silica with a small amount of triethylamine in the eluent (if your compound is base-stable).
-
Q4: The column bed has cracked or shows channels.
-
Possible Cause: The silica bed ran dry at some point during packing or running. This creates cracks and channels, leading to very poor separation as the sample bypasses the stationary phase.
-
Solution: This column is unfortunately compromised. The material must be recovered by flushing everything out and starting over. Always ensure the solvent level remains above the top of the silica bed.
-
Q5: I can't see any spots on my TLC plates when analyzing the fractions.
-
Possible Cause: The fractions are too dilute. The concentration of the compound in the collected fractions is below the detection limit of your visualization method.[2]
-
Solution: Try concentrating a few of the fractions in the range where you expect your compound to elute and re-spot them on a TLC plate. This will increase the concentration on the plate, making the spot visible.
-
Section 4: Advanced FAQs
Q: What are the safety considerations for this purification?
-
This compound is classified with GHS warnings indicating it may cause an allergic skin reaction and is very toxic to aquatic life.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound and its solutions in a well-ventilated fume hood. All solvents used (Hexane, Ethyl Acetate, Dichloromethane, Methanol) are flammable and/or toxic and should be handled with care.
Q: My compound is an amine. Why are the peaks tailing?
-
Cause: Basic compounds like amines can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel, leading to peak tailing.
-
Solution: Add a small amount of a competitive base, like triethylamine (~0.5%), to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Section 5: Troubleshooting Logic Diagram
This diagram provides a logical path for method development based on initial TLC results.
TLC-Based Method Development Logic
Sources
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- 2. Chromatography [chem.rochester.edu]
- 3. This compound | CymitQuimica [cymitquimica.com]
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- 5. chembk.com [chembk.com]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
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- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of Methyl 2-acetylamino-3-chloropropionate
<_ _>
Introduction
Welcome to the technical support guide for the synthesis of Methyl 2-acetylamino-3-chloropropionate (Ac-D/L-Ala(Cl)-OMe). This molecule is a critical chiral building block and intermediate in the synthesis of various pharmaceuticals, including ACE inhibitors like Ramipril and the mucolytic agent N-acetylcysteine.[1][2][3] Given its importance, achieving high purity and yield is paramount. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, understand the formation of key side products, and optimize the synthetic protocol.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges and observations encountered during the synthesis.
Q1: I'm observing a significant impurity with a mass of (M+34) Da. What is it and how can I prevent it?
This is almost certainly the dichloro-adduct , Methyl 2-acetylamino-2,3-dichloropropionate. Its formation is the most frequently encountered issue when the synthesis proceeds via chlorination of Methyl 2-acetylaminoacrylate.
-
Causality (Why it forms): The starting acrylate is an electron-rich alkene (an enamide derivative). The first electrophilic addition of chlorine proceeds as expected to yield the desired product. However, if the reaction conditions are not carefully controlled, a second molecule of the chlorinating agent can react, leading to the dichloro- species. This is particularly prevalent with strong chlorinating agents or if localized excesses of the reagent occur.
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use no more than 1.0 to 1.05 equivalents of the chlorinating agent (e.g., sulfuryl chloride, chlorine).
-
Slow Addition: Add the chlorinating agent dropwise at a controlled temperature (typically 0-10 °C) to prevent localized high concentrations. A patent for a related chlorination process highlights that adding the chlorinating agent (in their case, acetyl chloride to generate HCl in situ) slowly is preferable to avoid a sharp temperature rise and improve yield.[4]
-
Solvent Choice: Aprotic solvents like dichloromethane or ethyl acetate are standard.[5] Using protic solvents like methanol can lead to competing solvent-adduct formation.
-
Monitoring: Track the reaction progress by TLC or a rapid LC-MS/GC-MS method to stop the reaction immediately upon consumption of the starting material.
-
Q2: My overall yield is low, and I have a lot of unreacted starting material. What's going wrong?
Low conversion is typically linked to issues with the chlorinating agent or suboptimal reaction conditions.
-
Causality (Why it happens):
-
Reagent Potency: Chlorinating agents like thionyl chloride or sulfuryl chloride can degrade upon storage, especially if exposed to moisture. Inactive reagents will naturally lead to incomplete reactions.
-
Insufficient Activation: Some chlorination reactions require a catalyst or initiator. For radical-based chlorinations, an initiator (like AIBN or UV light) is necessary.[6] For electrophilic additions, ensuring the chlorinating agent is sufficiently active is key.
-
Temperature: While low temperatures are needed to control side reactions, the reaction may be too sluggish if the temperature is excessively low.
-
-
Troubleshooting & Prevention:
-
Reagent Quality: Use a fresh or recently titrated bottle of the chlorinating agent.
-
Temperature Optimization: Determine the optimal temperature for your specific chlorinating agent. A typical range is 0-25 °C. You may need to allow the reaction to warm to room temperature for the final phase.
-
Reaction Time: Ensure you are running the reaction for a sufficient duration. Monitor by TLC/LC-MS to confirm the endpoint.
-
Q3: I see several polar impurities in my crude product that are difficult to remove. What could they be?
Polar impurities often arise from reactions with water or from degradation of the starting materials or product.
-
Causality (Why it forms):
-
Hydroxy-adduct (Serine derivative): If water is present in the reaction mixture, it can compete with the chloride ion to attack the intermediate, forming Methyl 2-acetylamino-3-hydroxypropionate.
-
N-acetyl-serine: Hydrolysis of the starting material or product can lead to the formation of the corresponding carboxylic acid, which is highly polar.
-
L-Cystine / L-Cysteine: In the context of N-acetylcysteine synthesis, these are known impurities that can carry through or be formed during subsequent steps.[7][8]
-
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Aqueous Workup: Perform the aqueous workup quickly and at low temperatures to minimize hydrolysis of the ester.
-
Purification: A patent for a similar process describes a purification step of stirring the isolated product in ethanol or methanol to remove impurities.[1] This can be an effective way to wash out more polar or non-polar contaminants.
-
Part 2: Key Experimental Protocols
These protocols provide a validated starting point. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Synthesis via Chlorination of Methyl 2-acetylaminoacrylate
This method is a common and efficient route to the target compound.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add Methyl 2-acetylaminoacrylate (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in anhydrous DCM (2 mL per gram of SO₂Cl₂).
-
Reaction: Add the SO₂Cl₂ solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor the consumption of the starting material every 30 minutes using TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while maintaining cooling.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature (<40 °C).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Protocol 2: HPLC-UV Method for Purity Analysis
This method is suitable for quantifying the target product and key impurities like the dichloro-adduct.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| UV Detection | 210 nm |
| Injection Vol. | 5 µL |
| Expected R.T. | Product: ~7.5 min; Dichloro-adduct: ~8.5 min |
Part 3: Mechanistic & Workflow Diagrams
Visualizing the chemical transformations and troubleshooting logic can provide deeper insight.
Diagram 1: Key Reaction and Side Reaction Mechanism
This diagram illustrates the desired electrophilic addition pathway versus the formation of the common dichloro- side product.
Caption: Mechanism of desired product and dichloro- side product formation.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing the root cause of low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
References
- DE19941062A1: Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification.
-
The Chemical Properties and Synthesis of this compound. SelfChem. [Link]
-
This compound. ChemBK. [Link]
-
This compound. LookChem. [Link]
- WO2019060623A1: Method for preparation of n-acetyl cysteine amide and derivatives thereof.
-
Acetylcysteine-Impurities. Pharmaffiliates. [Link]
-
Applications of this compound in Specialty Chemicals. Ningbo Inno Pharmchem Co., Ltd. [Link]
- CN101333163A: A kind of preparation method of 3-chloropropionate.
-
Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. ResearchGate. [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate. PubChem, National Center for Biotechnology Information. [Link]
-
Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. ResearchGate. [Link]
-
Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. [Link]
-
Acetylcysteine EP Impurity A. SynZeal. [Link]
-
11.15: 11-2 Chlorination of Methane- The Radical Chain Mechanism. Chemistry LibreTexts. [Link]
Sources
- 1. DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification - Google Patents [patents.google.com]
- 2. This compound [ccplantextract.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Acetylcysteine EP Impurity A | 56-89-3 | SynZeal [synzeal.com]
Technical Support Center: Optimizing the Synthesis of Methyl 2-acetylamino-3-chloropropionate
Welcome to the technical support center for the synthesis of Methyl 2-acetylamino-3-chloropropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. This resource is built on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and industrially relevant methods start from derivatives of the amino acid serine. The two main pathways are:
-
Chlorination followed by Acetylation: This route typically begins with serine methyl ester hydrochloride, which is first chlorinated to form methyl 2-amino-3-chloropropionate hydrochloride. This intermediate is then acetylated to yield the final product.[1]
-
Acetylation followed by Chlorination: In this alternative, N-acetyl serine methyl ester is synthesized first, followed by a chlorination step to replace the hydroxyl group with a chlorine atom.
The choice between these routes often depends on the availability of starting materials, desired purity profile, and scalability considerations. The chlorination-first approach is frequently cited in patent literature for its efficiency.[1]
Q2: What is the typical physical state and solubility of this compound?
A2: this compound is typically a white to off-white solid with a melting point in the range of 74-76°C.[2][3] It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol, but it is insoluble in water.[2][4][5] This solubility profile is crucial for selecting appropriate solvents for the reaction and subsequent purification steps.
Q3: What are the primary applications of this compound?
A3: This compound is a valuable intermediate in organic synthesis.[2][6][7] It is notably used as a precursor in the synthesis of pharmaceuticals, such as the ACE inhibitor Ramipril.[1] Additionally, it finds applications in the electronics industry, particularly in the formulation of photoresists for semiconductor manufacturing.[8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing insights into their root causes and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion
You've completed the reaction, but the isolated yield of this compound is significantly lower than expected.
-
Inefficient Chlorination: The conversion of the hydroxyl group of the serine derivative to a chloride is a critical step.
-
Causality: Thionyl chloride (SOCl₂) is a common chlorinating agent for this transformation.[1][4][9] The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion. Insufficient reagent, low reaction temperature, or inadequate reaction time can lead to incomplete conversion.
-
Solution:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of thionyl chloride is used. A slight excess (1.1-1.5 equivalents) can drive the reaction to completion.
-
Temperature Control: The chlorination is often performed at an elevated temperature.[1] A typical range is 75-90°C. Monitor the reaction temperature closely to maintain it within the optimal range.
-
Reaction Time: Allow for sufficient reaction time. The conversion can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
-
Suboptimal Acetylation: The N-acetylation of the amino group is the final step in one of the common synthetic routes.
-
Causality: Acetyl chloride or acetic anhydride are typically used for this step.[1][2] Incomplete reaction can result from insufficient acetylating agent, the presence of moisture, or non-optimal temperature.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as moisture will consume the acetylating agent.
-
Temperature Management: The acetylation is often exothermic. Adding the acetyl chloride dropwise at a controlled temperature (e.g., maintaining the reaction at an elevated temperature like 90°C as described in some procedures) can prevent side reactions and ensure complete conversion.[1]
-
-
-
Reaction Sequence: The order of chlorination and acetylation can impact the overall yield.
-
Causality: Performing the chlorination first on serine methyl ester hydrochloride, followed by acetylation of the resulting methyl 2-amino-3-chloropropionate hydrochloride in the same pot (a "one-pot" synthesis), can be more efficient and lead to higher yields by minimizing handling losses of the intermediate.[1]
-
Solution: Consider a one-pot procedure where serine methyl ester hydrochloride is chlorinated with thionyl chloride, and then acetyl chloride is added directly to the reaction mixture to acetylate the intermediate without isolation.[1]
-
Problem 2: Formation of Impurities and Side Products
Your final product is contaminated with significant impurities, making purification difficult and reducing the overall purity.
-
Over-chlorination: The formation of dichlorinated byproducts can occur.
-
Causality: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times during chlorination, can lead to the formation of dichlorinated species.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range.
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction.
-
-
-
Racemization: Loss of stereochemical purity can be a concern, especially for pharmaceutical applications.
-
Causality: The reaction conditions, particularly the use of strong bases or high temperatures, can lead to racemization at the alpha-carbon. The SN2 mechanism of chlorination with thionyl chloride should ideally proceed with inversion of configuration.
-
Solution:
-
Mild Reaction Conditions: Employ the mildest effective reaction conditions.
-
Chiral Analysis: Use chiral HPLC to assess the enantiomeric purity of your product and starting materials.
-
-
-
Residual Solvents and Reagents: Incomplete removal of solvents or excess reagents can contaminate the final product.
-
Solution:
-
Efficient Work-up: After the reaction, ensure thorough removal of volatile reagents like excess thionyl chloride or acetyl chloride, often achieved by distillation.[1]
-
Purification: The crude product should be purified. A common method involves stirring the isolated solid with an alcohol like ethanol or methanol, followed by filtration.[1] This helps remove more soluble impurities.
-
-
Experimental Protocols
Here are detailed step-by-step protocols for the synthesis of this compound.
Protocol 1: One-Pot Chlorination and Acetylation of Serine Methyl Ester Hydrochloride
This protocol is adapted from a patented procedure and is designed for high efficiency.[1]
Step 1: Chlorination
-
To a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add serine methyl ester hydrochloride and an aprotic solvent such as toluene.
-
Slowly add thionyl chloride to the suspension.
-
Heat the mixture to approximately 75°C and maintain this temperature for about 6 hours.
Step 2: Acetylation
-
After the chlorination is complete (as determined by monitoring), increase the temperature to 90°C.
-
Add acetyl chloride in portions over a period of about 2 hours.
-
Continue stirring at 90°C for another hour after the addition is complete.
Step 3: Work-up and Purification
-
Distill off the excess acetyl chloride and any co-distilled toluene.
-
Cool the reaction mixture and isolate the crude product.
-
For purification, stir the crude product with ethanol or methanol at a temperature between 30-55°C for a few hours.[1]
-
Cool the slurry to 0°C, filter the solid product, wash with cold ethanol, and dry under vacuum.
| Parameter | Value |
| Starting Material | Serine Methyl Ester Hydrochloride |
| Chlorinating Agent | Thionyl Chloride |
| Acetylating Agent | Acetyl Chloride |
| Solvent | Toluene |
| Chlorination Temp. | ~75°C |
| Acetylation Temp. | ~90°C |
| Purification Method | Recrystallization/stirring in Ethanol |
Protocol 2: Acetylation of Methyl 2-amino-3-chloropropionate
This protocol is suitable if you are starting with the chlorinated intermediate.
Step 1: Acetylation
-
Suspend methyl 2-amino-3-chloropropionate in an inert solvent like diethyl ether.[2]
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Step 2: Work-up and Purification
-
Perform an aqueous work-up to remove any water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
To better understand the synthesis and troubleshooting logic, the following diagrams are provided.
Caption: Troubleshooting Logic for Low Yield
By understanding the underlying chemistry and potential pitfalls, you can systematically optimize the synthesis of this compound for both high yield and purity.
References
- The Chemical Properties and Synthesis of this compound. (n.d.).
- DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification. (n.d.). Google Patents.
- This compound. (2024, April 9). ChemBK.
- Methyl 2-acetaMido-3-chloropropanoate. (2024, April 9). ChemBK.
- CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. (n.d.). Google Patents.
- This compound. (n.d.). Chemicalbook.
- Cas 87333-22-0, N-Acetyl-3-chloro-L-serine methyl ester. (n.d.). lookchem.
- N-Acetyl-3-chloro-L-serine methyl ester. (n.d.). Chongqing Chemdad Co., Ltd.
- Applications of this compound in Specialty Chemicals. (2025, October 10).
Sources
- 1. DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. N-Acetyl-3-chloro-L-serine methyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. This compound [ccplantextract.com]
- 8. nbinno.com [nbinno.com]
- 9. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Stereochemical Integrity in Reactions of Methyl 2-acetylamino-3-chloropropionate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-acetylamino-3-chloropropionate. This versatile chiral building block is instrumental in the synthesis of complex molecules and pharmaceutical intermediates.[1] However, its inherent structure, featuring a chiral center adjacent to an ester and an N-acetyl group, makes it susceptible to racemization under various reaction conditions.
This guide is designed to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and ultimately prevent the loss of stereochemical purity during your experiments. We will delve into the mechanistic underpinnings of racemization and offer practical, actionable strategies to ensure the stereochemical integrity of your products.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism causing racemization in reactions with this compound?
A1: The principal pathway for racemization in N-acetylated amino acid derivatives like this compound is through the formation of an achiral azlactone (also known as an oxazolone) intermediate.[2] This process is typically base-mediated. The base abstracts the proton at the α-carbon, which is acidic due to the electron-withdrawing effects of the adjacent ester and N-acetyl groups. The resulting enolate can then cyclize to form a planar, achiral azlactone. Subsequent protonation or reaction of this intermediate can occur from either face with equal probability, leading to a racemic or partially racemic product.[2]
Mechanism of Azlactone-Mediated Racemization
Caption: Base-catalyzed formation of a planar azlactone intermediate is the key step leading to racemization.
Q2: How does the choice of base impact the extent of racemization?
A2: The choice of base is critical in controlling racemization. Strong, sterically unhindered bases are more likely to deprotonate the α-carbon, promoting azlactone formation and subsequent racemization.
-
Strong Bases (e.g., DBU, DIPEA): These bases can readily abstract the α-proton, significantly increasing the risk of racemization. Their use should be approached with caution, especially at elevated temperatures.
-
Weaker Bases (e.g., N-Methylmorpholine (NMM), 2,4,6-Collidine): These bases are generally preferred as they are less likely to cause deprotonation at the α-carbon. Their steric bulk can also hinder their approach to the α-proton. Studies in peptide synthesis have shown that weaker bases like collidine can significantly reduce racemization.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): While effective in promoting nucleophilic substitution, their heterogeneity and basicity can still lead to racemization. Careful optimization of reaction conditions is necessary.
| Base Type | Examples | Racemization Risk | Recommendations |
| Strong Organic | DBU, DIPEA | High | Avoid if possible, or use at very low temperatures with short reaction times. |
| Weaker Organic | NMM, 2,4,6-Collidine | Low to Moderate | Preferred choice for maintaining stereochemical integrity. |
| Inorganic | K₂CO₃, Cs₂CO₃ | Moderate | Use with careful control of temperature and reaction time. |
Q3: What is the influence of solvent on stereochemical purity?
A3: The solvent plays a multifaceted role in racemization. It can influence the rate of both the desired reaction and the competing racemization pathway.
-
Aprotic Polar Solvents (e.g., DMF, NMP, DMSO): These solvents can stabilize the enolate intermediate, potentially accelerating racemization. However, they are often necessary for dissolving reactants and promoting the desired nucleophilic substitution.
-
Aprotic Nonpolar Solvents (e.g., Toluene, THF, Dichloromethane): These solvents are generally less likely to promote racemization as they do not effectively solvate the charged intermediates involved in the process.
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as proton sources, potentially quenching the enolate and suppressing racemization to some extent. However, they may also participate in side reactions.
The optimal solvent choice often represents a balance between achieving a reasonable reaction rate for the desired transformation and minimizing the rate of racemization.
Troubleshooting Guide
Problem 1: Significant racemization observed in the product after a nucleophilic substitution reaction.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Base is too strong. | 1. Switch to a weaker, more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine. 2. Reduce the stoichiometry of the base to the minimum required for the reaction. | Stronger bases more readily abstract the α-proton, initiating the azlactone racemization pathway. Weaker bases minimize this side reaction. |
| Reaction temperature is too high. | 1. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). 2. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. | The rate of racemization is highly temperature-dependent. Lowering the temperature slows down the rate of azlactone formation relative to the desired substitution. |
| Prolonged reaction time. | 1. Optimize the reaction conditions to achieve a faster reaction rate (e.g., by increasing the nucleophile concentration). 2. Quench the reaction as soon as it reaches completion. | The longer the chiral center is exposed to basic conditions, the greater the opportunity for racemization to occur. |
| Inappropriate solvent choice. | 1. If using a highly polar aprotic solvent (e.g., DMF, DMSO), try switching to a less polar alternative (e.g., THF, Dichloromethane). 2. Consider a solvent screen to identify the optimal medium for your specific reaction. | Polar aprotic solvents can stabilize the enolate intermediate, thereby promoting racemization. |
Experimental Workflow: Minimizing Racemization During Nucleophilic Substitution dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Sources
Technical Support Center: Reaction Condition Optimization for Methyl 2-acetylamino-3-chloropropionate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-acetylamino-3-chloropropionate. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies for this important synthetic intermediate. This document moves beyond simple protocols to explain the underlying chemical principles, helping you to not only solve common experimental issues but also to proactively optimize your reaction conditions for better yield, purity, and reproducibility.
This compound (CAS: 18635-38-6) is a key building block in various sectors, including the synthesis of pharmaceuticals like the ACE inhibitor Ramipril and the formulation of advanced electronic materials such as photoresists.[1][2][3] Its synthesis, however, requires careful control of reaction parameters to be successful. This guide is structured to address the most pressing questions and challenges you may face.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the synthesis of this compound.
Q1: What are the primary synthetic routes for this compound?
There are two prevalent methods for synthesizing this compound, both starting from an amino acid precursor.
-
Two-Step, One-Pot Synthesis from Serine Methyl Ester: This is a robust and commonly cited method, particularly in patent literature. It involves the chlorination of Serine Methyl Ester Hydrochloride using thionyl chloride (SOCl₂), followed by in-situ acetylation of the resulting 2-amino-3-chloropropionate intermediate with acetyl chloride (AcCl).[2] This approach is efficient as it avoids the isolation of the potentially unstable amino ester intermediate.
-
Acetylation of Pre-formed Methyl 2-amino-3-chloropropionate: This route involves the direct acetylation of Methyl 2-amino-3-chloropropionate using an acetylating agent like acetic anhydride.[1] While conceptually simpler, its success depends on the availability and stability of the starting chloro-amino ester.
Q2: What is the specific role of each key reagent in the two-step synthesis?
Understanding the function of each reagent is critical for optimization:
-
Serine Methyl Ester Hydrochloride: This is the starting chiral backbone, providing the basic carbon skeleton. Using the hydrochloride salt enhances its stability and handling.
-
Thionyl Chloride (SOCl₂): This is the chlorinating agent responsible for converting the primary hydroxyl group of the serine side chain into a chloride. This is a crucial transformation that proceeds via a nucleophilic substitution mechanism.
-
Acetyl Chloride (AcCl) or Acetic Anhydride: These are acetylating agents that N-acetylate the primary amine. This step is essential for forming the final amide functionality of the target molecule.[1][2]
-
Aprotic Solvent: A solvent that does not participate in the reaction (e.g., dichloromethane, 1,2-dichloroethane) is necessary to prevent unwanted side reactions with the highly reactive thionyl chloride and acetyl chloride.[2]
Q3: What are the most critical safety precautions for this reaction?
Safety must be the top priority. Both thionyl chloride and acetyl chloride are corrosive, lachrymatory, and react violently with water to release toxic HCl gas.
-
Handling: Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
-
Quenching: The reaction must be quenched carefully by slowly adding the reaction mixture to ice-cold water or a basic solution (like saturated sodium bicarbonate) to neutralize the excess acid and reactive reagents. Never add water directly to the reaction mixture.
-
Product Hazards: The final product, this compound, is classified as a potential skin sensitizer and is very toxic to aquatic life.[4] Handle with care and dispose of waste according to institutional guidelines.
Troubleshooting Guide: From Low Yield to Impure Product
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: My overall yield is consistently low. What are the potential causes and how can I improve it?
Low yield is the most common issue, often stemming from suboptimal reaction conditions or reagent handling.
Answer:
A low yield can be traced back to several factors. Let's break them down systematically.
-
Cause A: Reagent Quality and Stoichiometry
-
Insight: Thionyl chloride and acetyl chloride can degrade upon exposure to atmospheric moisture. Using old or improperly stored reagents will lead to incomplete reactions.
-
Solution: Use freshly opened or distilled reagents. Ensure you are using the correct molar equivalents. A slight excess of the chlorinating and acetylating agents is often required to drive the reaction to completion, but a large excess can lead to side reactions.
-
-
Cause B: Suboptimal Temperature Control
-
Insight: Both the chlorination and acetylation steps are temperature-sensitive. The chlorination of the alcohol often requires elevated temperatures to proceed at a reasonable rate.[2] However, uncontrolled temperature spikes during the dropwise addition of acyl chlorides can cause the evolution and loss of HCl gas, which can affect reaction kinetics and yield.[5]
-
Solution: For the chlorination step, maintain a stable, elevated temperature as recommended in established protocols (e.g., 40-60°C). For the acetylation step, consider cooling the reaction mixture before the dropwise addition of acetyl chloride to manage the exotherm, then allowing it to warm to the optimal reaction temperature.
-
-
Cause C: Inefficient Work-up and Extraction
-
Insight: The product is soluble in common organic solvents like dichloromethane and ethyl acetate.[1] Incomplete extraction from the aqueous layer during work-up is a frequent cause of product loss.
-
Solution: After quenching the reaction in water, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to ensure the product is not protonated. Extract multiple times (e.g., 3x with dichloromethane) and combine the organic layers to maximize recovery.
-
Problem 2: My final product shows significant impurities. What are the likely side products and how can I purify my compound effectively?
Purity is paramount, especially for pharmaceutical applications. Impurities often arise from unreacted starting materials or side reactions.
Answer:
The key to high purity is minimizing side reactions and employing an effective purification strategy.
-
Likely Impurities:
-
Unreacted Starting Material (Serine Methyl Ester): Indicates incomplete chlorination.
-
Unreacted Intermediate (Methyl 2-amino-3-chloropropionate): Indicates incomplete acetylation.
-
Di-acetylated Product: Over-acetylation can sometimes occur under harsh conditions.
-
Elimination Products: The chloro group can be susceptible to elimination under basic conditions or at high temperatures, leading to dehydroalanine derivatives.
-
-
Purification Protocol: A highly effective method for purification is recrystallization or slurry washing with a C1-C4 alcohol, such as ethanol or methanol.[2]
-
Step-by-Step Method:
-
Isolate the crude solid product after extraction and solvent evaporation.
-
Add the crude solid to a flask with ethanol (a typical ratio might be ~0.5 mL of ethanol per gram of crude product).
-
Stir the mixture at a moderately elevated temperature (e.g., 35-50°C) for 2-3 hours.[2]
-
Cool the mixture to 0°C to induce crystallization and minimize the solubility of the desired product.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Causality: This alcohol wash is effective because the desired product has limited solubility in cold ethanol, while many of the more polar (e.g., unreacted starting materials) or less polar impurities are washed away.
-
Use of Activated Carbon: For removing colored impurities, the product solution can be treated with activated carbon before the final isolation step.[2]
-
Problem 3: I'm unsure when the reaction steps are complete. How can I effectively monitor the reaction progress?
Proper reaction monitoring prevents premature quenching (leading to incomplete reaction) or unnecessarily long reaction times (promoting side reactions).
Answer:
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions.
-
TLC Monitoring Strategy:
-
Prepare your TLC system: Use a silica gel plate and a mobile phase such as ethyl acetate/hexane (e.g., a 1:1 or 2:1 ratio). Visualize spots using a UV lamp and/or a potassium permanganate stain.
-
Step 1 (Chlorination): Spot the reaction mixture alongside a spot of your starting material (Serine Methyl Ester HCl). The reaction is complete when the starting material spot has completely disappeared and a new, less polar spot corresponding to the intermediate has appeared.
-
Step 2 (Acetylation): After adding the acetylating agent, continue to monitor the reaction. The intermediate spot should gradually disappear and be replaced by a new, even less polar spot corresponding to the final N-acetylated product. The reaction is complete when the intermediate spot is no longer visible.
-
Experimental Workflow and Data
To provide a clearer picture, the following sections summarize the key parameters and the overall workflow.
Optimized Reaction Parameters
The table below summarizes typical reaction conditions derived from patent literature for the two-step, one-pot synthesis.[2]
| Parameter | Chlorination Step | Acetylation Step | Purification |
| Starting Material | Serine Methyl Ester HCl | Methyl 2-amino-3-chloropropionate HCl (in-situ) | Crude solid product |
| Reagent | Thionyl Chloride (SOCl₂) | Acetyl Chloride (AcCl) | Ethanol or Methanol |
| Solvent | Aprotic (e.g., 1,2-dichloroethane) | Same as previous step | N/A |
| Temperature | Elevated (e.g., 50-60°C) | Elevated (e.g., 40-50°C) | 30-55°C, then cool to 0°C |
| Duration | 2-4 hours (or until completion by TLC) | 1-3 hours (or until completion by TLC) | 2-3 hours |
Synthesis and Purification Workflow Diagram
The following diagram illustrates the logical flow of the entire experimental process, from starting materials to the final purified product.
References
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
- Methyl 2-acetylamino-3-chloropropion
- Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification. (1999).
- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-(acetylamino)
- Applications of this compound in Specialty Chemicals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- A kind of preparation method of 3-chloropropionate. (2008).
- Methyl-2-chloropropion
Sources
- 1. nbinno.com [nbinno.com]
- 2. DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
Navigating the Purification of Methyl 2-acetylamino-3-chloropropionate: A Technical Support Guide
Welcome to the comprehensive technical support center for the purification of Methyl 2-acetylamino-3-chloropropionate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining this critical intermediate in high purity. Here, we move beyond simple protocols to explain the underlying principles of purification strategies and provide practical, field-tested solutions to common experimental hurdles.
Understanding the Molecule and the Challenge
This compound is a key building block in various synthetic pathways, notably in the production of electronic chemicals and as a precursor for more complex molecules.[1][2] It is typically a white solid with a melting point in the range of 74-76°C and is soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.[1] The primary challenge in its use lies in the removal of impurities generated during its synthesis, which often involves the chlorination of a serine methyl ester precursor followed by acetylation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the specifics of your synthetic route. However, some common culprits to look out for include:
-
Unreacted Starting Materials: Such as methyl 2-amino-3-chloropropionate or serine-derived precursors.
-
Reagents and Byproducts: Residual acetic anhydride, acetyl chloride, or thionyl chloride from the synthesis.
-
Side-Reaction Products: Over-acetylation or side reactions at other functional groups can lead to undesired byproducts.
-
Hydrolysis Products: The ester group is susceptible to hydrolysis, which can lead to the corresponding carboxylic acid.
Q2: My purified product has a lower-than-expected melting point and a broad melting range. What does this indicate?
A2: A depressed and broad melting point range is a classic indicator of impurities. Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.
Q3: Can I use water to wash my crude product?
A3: While a water wash can be effective for removing some water-soluble impurities like salts, it should be approached with caution. This compound has an ester functional group that is susceptible to hydrolysis, especially under acidic or basic conditions. If you do perform a water wash, use neutral pH water and work quickly at low temperatures to minimize product loss.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. By running your crude material and the collected fractions alongside each other on a TLC plate, you can visualize the separation of your desired product from impurities. A suitable eluent system for TLC will typically be a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
In-Depth Troubleshooting Guide
This section is designed to address specific issues you may encounter during the purification process.
Issue 1: Oiling Out During Recrystallization
You've dissolved your crude product in a hot solvent and upon cooling, instead of forming crystals, it separates as an oil. What's happening and how can you fix it?
The Science Behind the Problem: "Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its melting point. This is more common with lower-melting solids or when a solvent is too non-polar for the compound.
Solutions:
-
Re-heat and Add More Solvent: The simplest solution is to heat the mixture to dissolve the oil and then add more of the same solvent to decrease the saturation level.
-
Change the Solvent System:
-
Increase Polarity: If you are using a largely non-polar solvent, try adding a small amount of a more polar co-solvent. For example, if you are using toluene, adding a small amount of ethyl acetate can sometimes prevent oiling out.
-
Decrease Polarity: Conversely, if your solvent is too good at dissolving the compound even when cold, you may need to switch to a less polar solvent system.
-
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This will provide a template for further crystal growth.
Issue 2: Poor Separation on a Silica Gel Column
You're running a column, but your TLC analysis of the collected fractions shows that your product and a major impurity are co-eluting. How can you improve the separation?
The Science Behind the Problem: Column chromatography separates compounds based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent). If two compounds have very similar polarities, they will travel down the column at similar rates, leading to poor separation.
Solutions:
-
Optimize Your Eluent System:
-
Decrease Eluent Polarity: This is the most common solution. A less polar eluent will cause all compounds to move more slowly down the column, increasing the interaction time with the silica gel and allowing for better separation of compounds with small polarity differences. For example, if you are using 30% ethyl acetate in hexanes, try decreasing to 20% or even 10%.
-
Try a Different Solvent System: Sometimes, a complete change of solvents is necessary. Different solvents can have different selectivities for your compounds. Consider trying systems like dichloromethane/methanol or toluene/ethyl acetate.
-
-
Increase the Column Length/Silica Amount: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w) for difficult separations.
-
Use a Gradient Elution: Start with a less polar eluent to elute the less polar compounds first. Then, gradually increase the polarity of the eluent to elute the more polar compounds. This can be more effective than using a single isocratic eluent system.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general framework for recrystallization. The choice of solvent is critical and may require some initial screening.
Solvent Selection:
| Solvent System | Rationale |
| Ethanol or Methanol | The polar nature of these alcohols can be effective at dissolving the desired product while leaving less polar impurities behind. |
| Ethyl Acetate/Hexanes | A versatile system where the polarity can be fine-tuned. The compound is typically dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until the solution becomes turbid. |
| Toluene | A less polar option that can be effective for compounds that are too soluble in alcohols or ethyl acetate. |
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
Step-by-Step Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with the least polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization of Workflows
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision-making process for troubleshooting oiling out during recrystallization.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
-
Melting Point: A sharp melting point close to the literature value (74-76°C) is a good indication of high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of your compound and to detect the presence of impurities. The spectra should be clean, with peaks corresponding only to the desired product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a validated HPLC method can provide a precise measurement of the purity of your compound.
By understanding the principles behind the purification techniques and by systematically troubleshooting any issues that arise, you can consistently obtain high-purity this compound for your research and development needs.
References
-
The Chemical Properties and Synthesis of this compound. (2026). Available at: [Link]
-
Forced Degradation Studies Research Articles. R Discovery. (n.d.). Available at: [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate, (R)-. GSRS. (n.d.). Available at: [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate, (S)-. PubChem. (n.d.). Available at: [Link]
- Method for synthesizing S-2-methyl chloropropionate. Google Patents. (n.d.).
-
Methyl 3-chloropropionate. PubChem. (n.d.). Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). Available at: [Link]
-
methyl N-acetyl-3-chloro-L-alaninate. ChemBK. (2024). Available at: [Link]
- A kind of preparation method of 3-chloropropionate. Google Patents. (n.d.).
-
Methyl 2-(acetylamino)-3-chloropropionate. PubChem. (n.d.). Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. (n.d.). Available at: [Link]
-
Chiral Separation Principles. ResearchGate. (n.d.). Available at: [Link]
-
This compound. Chemsrc. (2025). Available at: [Link]
-
Resources on 3+ component chromatography solvent systems?. Reddit. (2025). Available at: [Link]
-
Chromatogram of methyl 2-bromo- propionate on column 3 at 60 °C. ResearchGate. (n.d.). Available at: [Link]
-
N-Acetyl-3-chloro-L-alanine methyl ester. ChemBK. (2024). Available at: [Link]
-
METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (+/-)-. GSRS. (n.d.). Available at: [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate, (R)-. PubChem. (n.d.). Available at: [Link]
-
1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. The Royal Society of Chemistry. (n.d.). Available at: [Link]
-
Applications of this compound in Specialty Chemicals. (2025). Available at: [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (n.d.). Available at: [Link]
- Synthetic method of 3-chloro-alanine. Google Patents. (n.d.).
-
Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. National Center for Biotechnology Information. (2008). Available at: [Link]
Sources
Technical Support Center: Navigating Stability Challenges with Methyl 2-acetylamino-3-chloropropionate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-acetylamino-3-chloropropionate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the stability challenges that can arise during the workup of this versatile intermediate. Our goal is to equip you with the knowledge to anticipate and mitigate potential degradation, ensuring the integrity of your synthesis and the purity of your final product.
Introduction to the Molecule and Its Sensitivities
This compound is a valuable building block in organic synthesis.[1] Its structure, featuring a methyl ester, an N-acetyl group, and a reactive α-chloro substituent, offers numerous possibilities for synthetic transformations.[1] However, these same functional groups are susceptible to degradation under common workup conditions. Understanding the interplay of these groups is paramount to a successful experimental outcome.
The primary stability concerns during workup revolve around two potential degradation pathways:
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Elimination of hydrogen chloride to form the N-acetyl-dehydroalanine methyl ester.
This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a more polar byproduct by TLC after my aqueous workup. What could it be?
A1: The most likely culprit is the hydrolysis of the methyl ester to the free carboxylic acid (2-acetylamino-3-chloropropionic acid). This is particularly common if your aqueous wash is basic (e.g., sodium bicarbonate solution) or if the mixture is stirred for an extended period, especially at elevated temperatures. Esters are susceptible to base-promoted hydrolysis, a process often referred to as saponification.
Q2: My final product shows an unexpected olefinic signal in the 1H NMR spectrum. What is the likely impurity?
A2: The presence of olefinic protons strongly suggests the formation of Methyl 2-acetylamino-acrylate (N-acetyl-dehydroalanine methyl ester) via an elimination reaction. The α-chloro group is a good leaving group, and in the presence of a base, elimination of HCl can occur. This is a common side reaction, especially with stronger, non-nucleophilic bases or upon heating. N-acylated derivatives of dehydroalanine are known to be stable compounds.
Q3: Is this compound sensitive to acidic conditions?
A3: While generally more stable under mildly acidic conditions compared to basic conditions, prolonged exposure to strong acids can also lead to ester hydrolysis. The N-acetyl group is comparatively robust but can also be hydrolyzed under harsh acidic conditions and elevated temperatures. For standard workups involving a dilute acid wash (e.g., 1M HCl) to neutralize residual base, the contact time should be minimized.
Q4: What is the recommended pH range for an aqueous workup involving this compound?
A4: A neutral to slightly acidic pH range (pH 4-7) is generally the safest for aqueous extractions. If a basic wash is necessary to remove acidic impurities, it should be performed quickly with a mild base (e.g., a saturated solution of sodium bicarbonate) and at low temperatures (0-5 °C). Avoid strong bases like sodium hydroxide or potassium carbonate.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of potential problems and step-by-step protocols to address them.
Issue 1: Product Loss and Formation of Carboxylic Acid Byproduct Due to Ester Hydrolysis
Symptoms:
-
Low isolated yield of the desired ester.
-
Presence of a more polar spot on TLC that stains with an acidic permanganate dip.
-
Disappearance of the methyl ester singlet in 1H NMR and appearance of a broad carboxylic acid proton signal.
Causality: The ester functional group is susceptible to nucleophilic attack by hydroxide ions present in basic aqueous solutions. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. Subsequent acidification during workup will protonate the carboxylate to the carboxylic acid.
Workflow for Minimizing Ester Hydrolysis
Caption: Decision workflow for aqueous workup to minimize hydrolysis.
Detailed Protocol for a Hydrolysis-Averse Workup:
-
Quenching: If the reaction was conducted in the presence of a reagent that needs to be quenched, do so at a low temperature (0 °C).
-
Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Washing:
-
If the reaction is acidic, wash the organic layer with cold, saturated sodium bicarbonate solution. Perform this wash quickly and without vigorous, prolonged shaking.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to break up any emulsions and remove bulk water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure, ensuring the bath temperature does not exceed 40 °C.
Issue 2: Formation of N-acetyl-dehydroalanine methyl ester via Elimination
Symptoms:
-
Presence of a less polar byproduct on TLC.
-
Appearance of two new olefinic proton signals in the 1H NMR spectrum.
-
A decrease in the integration of the protons corresponding to the -CH(Cl)-CH₂- group.
Causality: The proton alpha to the ester carbonyl is acidic and can be abstracted by a base. The resulting enolate can then undergo elimination of the chloride ion to form a carbon-carbon double bond. This process is favored by stronger bases and higher temperatures.
Degradation Pathways of this compound
Sources
Technical Support Center: Monitoring Reactions of Methyl 2-acetylamino-3-chloropropionate by TLC
Welcome to the technical support center for monitoring reactions involving Methyl 2-acetylamino-3-chloropropionate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful application of Thin-Layer Chromatography (TLC) in your experimental workflows.
Introduction to TLC in the Context of this compound Reactions
This compound is a versatile intermediate in organic synthesis, notably in the preparation of various derivatives like cysteine.[1][2] Its structure, containing an ester, an amide, and a reactive alkyl chloride, presents unique challenges and considerations for reaction monitoring.[1] TLC is an indispensable tool for qualitatively tracking the progress of reactions involving this compound. It allows for rapid, real-time assessment of the consumption of starting material and the formation of products.[3][4]
This guide will provide a robust framework for utilizing TLC to monitor these reactions, troubleshoot common issues, and interpret the results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A common starting point for compounds of moderate polarity is a 1:1 mixture of hexane and ethyl acetate.[5][6] Given that this compound is a polar compound, you will likely need a more polar mobile phase.[7] A good starting system would be 10-50% ethyl acetate in hexane. If the compound does not move significantly from the baseline, increase the polarity by using solvent systems like 100% ethyl acetate or a mixture of 5% methanol in dichloromethane.[7]
Q2: How can I visualize the spots of this compound and its reaction products on the TLC plate?
A2: Since this compound lacks a strong chromophore, it may not be visible under UV light unless your starting material or product is UV-active.[8] Therefore, chemical staining is often necessary. A potassium permanganate (KMnO4) stain is a good general-purpose choice as it reacts with many functional groups that can be oxidized, and will likely visualize the starting material and many of its derivatives.[9][10] Iodine vapor is another simple and often effective general stain.[11] If the reaction involves deacetylation to reveal a primary amine, a ninhydrin stain can be highly specific for the product.[12][13]
Q3: My starting material and product have very similar Rf values. How can I improve their separation?
A3: When the Rf values are too close, it indicates that the chosen solvent system is not providing adequate resolution. You can address this by trying a different solvent system with varying polarities.[14] Sometimes, a less polar solvent system can increase the interaction of the compounds with the silica gel, leading to better separation. Alternatively, using a different solvent with different selectivities, for example, a mixture containing dichloromethane or acetone, can alter the relative migration of the spots.[5] Two-dimensional TLC, where the plate is developed in a second solvent system at a 90-degree angle to the first, can also be a powerful technique for separating compounds with similar polarities.[15]
Q4: I see a streak on my TLC plate instead of a distinct spot. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause of streaking.[16][17] Try diluting your sample before spotting it on the plate.
-
Inappropriate Solvent System: If the solvent is too polar, it can move the compound up the plate too quickly, leading to streaking.[17][18] Conversely, if the compound is not very soluble in the mobile phase, it may also streak. Experiment with different solvent systems to find one that provides a compact spot.
-
Compound Degradation: this compound or its derivatives might be unstable on the acidic silica gel.[14] This can lead to decomposition and streaking. To mitigate this, you can add a small amount of a modifier to your eluent. For potentially acidic byproducts, a few drops of acetic acid can help, while for basic compounds, a small amount of triethylamine can improve spot shape.[16][18]
Troubleshooting Guide
This section addresses specific problems you may encounter during your TLC analysis in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem 1: The spots are not moving from the baseline (Rf value is close to 0).
-
Question: I've spotted my reaction mixture, but after developing the plate, all the spots are still at the origin. What does this mean and how can I fix it?
-
Answer: An Rf value near zero indicates that your compounds are too polar for the chosen mobile phase and are strongly adsorbed to the stationary phase (silica gel).[6] To get the spots to move up the plate, you need to increase the polarity of your eluent.[16]
-
Causality: The separation in TLC is based on the partitioning of the analyte between the stationary phase and the mobile phase.[19] Polar compounds have a strong affinity for the polar silica gel and will not move significantly unless the mobile phase is polar enough to compete for these interactions and carry the compounds up the plate.
-
Solution:
-
Increase the proportion of the polar solvent in your mobile phase mixture. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 50% or even 100% ethyl acetate.
-
Switch to a more polar solvent system. A common next step is to add a small amount of methanol to your eluent, for instance, 5-10% methanol in dichloromethane.[20] For very polar compounds, a mixture of ethyl acetate, butanol, acetic acid, and water (e.g., 80:10:5:5) can be effective.[7][20]
-
-
Problem 2: All the spots are at the top of the TLC plate (Rf value is close to 1).
-
Question: My spots have all moved with the solvent front. How can I get a meaningful separation?
-
Answer: An Rf value near one signifies that your mobile phase is too polar for the compounds, causing them to have a low affinity for the stationary phase and travel with the solvent front.[6]
-
Causality: In this scenario, the solvent is so effective at dissolving the compounds that it doesn't allow for sufficient interaction with the silica gel, resulting in poor separation.
-
Solution:
-
Decrease the polarity of your eluent. If you are using 100% ethyl acetate, try a mixture of ethyl acetate and a nonpolar solvent like hexane (e.g., 50:50 or 80:20 hexane:ethyl acetate).[5]
-
Choose a less polar solvent. If you are already using a mixture, decrease the proportion of the more polar component.
-
-
Problem 3: I see more spots on the TLC than expected.
-
Question: My reaction should only have the starting material and one product, but I see multiple spots on my TLC plate. What could be the reason?
-
Answer: The presence of unexpected spots can indicate side reactions, the presence of impurities in your starting material, or decomposition of your compounds on the TLC plate.
-
Causality: this compound is a reactive molecule. The α-chloro amide functionality can undergo various nucleophilic substitution reactions.[21] Depending on the reaction conditions (e.g., presence of moisture, basic or acidic conditions), you could be forming side products. For instance, hydrolysis of the ester or displacement of the chloride can lead to new compounds.
-
Solution:
-
Run a TLC of your starting material. This will help you determine if the extra spots are due to impurities in the starting material.
-
Consider potential side reactions. Based on your reaction conditions, predict possible side products and try to synthesize or obtain standards of these compounds to compare their Rf values with the unknown spots.
-
Perform a 2D TLC. As mentioned in the FAQs, this can help determine if a compound is decomposing on the plate.[14] If a spot appears off the diagonal, it indicates instability.
-
Work-up your aliquot before TLC. Sometimes, components of the reaction mixture (like salts or high-boiling solvents) can interfere with the TLC. Performing a mini-extraction of an aliquot before spotting can often lead to a cleaner chromatogram.[22]
-
-
Experimental Protocols
Standard TLC Protocol for Monitoring a Reaction
This protocol provides a step-by-step guide for setting up and running a TLC to monitor the progress of a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber with a lid
-
Capillary spotters or micropipettes
-
Pencil
-
Ruler
-
Forceps
-
Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
-
Visualization reagent (e.g., potassium permanganate stain)
-
Heat gun or hot plate
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the side, to help saturate the chamber with solvent vapors. Close the lid and let it equilibrate for at least 10-15 minutes.[13]
-
Prepare the TLC Plate: Using a pencil, gently draw a light line across the TLC plate about 1 cm from the bottom. This is your origin line. Be careful not to scratch the silica gel.[23] Mark small tick marks on the origin line for each sample you will spot.
-
Spot the Plate:
-
On the first tick mark, spot your starting material (a reference).
-
On the second tick mark, spot your co-spot (a mixture of your starting material and the reaction mixture).
-
On the third tick mark, spot your reaction mixture.
-
Use a capillary spotter to apply a small amount of each sample to its designated spot on the origin line. The spot should be as small as possible (1-2 mm in diameter).[20] Allow the solvent to evaporate completely between applications if you need to apply more.[16]
-
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the solvent.[17] Close the lid and allow the solvent to move up the plate by capillary action. Do not disturb the chamber during development.
-
Complete the Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the solvent front with a pencil.[24]
-
Dry the Plate: Allow the plate to air dry in a fume hood until all the solvent has evaporated.
-
Visualize the Spots:
-
UV Light: Examine the plate under a UV lamp (254 nm).[8] Circle any visible spots with a pencil.
-
Chemical Staining: Dip the plate into the potassium permanganate stain solution using forceps, or spray the plate evenly with the stain.[9] Gently heat the plate with a heat gun until colored spots appear against the background. Circle the spots with a pencil.
-
-
Analyze the Results: Compare the spots from your reaction mixture to the starting material reference. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[3] Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[24]
Data Presentation
Table 1: Recommended TLC Solvent Systems for Varying Polarities
| Polarity | Solvent System (v/v) | Typical Application |
| Low | 5-20% Ethyl Acetate in Hexane | For less polar products or side-products. |
| Medium | 30-70% Ethyl Acetate in Hexane | A good starting point for many reactions. |
| High | 100% Ethyl Acetate or 5-10% Methanol in Dichloromethane | For polar compounds like this compound and its more polar derivatives.[7] |
| Very High | 80:10:5:5 Ethyl Acetate:Butanol:Acetic Acid:Water | For highly polar compounds such as hydrolyzed byproducts.[20] |
Visualizations
Logical Workflow for TLC Troubleshooting
Caption: A flowchart for troubleshooting common TLC issues.
Experimental Workflow for Reaction Monitoring by TLC
Caption: A diagram of the TLC workflow for monitoring a reaction.
References
- The Chemical Properties and Synthesis of this compound. (2026). Google Search.
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
How i will select mobile phase solevent system for TLC? (2021). ResearchGate. Retrieved from [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography. (n.d.). LCGC International. Retrieved from [Link]
-
How to Choose the Best Eluent for Thin Layer Chromatography. (n.d.). Labcompare. Retrieved from [Link]
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Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Thin Layer Chromatography. (n.d.). Amrita Virtual Lab. Retrieved from [Link]
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Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. Retrieved from [Link]
- Thin Layer Chromatography. (n.d.). Google Search.
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TLC Visualization Methods. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
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This compound. (2024). ChemBK. Retrieved from [Link]
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This compound | CAS#:18635-38-6. (2025). Chemsrc. Retrieved from [Link]
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The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC - NIH. Retrieved from [Link]
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Separation of Amino Acids by Thin Layer Chromatography (Theory). (n.d.). Amrita Virtual Lab. Retrieved from [Link]
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Thin Layer Chromatography of Amino Acids. (n.d.). Southern Biological. Retrieved from [Link]
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A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017). YouTube. Retrieved from [Link]
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Thin Layer Chromatography of Amino Acids. (n.d.). cr subscription agency. Retrieved from [Link]
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Methyl 2-(acetylamino)-3-chloropropionate, (R)-. (n.d.). PubChem. Retrieved from [Link]
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Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound. Different solvents, temperatures, reaction times, equivalents of tertBuNH2, additional base (triethylamine) were tried. (2019). Reddit. Retrieved from [Link]
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Methyl 2-(acetylamino)-3-chloropropionate. (n.d.). PubChem. Retrieved from [Link]
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Methyl 2-(acetylamino)-3-chloropropionate, (S)-. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of L-cysteine derivatives of immunotropic activity. (n.d.). PubMed. Retrieved from [Link]
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Alpha Halogenation. (2023). Chemistry LibreTexts. Retrieved from [Link]
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list of RF values of various amino acids find out through TLC, used as standards …. (n.d.). ResearchGate. Retrieved from [Link]
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Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Can LC-MS and TLC results when monitoring a reaction live depend on work-up? (2023). Reddit. Retrieved from [Link]
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Cysteine Derivatives With Reactive Groups as Potential Antitumor Agents. (n.d.). PubMed. Retrieved from [Link]
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Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI. Retrieved from [Link]
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Cysteine Thioesters as Myelin Proteolipid Protein Analogues to Examine the Role of Butyrylcholinesterase in Myelin Decompaction. (2010). PMC - PubMed Central. Retrieved from [Link]
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Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. (n.d.). LSU Scholarly Repository. Retrieved from [Link]
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Technical Support Center: Synthesis of Methyl 2-acetylamino-3-chloropropionate
Welcome to the technical support center for the synthesis and purification of Methyl 2-acetylamino-3-chloropropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this versatile intermediate. Our approach is rooted in mechanistic understanding and provides practical, field-proven solutions to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve the N-acetylation of a methyl 2-amino-3-chloropropionate precursor or a two-step process from a serine methyl ester. A typical route involves the esterification and subsequent chlorination of N-acetyl serine. Another common method is the direct acetylation of (R)-methyl 2-amino-3-chloropropionate with a reagent like acetic anhydride.[1][2] A frequently employed laboratory-scale synthesis starts from L-serine methyl ester, which is first N-acetylated and then chlorinated using an agent like thionyl chloride (SOCl₂).[3]
Q2: My overall yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reactions during either the acetylation or chlorination steps are common culprits. However, the most significant contributor to yield loss is often the formation of side products. The primary byproduct is typically the elimination product, Methyl 2-acetylamino-2-propenoate, also known as the dehydroalanine derivative. Other possibilities include hydrolysis of the methyl ester or incomplete acetylation of the starting material.
Q3: I observe an insoluble, sticky material in my reaction flask after the chlorination step. What could this be?
A3: The formation of an insoluble, often polymeric or oligomeric, material is a strong indicator of the presence of the highly reactive dehydroalanine byproduct. This unsaturated species can undergo self-polymerization or Michael addition reactions, especially under basic conditions or upon prolonged heating, leading to intractable materials.[4][5]
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a detailed breakdown of the most common byproducts, their mechanisms of formation, and strategies for their identification and control.
Byproduct 1: Methyl 2-acetylamino-2-propenoate (Dehydroalanine Derivative)
This is the most frequently encountered and problematic byproduct. Its formation significantly reduces the yield of the desired product and can complicate purification.
Mechanism of Formation: β-Elimination
The formation of Methyl 2-acetylamino-2-propenoate occurs via a base-promoted or thermally induced β-elimination of hydrogen chloride (HCl) from the target molecule. The presence of a base, either added intentionally or present as an impurity (e.g., pyridine used in some chlorination procedures), can facilitate this elimination. Even in the absence of a strong base, elevated temperatures during the reaction or work-up can also promote this side reaction.
Diagram: Formation of Dehydroalanine Byproduct
Caption: Elimination of HCl to form the dehydroalanine byproduct.
Identification:
-
TLC Analysis: The dehydroalanine byproduct is typically more nonpolar than the starting material and will have a higher Rf value.
-
NMR Spectroscopy:
-
¹H NMR: The most telling signals are the appearance of two singlets (or narrow doublets) in the olefinic region, typically between 5.5 and 6.5 ppm, corresponding to the geminal protons of the double bond. The characteristic signals for the -CH-CH₂Cl moiety of the starting material (a multiplet around 4.5-4.8 ppm for the α-proton and a doublet of doublets around 3.8-4.0 ppm for the β-protons) will be absent.
-
¹³C NMR: Expect signals for the double bond carbons, with the β-carbon appearing around 105-115 ppm and the α-carbon around 130-140 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak will be observed at a mass corresponding to the loss of HCl (36.46 g/mol ) from the parent compound. For this compound (MW: 179.60 g/mol ), the dehydroalanine byproduct (Methyl 2-acetylamino-2-propenoate) will have a molecular weight of 143.14 g/mol .
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, approximate) |
| This compound | 179.60 | ~4.6 (m, 1H), ~3.9 (dd, 2H), ~3.7 (s, 3H), ~2.0 (s, 3H) |
| Methyl 2-acetylamino-2-propenoate | 143.14 | ~6.2 (s, 1H), ~5.7 (s, 1H), ~3.8 (s, 3H), ~2.1 (s, 3H) |
Troubleshooting and Mitigation:
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible during the chlorination step. Avoid excessive heating during solvent removal.
-
Base Control: If a base like pyridine is used to scavenge HCl, its addition should be carefully controlled. Using a non-nucleophilic, sterically hindered base might be a better alternative. In many cases, running the reaction without a base and allowing the generated HCl to be removed by a nitrogen stream or under reduced pressure is preferable.
-
Prompt Work-up: Do not let the crude reaction mixture stand for extended periods, especially if it is basic. Proceed with purification as soon as the reaction is complete.
Byproduct 2: N-acetylserine methyl ester (Unreacted Starting Material)
This is a common impurity when the chlorination of N-acetylserine methyl ester is incomplete.
Mechanism of Formation:
This is simply the unreacted starting material from the chlorination step.
Identification:
-
TLC Analysis: Being more polar due to the hydroxyl group, it will have a lower Rf than the chlorinated product.
-
NMR Spectroscopy: The presence of a broad singlet corresponding to the hydroxyl proton will be observed. The signals for the β-protons will be shifted upfield compared to the chlorinated product.
-
MS: The molecular ion peak will correspond to the molecular weight of N-acetylserine methyl ester (175.17 g/mol ).
Troubleshooting and Mitigation:
-
Reaction Time and Temperature: Ensure the chlorination reaction is allowed to proceed to completion. Monitor the reaction by TLC. A slight increase in reaction time or temperature may be necessary.
-
Reagent Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents of thionyl chloride) to drive the reaction to completion.
Byproduct 3: Methyl 2-amino-3-chloropropionate (Incomplete Acetylation)
This byproduct arises if the initial N-acetylation of the amino ester is not complete.
Mechanism of Formation:
This is the unreacted starting material from the acetylation step.
Identification:
-
TLC Analysis: The free amine is significantly more polar than the acetylated product and will have a very low Rf value, often streaking on the baseline.
-
NMR Spectroscopy: The characteristic singlet for the acetyl methyl group (around 2.0 ppm) will be absent. A broad singlet for the -NH₂ protons will be present.
-
MS: The molecular ion peak will correspond to the molecular weight of the unacetylated amino ester (137.57 g/mol ).
Troubleshooting and Mitigation:
-
Acetylation Conditions: Ensure sufficient equivalents of the acetylating agent (e.g., acetic anhydride) and a suitable base (if required) are used. Monitor the reaction by TLC until all the starting amine is consumed.
Byproduct 4: 2-Acetylamino-3-chloropropionic acid (Hydrolyzed Product)
Hydrolysis of the methyl ester can occur during the work-up, especially if aqueous acidic or basic conditions are employed for extended periods.
Mechanism of Formation:
Acid or base-catalyzed hydrolysis of the methyl ester functional group.
Identification:
-
Solubility: The carboxylic acid will be soluble in aqueous base and can be extracted from an organic solution.
-
NMR Spectroscopy: The sharp singlet for the methyl ester protons (around 3.7 ppm) will be absent. A broad singlet for the carboxylic acid proton will be present, typically downfield (>10 ppm).
-
MS: The molecular ion peak will be 14 g/mol lower than the ester, corresponding to the loss of a methyl group and the addition of a hydrogen (165.57 g/mol ).
Troubleshooting and Mitigation:
-
Work-up Conditions: Minimize the contact time with aqueous acid or base during the work-up. Use of a saturated sodium bicarbonate solution for neutralization should be done promptly, followed by immediate extraction. Ensure all glassware is dry before use to prevent hydrolysis during the reaction.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of Crude Reaction Mixture
-
After the reaction is deemed complete, take a small aliquot (0.1-0.2 mL) of the reaction mixture.
-
If the reaction was run in a high-boiling solvent, carefully evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Acquire ¹H and ¹³C NMR spectra.
Protocol 2: TLC Monitoring of the Chlorination Reaction
-
Prepare a TLC chamber with a suitable eluent system (e.g., 50:50 ethyl acetate:hexane).
-
On a silica gel TLC plate, spot the N-acetylserine methyl ester starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate and visualize under a UV lamp and/or by staining with potassium permanganate.
-
The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the progress of the reaction.
Byproduct Formation and Troubleshooting Workflow
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Properties and Synthesis of this compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate. Retrieved from [Link]
- Naidu, B. N., et al. (2003). Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water. The Journal of Organic Chemistry, 68(26), 10098–10102.
-
Wikipedia. (n.d.). Dehydroalanine. Retrieved from [Link]
- Zboinska, E., et al. (2014). Synthesis of dehydrodipeptide esters and their evaluation as inhibitors of cathepsin C. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 846-853.
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Retrieved from [Link]
- Deming, T. J. (2022). Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society, 144(9), 3976–3985.
- Gotor, V., et al. (2003). Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 407-412.
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
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- 2. Michael addition of amines and thiols to dehydroalanine amides: a remarkable rate acceleration in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of dehydrodipeptide esters and their evaluation as inhibitors of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent Systems for Reactions of Methyl 2-acetylamino-3-chloropropionate
Welcome to the technical support guide for optimizing solvent systems in reactions involving Methyl 2-acetylamino-3-chloropropionate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Here, we move beyond simple protocols to explore the underlying chemical principles that govern solvent selection, enabling you to troubleshoot problems effectively and optimize your reaction outcomes.
This compound (Ac-Ala(Cl)-OMe) is a key building block, particularly in the synthesis of complex molecules and pharmaceutical intermediates like Ramipril.[1] Its synthesis and subsequent reactions often involve nucleophilic substitution, where the choice of solvent is not merely incidental but a critical parameter that dictates yield, purity, and reaction rate. This guide is structured into a practical troubleshooting section and a foundational FAQ to address both immediate experimental issues and broader strategic questions.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely solvent-related causes and how can I fix them?
A1: Low yield is a frequent issue that can often be traced back to the reaction medium. The primary solvent-related causes are poor solubility of reactants, unfavorable reaction kinetics, or competing side reactions.
-
Causality—Solubility: this compound and its precursors, such as N-acetylserine methyl ester, possess both polar (amide, ester) and non-polar (alkyl) functionalities.[2][3] If your chosen solvent cannot adequately dissolve all reactants, the reaction will be diffusion-limited, resulting in a low yield. For instance, using a non-polar solvent like hexane for a reaction with a salt-based nucleophile is a common mistake.
-
Causality—Kinetics & Mechanism: The chlorination of the hydroxyl group on the serine precursor, or the subsequent displacement of the chloride on the final product, are nucleophilic substitution reactions. The solvent's ability to stabilize or destabilize transition states and intermediates is paramount.
-
For SN2 Reactions (favored for this primary chloride): A polar aprotic solvent is ideal. It solvates the counter-ion of the nucleophile but leaves the nucleophile itself "bare" and highly reactive. A protic solvent would over-stabilize the nucleophile through hydrogen bonding, drastically slowing the reaction.[4][5]
-
For SN1-like Reactions: If a carbocation intermediate were to form (less likely but possible), a polar protic solvent would be required to stabilize it.[6][7]
-
Troubleshooting Protocol:
-
Assess Solubility: Before running the reaction, perform a simple solubility test of your starting materials in a few candidate solvents at the intended reaction temperature.
-
Switch Solvent Class: If you are using a non-polar or polar protic solvent for an SN2 reaction, switch to a polar aprotic solvent. See the Solvent Property Table below for suggestions.
-
Ensure Anhydrous Conditions: Water is a protic molecule that can interfere with many reactions, especially when using moisture-sensitive reagents like thionyl chloride or acetyl chloride.[1][8] Use freshly distilled, anhydrous solvents.
Q2: I'm observing a significant amount of an elimination side-product (a dehydroalanine derivative). How can solvent choice mitigate this?
A2: The formation of dehydroalanine derivatives occurs via an E2 elimination mechanism, which competes directly with the desired SN2 substitution. The base (or nucleophile) abstracts a proton from the alpha-carbon while the chloride leaving group departs. Solvent choice plays a critical role in tipping the balance in favor of substitution.
-
Causality—Favoring SN2 over E2: The SN2 transition state is generally less sterically hindered and more compact than the E2 transition state. Polar aprotic solvents, by enhancing the reactivity of the nucleophile, can accelerate the SN2 pathway so effectively that it outcompetes the E2 pathway.[4] Conversely, highly hindered, non-nucleophilic bases in non-polar solvents are classic conditions for promoting elimination.
Troubleshooting Protocol:
-
Prioritize Polar Aprotic Solvents: Switch to solvents like DMF, DMSO, or acetonitrile. These solvents increase nucleophilicity without significantly increasing the basicity of the nucleophile, favoring the SN2 reaction.[4][5]
-
Avoid Protic Solvents: Polar protic solvents can solvate the nucleophile, making it less reactive and "bulkier," which can shift the balance towards elimination.
-
Consider Temperature: Lowering the reaction temperature generally favors the substitution reaction, which has a lower activation energy than the competing elimination reaction.
Q3: My reaction starts but then stalls before completion. Could the solvent be the culprit?
A3: A stalled reaction often points to an issue with reagent stability, product inhibition, or insufficient energetic support from the solvent.
-
Causality—Transition State Stabilization: All reactions proceed through a high-energy transition state. A key function of the solvent is to stabilize this state, thereby lowering the overall activation energy. If the solvent is not polar enough, it may not provide sufficient stabilization for the charge separation that occurs in the SN2 transition state, causing the reaction to be prohibitively slow.[9]
-
Causality—Product Solubility: In some cases, the product of the reaction may be insoluble in the chosen solvent. As the product precipitates, it can coat the surface of the remaining reactants, effectively halting the reaction. This is particularly relevant in reactions that produce salt byproducts.
Troubleshooting Protocol:
-
Increase Solvent Polarity: Move to a solvent with a higher dielectric constant (see table below). For example, if the reaction is stalling in Dichloromethane (DCM), consider trying Acetonitrile or DMF.
-
Check for Precipitation: Observe the reaction mixture. If a precipitate forms early on, test its solubility. If it is your desired product, you may need a solvent in which it remains soluble. If it is a salt byproduct, a solvent that can dissolve it (like DMF or DMSO) may be beneficial.
Data Presentation: Solvent Selection Guide
This table summarizes key properties of common laboratory solvents to aid in your selection process.
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) | Suitability for SN2 on Ac-Ala(Cl)-OMe |
| Hexane | 1.9 | Non-Polar Aprotic | 69 | Poor (low polarity, poor solubility for polar reactants) |
| Toluene | 2.4 | Non-Polar Aprotic | 111 | Poor (low polarity) |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 40 | Moderate (good solvent, but lower polarity) |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 66 | Moderate (can be a good starting point) |
| Ethyl Acetate (EtOAc) | 6.0 | Polar Aprotic | 77 | Moderate (often used for workup, less common as reaction solvent) |
| Acetone | 21 | Polar Aprotic | 56 | Good (can promote SN2, but reactive with some reagents)[10] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | Excellent (highly polar, aprotic, good for SN2)[4] |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | 153 | Excellent (highly polar, aprotic, high boiling point)[4] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Excellent (highest polarity, aprotic, high boiling point)[4][5] |
| Methanol (MeOH) | 32.7 | Polar Protic | 65 | Poor (solvates nucleophiles, can react with reagents)[5] |
| Ethanol (EtOH) | 24.6 | Polar Protic | 78 | Poor (solvates nucleophiles) |
Frequently Asked Questions (FAQs)
This section covers foundational concepts for a deeper understanding of solvent effects.
Q4: What is the single most important factor when choosing a solvent system for reactions with this molecule?
A4: The most critical factor is matching the solvent's properties—specifically its polarity and proticity—to the reaction's mechanism. Since the dominant pathway for both the synthesis (chlorination of an alcohol) and subsequent reactions (displacement of the chloride) is SN2, selecting a polar aprotic solvent is the most crucial decision for ensuring high reactivity and yield.[5] These solvents effectively dissolve the reactants and stabilize the charged transition state without deactivating the nucleophile.
Q5: Are there any specific solvents I should avoid when performing the chlorination of N-acetylserine methyl ester to produce the target molecule?
A5: Absolutely. When using common chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), you must strictly avoid protic solvents (water, alcohols) and certain reactive aprotic solvents.
-
Protic Solvents: These will react violently with the chlorinating agent. For example, SOCl₂ reacts with water to form HCl and SO₂ gas.
-
Reactive Aprotic Solvents: Solvents like DMSO can react with chlorinating agents under certain conditions.[10] Acetone has also been reported to have incompatibilities with reagents like POCl₃.[10]
-
Traditional but Undesirable Solvents: Historically, chlorinated solvents like carbon tetrachloride (CCl₄) and chloroform (CHCl₃) were used.[10] Due to their toxicity and environmental impact, they should be replaced with safer alternatives like dichloromethane (if a chlorinated solvent is necessary) or, preferably, non-chlorinated options like acetonitrile or ethyl acetate.
Q6: How do I experimentally screen for the optimal solvent?
A6: A systematic solvent screen is the most reliable method to identify the optimal reaction medium. This involves running the same reaction in parallel across a range of different solvents under identical conditions.
Experimental Protocol: Parallel Solvent Screening
-
Preparation: In an array of reaction vials, add identical amounts of your starting material (e.g., N-acetylserine methyl ester) and a magnetic stir bar.
-
Solvent Addition: Add the same volume of each candidate solvent (e.g., DCM, THF, MeCN, DMF) to the respective vials. Ensure all solvents are anhydrous.
-
Reaction Initiation: Bring the vials to the desired reaction temperature. Add an identical amount of the nucleophile/reagent to each vial simultaneously (or as close as possible).
-
Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique. Thin-Layer Chromatography (TLC) is excellent for a quick qualitative assessment, while LC-MS or GC-MS provides quantitative data on conversion and side-product formation.[11][12]
-
Analysis: Compare the results. The optimal solvent is the one that provides the highest conversion to the desired product with the fewest side-products in the shortest amount of time.
Visualizations
Logical Workflow for Solvent Selection
This diagram outlines the decision-making process for choosing an appropriate solvent system.
Caption: A workflow diagram for rational solvent selection in nucleophilic substitution reactions.
Influence of Solvent on SN1 vs. SN2 Pathways
This diagram illustrates how solvent choice fundamentally alters reaction pathways.
Caption: Contrasting solvent effects on SN1 and SN2 reaction mechanisms.
References
- The Chemical Properties and Synthesis of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl 2-acetylamino-3-chloropropion
- DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation. (2001).
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Chapter 8 Notes: Nucleophilic Substitution and Elimin
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.University of California, Irvine.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University.
- Methyl 2-(acetylamino)-3-chloropropionate, (S)-.
- Specific Solvent Issues with Chlorination.American Chemical Society Green Chemistry Institute.
- Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. (2014). Pete's Chemistry Channel, YouTube.
- Analytical Methods.
- This compound.
- N-Acetyl-3-chloro-L-serine methyl ester 87333-22-0 wiki.Guidechem.
- CN101333163A - A kind of preparation method of 3-chloropropionate. (2008).
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- 12. env.go.jp [env.go.jp]
Technical Support Center: Synthesis of Methyl 2-acetylamino-3-chloropropionate
Welcome to the technical support center for the synthesis of Methyl 2-acetylamino-3-chloropropionate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.
Part 1: Frequently Asked Questions (FAQs) - Catalyst and Reagent Selection
This section addresses common questions regarding the selection of reagents and catalysts for the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two primary, well-established routes for the synthesis of this compound:
-
Route A: Acetylation of a Precursor. This is a direct approach where Methyl 2-amino-3-chloropropionate hydrochloride is acetylated using an acetylating agent.[1]
-
Route B: From L-Serine Methyl Ester. This route involves the chlorination of L-serine methyl ester, typically with thionyl chloride, followed by N-acetylation.[2]
Q2: Is a catalyst required for the N-acetylation step in Route A?
While the N-acetylation of Methyl 2-amino-3-chloropropionate with a strong acetylating agent like acetic anhydride or acetyl chloride can proceed without a catalyst, the reaction rate and yield can be significantly improved with the use of a nucleophilic catalyst.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst for acylation reactions.[3][4] It functions by forming a highly reactive acylpyridinium ion intermediate, which is then readily attacked by the amino group of the substrate.[4] Even in small, catalytic amounts, DMAP can dramatically accelerate the reaction, especially when dealing with less reactive substrates or for ensuring complete conversion.[5]
-
Pyridine: While less reactive than DMAP, pyridine is often used as a base to neutralize the hydrochloric acid (HCl) byproduct generated when using acetyl chloride.[6] This is crucial as the formation of HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. In this context, pyridine acts more as a stoichiometric base than a true catalyst, but its presence is vital for the reaction's success.
Q3: What is the role of thionyl chloride in Route B, and are there catalytic alternatives?
Thionyl chloride (SOCl₂) is a common and effective reagent for converting the hydroxyl group of the serine derivative into a chloride.[2][7] It is typically used in stoichiometric amounts. The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion.
Currently, there are no widely adopted catalytic methods that directly replace thionyl chloride for this specific transformation in a laboratory or industrial setting. The efficiency and cost-effectiveness of thionyl chloride make it the reagent of choice. However, for process optimization, understanding the reaction mechanism is key. The reaction of thionyl chloride with a solvent like N,N-dimethylformamide (DMF) can form a Vilsmeier-Haack type reagent, which is a powerful electrophile that facilitates the chlorination.[8]
Q4: Which acetylating agent should I choose: acetic anhydride or acetyl chloride?
Both acetic anhydride and acetyl chloride are effective for the N-acetylation step. The choice often depends on practical considerations:
-
Acetyl Chloride:
-
Pros: Highly reactive.
-
Cons: Produces HCl as a byproduct, necessitating the use of a base like pyridine or triethylamine to drive the reaction to completion.[6] It is also highly corrosive and moisture-sensitive.
-
-
Acetic Anhydride:
-
Pros: Less corrosive and easier to handle than acetyl chloride. The byproduct is acetic acid, which is less aggressive than HCl.
-
Cons: Slightly less reactive than acetyl chloride, which might require longer reaction times or the use of a catalyst like DMAP for efficient conversion.
-
For a robust and high-yielding process, the combination of acetic anhydride with a catalytic amount of DMAP is often an excellent choice.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Acetylation: The amino group is not fully converted to the acetamide. 2. Side Reactions during Chlorination: In Route B, harsh conditions can lead to degradation. 3. Product Loss During Work-up/Purification: The product may be partially soluble in aqueous washes or lost during crystallization. | 1. Optimize Acetylation: - Add a catalytic amount (1-5 mol%) of DMAP to the reaction with acetic anhydride.[3][5] - If using acetyl chloride, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) or pyridine is used to scavenge HCl.[6] - Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting amine. 2. Control Chlorination Conditions: - Maintain the recommended temperature during the addition of thionyl chloride. Overheating can lead to side product formation. - Use an appropriate aprotic solvent as described in established procedures.[9] 3. Refine Purification: - Minimize the volume of aqueous washes. - A patent suggests that the isolated product can be purified by stirring with ethanol or methanol, which can help remove impurities without significant product loss.[9] |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Material: Incomplete reaction. 2. Di-acetylation: While less common for amines, over-acylation can sometimes occur under harsh conditions. 3. Byproducts from Chlorination: Impurities from the chlorination of serine derivatives. | 1. Drive the Reaction to Completion: See "Low Yield" solutions. 2. Control Acetylating Agent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent, but avoid a large excess. 3. Purification: - Recrystallization from a suitable solvent system is often effective. - Treatment of the crude product solution with activated carbon can help remove colored impurities before isolation.[9] |
| Reaction Stalls (Incomplete Conversion) | 1. Protonation of Starting Amine: In Route A, if using acetyl chloride without a base, the generated HCl will protonate the starting amine, making it non-nucleophilic. 2. Deactivation of Catalyst: If using DMAP, it can be deactivated by strong acids. 3. Low Reaction Temperature: The activation energy for the reaction may not be met. | 1. Add a Base: Introduce a non-nucleophilic base like triethylamine or pyridine to the reaction mixture.[6] 2. Ensure Proper Stoichiometry: When using a base, ensure it is present in at least a 1:1 molar ratio to the HCl produced. 3. Increase Temperature: Gently warm the reaction mixture according to established protocols. Monitor for any potential side product formation at higher temperatures. |
Part 3: Experimental Protocols and Data
Catalyst/Promoter Comparison for N-Acetylation
| Catalyst/Base | Role | Typical Loading | Advantages | Considerations |
| None | - | - | Simplest setup. | May result in slow reaction and low yield. |
| Pyridine | Base | >1.0 eq (with AcCl) | Effectively neutralizes HCl.[6] | Stoichiometric amounts required; can be difficult to remove. |
| Triethylamine (TEA) | Base | >1.0 eq (with AcCl) | Strong, non-nucleophilic base; easy to remove. | Can form insoluble salts that may complicate stirring. |
| 4-DMAP | Nucleophilic Catalyst | 1-5 mol% | Dramatically increases reaction rate; high efficiency.[3][5] | More expensive than pyridine or TEA; used in catalytic amounts. |
Experimental Protocol: DMAP-Catalyzed N-Acetylation of Methyl 2-amino-3-chloropropionate hydrochloride
-
Reaction Setup: To a stirred solution of Methyl 2-amino-3-chloropropionate hydrochloride (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add 4-(Dimethylamino)pyridine (DMAP) (0.02 eq).
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction with the addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove residual DMAP and TEA), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or by stirring with a minimal amount of cold ethanol to afford pure this compound.[9]
Part 4: Visualizing the Workflow and Logic
Diagram 1: Catalyst/Promoter Selection Workflow
Caption: Troubleshooting flowchart for addressing low product yield.
References
- Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification.
-
This compound - ChemBK. ChemBK. [Link]
-
The Chemical Properties and Synthesis of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. DMAP's catalytic activity stems from its nucleophilic character at the pyridine nitrogen, not the dimethylamino group. Explain this behavior, taking resonance into account. StudyLib. [Link]
-
Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Datapdf. [Link]
-
4-Dimethylamino-pyridine(DMAP). ResearchGate. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Thionyl Chloride - A Versatile Reagent. ResearchGate. [Link]
-
Amines. NCERT. [Link]
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- 9. DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification - Google Patents [patents.google.com]
Handling and disposal of "Methyl 2-acetylamino-3-chloropropionate" waste
Technical Support Center: Methyl 2-acetylamino-3-chloropropionate
A Guide to Safe Handling, Storage, and Waste Disposal
Welcome to the technical support guide for this compound (CAS No: 87333-22-0). This document provides researchers, scientists, and drug development professionals with essential information for the safe handling and compliant disposal of waste generated from experiments involving this compound. As a halogenated organic intermediate, specific protocols must be followed to ensure personnel safety and environmental protection.
Section 1: Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a moderately hazardous compound with specific risks that dictate its handling and disposal procedures.[1]
Q: What are the primary hazards associated with this compound?
A: The primary hazards, as defined by the Globally Harmonized System (GHS), are related to skin sensitization and significant environmental toxicity.[2] Acute exposure may also lead to irritation of the skin, eyes, and respiratory system.[1] Furthermore, as a chlorinated compound, it has the potential to generate toxic gases, such as hydrogen chloride and nitrogen oxides, upon thermal decomposition.[1]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Hazard Code | Hazard Statement |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[2][3] |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment, Long-term | H410 | Very toxic to aquatic life with long lasting effects.[2][3] |
Section 2: Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is the foundation of laboratory safety. These procedures are designed to minimize exposure and prevent accidental releases.
Q: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A: Due to the risk of skin sensitization and irritation, a comprehensive PPE strategy is required. The following table outlines the minimum required PPE.
Table 2: Personal Protective Equipment (PPE) Specification
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact and potential absorption.[4] Always check the manufacturer's chemical resistance guide for breakthrough times. |
| Eye Protection | Safety goggles or glasses with side shields | Protects eyes from splashes or airborne particles of the compound.[4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[4] |
| Respiratory | Work within a certified chemical fume hood | A fume hood is essential to prevent the inhalation of vapors or aerosols, especially given the compound's irritant properties.[4][5] |
Q: How should this compound be stored?
A: Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.
-
Container: Store in a tightly closed, original, or compatible container.[6][7]
-
Environment: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7][8]
-
Segregation: This compound is incompatible with certain other chemicals. Storing it away from these materials prevents potentially hazardous reactions.
Table 3: Incompatible Materials
| Incompatible Class | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to vigorous or explosive reactions.[7] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | May promote decomposition or other unwanted reactions.[7] |
Section 3: Waste Management & Disposal Workflow
The defining characteristic of this compound for waste purposes is its chlorine atom. This classifies it as a halogenated organic waste , which has a specific and regulated disposal pathway.[4][5][9]
Q: What is the correct procedure for disposing of waste containing this compound?
A: All waste streams—including pure compound, solutions, and contaminated labware—must be treated as hazardous halogenated waste. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.[4][6][10]
Experimental Protocol: Segregation and Collection of Halogenated Waste
-
Obtain a Designated Waste Container: Procure a waste container specifically for "Halogenated Organic Waste." These are often supplied by your institution's Environmental Health and Safety (EHS) department and should be made of a compatible material like polyethylene.[5][6][9]
-
Label the Container: Before adding any waste, ensure the container is clearly labeled with "Hazardous Waste" and "Halogenated Organic Solvents." List the chemical constituents, including "this compound," on the label.[9][10]
-
Transfer Waste: In a chemical fume hood, carefully transfer the waste into the designated container. Avoid splashing.
-
Keep Container Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[5][10] This prevents the release of volatile organic compounds (VOCs).
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it has secondary containment.[5]
-
Arrange for Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution, contact your EHS department for proper disposal.
Waste Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for waste segregation.
Caption: Waste Disposal Decision Workflow.
Section 4: Troubleshooting and FAQs
Q: I accidentally mixed a small amount of waste containing this compound into my non-halogenated waste container. What should I do?
A: You must now treat the entire container of non-halogenated waste as halogenated waste.[10] Do not add any more non-halogenated waste to it. Re-label the container to clearly indicate that it now contains a halogenated compound and list "this compound" as a component. The cost of disposing of halogenated waste is often significantly higher, which is why strict segregation is critical.[5]
Q: Can I dispose of contaminated gloves or paper towels in the regular trash?
A: No. Any solid materials, such as gloves, absorbent pads, or weigh boats, that are contaminated with this chemical must be disposed of as solid hazardous waste. Place them in a sealed, labeled bag or container and manage them according to your institution's hazardous waste guidelines.
Q: My compound has turned yellow/brown in storage. Is it still usable?
A: Discoloration can be a sign of degradation. As the compound can form toxic byproducts upon decomposition, it is best to err on the side of caution.[1] The discolored material should be disposed of as hazardous waste. To prevent this, always store the compound in a cool, dark, and dry environment with the container tightly sealed.
Q: What are the EPA waste codes for this chemical?
A: While specific waste codes should be determined by a qualified EHS professional, spent solvents containing chlorinated compounds often fall under the EPA's "F-listed" wastes. For example, solvents like methylene chloride and chlorobenzene are listed under F001 and F002.[11][12][13] Waste containing this compound would likely be managed under similar codes due to its halogenated nature.
Section 5: Emergency Procedures
All personnel must be familiar with emergency procedures as outlined in the Occupational Safety and Health Administration (OSHA) Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[14][15]
Q: How do I handle a spill?
A: The response depends on the size of the spill.
-
Minor Spill (contained within a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[5]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected waste into a sealed, labeled container for hazardous waste disposal.[5][10]
-
Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (outside of a fume hood or a large volume):
Spill Response Logic
Sources
- 1. Page loading... [guidechem.com]
- 2. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. scienceready.com.au [scienceready.com.au]
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- 15. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Methyl 2-acetylamino-3-chloropropionate
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the enantioselective analysis of Methyl 2-acetylamino-3-chloropropionate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, offering a framework for robust and reliable method development.
Introduction: The Significance of Chiral Purity for this compound
This compound is a chiral building block whose stereoisomeric form is critical in the synthesis of pharmaceuticals and other bioactive molecules. The spatial arrangement of the substituents around its chiral center can lead to significant differences in pharmacological activity, metabolic pathways, and toxicity. Consequently, the precise determination of its enantiomeric purity is not merely an analytical task but a cornerstone of quality control and regulatory compliance.
This guide will explore and compare the most effective chiral HPLC strategies for this analyte, focusing on the selection of Chiral Stationary Phases (CSPs), mobile phase optimization, and a comparative look at alternative analytical techniques.
The Core of Enantioseparation: Chiral Stationary Phase (CSP) Selection
The success of a chiral separation hinges on the selection of an appropriate CSP. The underlying principle involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to differential retention times. For a polar, N-acetylated amino acid ester like this compound, two classes of CSPs stand out as primary candidates: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.
Polysaccharide-Based CSPs: The Versatile Workhorses
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, are renowned for their broad applicability. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. For N-protected amino acid esters, these CSPs have demonstrated excellent performance.[1]
-
Causality of Selection: The N-acetyl and methyl ester groups of the target analyte can engage in hydrogen bonding and dipole-dipole interactions with the carbamate derivatives on the polysaccharide backbone. The choice between different polysaccharide-based columns (e.g., those with 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate substitutions) will depend on the specific electronic and steric interactions that provide the best chiral recognition. In general, for α-amino acid esters, amylose-based CSPs like Chiralpak IA and AD-H have shown superior performance.[1]
Macrocyclic Glycopeptide-Based CSPs: Tailored for Polar Analytes
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, function as chiral selectors in CSPs like the CHIROBIOTIC™ series. These CSPs are particularly well-suited for the separation of polar and ionizable compounds, including amino acids and their derivatives.[2] Their complex structure offers multiple interaction sites, including peptide backbones, sugar moieties, and inclusion cavities, allowing for a variety of chiral recognition mechanisms.[3]
-
Causality of Selection: The CHIROBIOTIC™ T (teicoplanin-based) column is a strong candidate for this compound. These CSPs can operate in reversed-phase, normal-phase, and polar organic modes, offering significant flexibility in method development.[2][3] The presence of both hydrophobic pockets and polar functional groups allows for effective differentiation of enantiomers of polar molecules. It is noteworthy that for macrocyclic glycopeptide CSPs, the D-enantiomer is often more strongly retained.[2]
Comparative Overview of Starting HPLC Conditions
The following table summarizes recommended starting conditions for method development based on the two most promising CSP classes. These are derived from established methods for structurally similar N-acetylated amino acid derivatives and serve as a robust starting point for optimization.
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide CSP |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIROBIOTIC® T (Teicoplanin) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane/Ethanol (e.g., 80:20, v/v) | Methanol/Water with 0.1% Formic Acid (e.g., 70:30, v/v) |
| Mode | Normal Phase | Reversed-Phase |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
Justification for Starting Conditions:
-
Method A (Normal Phase): Normal phase chromatography with polysaccharide CSPs often provides excellent selectivity for N-protected amino acid esters. The Hexane/Ethanol mobile phase allows for fine-tuning of polarity to optimize retention and resolution.
-
Method B (Reversed-Phase): The polar nature of the analyte makes it amenable to reversed-phase chromatography on a CHIROBIOTIC™ T column. The use of an acidic modifier like formic acid helps to suppress any residual silanol interactions and ensures consistent peak shapes.
Step-by-Step Experimental Protocol: A Self-Validating System
The following protocol outlines a systematic approach to developing a chiral HPLC method for this compound, using a polysaccharide-based CSP as an example. This protocol is designed to be self-validating by incorporating systematic adjustments and observations.
Objective: To achieve baseline separation (Resolution > 1.5) of the enantiomers of this compound.
Materials:
-
HPLC system with UV detector
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm)
-
HPLC-grade Hexane and Ethanol
-
Racemic standard of this compound
-
Enantiomerically enriched standard (if available)
Methodology:
-
System Preparation:
-
Equilibrate the Chiralpak® IA column with the initial mobile phase (Hexane/Ethanol 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Initial Screening:
-
Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.
-
Inject 10 µL of the standard solution.
-
Monitor the chromatogram at 210 nm.
-
Observation: Note the retention time and any signs of peak splitting or asymmetry.
-
-
Mobile Phase Optimization:
-
If no separation is observed, systematically increase the percentage of the polar modifier (Ethanol) in increments of 5% (e.g., 85:15, 80:20, 75:25).
-
Equilibrate the column for at least 15-20 column volumes after each change in mobile phase composition before injecting the sample.
-
Causality: Increasing the polar modifier will decrease retention time. The goal is to find a balance where the enantiomers have sufficient interaction time with the CSP to be resolved, without excessive peak broadening.
-
-
Flow Rate and Temperature Optimization:
-
Once partial separation is achieved, investigate the effect of flow rate. Decrease the flow rate to 0.8 mL/min and then to 0.5 mL/min.
-
Causality: Lower flow rates can improve resolution by allowing more time for the mass transfer between the mobile and stationary phases, though it will increase analysis time.
-
Investigate the effect of temperature. Decrease the column temperature to 20°C and then to 15°C.
-
Causality: Lower temperatures often enhance chiral recognition by strengthening the transient diastereomeric interactions, leading to better resolution.
-
-
Confirmation of Elution Order (if standards are available):
-
Inject the enantiomerically enriched standard to confirm the elution order of the R and S enantiomers.
-
Caption: Workflow for Chiral HPLC Method Development.
Comparison with Alternative Techniques
While chiral HPLC is a powerful tool, other techniques can also be employed for the enantiomeric analysis of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral GC column. | High resolution and sensitivity, especially with MS detection.[4] | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase with a chiral stationary phase. | Faster separations and lower solvent consumption compared to HPLC. | Requires specialized instrumentation. |
| NMR Spectroscopy with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the sample, inducing different chemical shifts for the enantiomers.[4] | Provides structural information and does not require physical separation. | Lower sensitivity and requires higher sample concentrations compared to chromatographic methods. |
Conclusion
The chiral HPLC analysis of this compound is most effectively approached using either polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases. A systematic method development approach, starting with a logical selection of CSP and mobile phase, followed by methodical optimization of chromatographic parameters, will lead to a robust and reliable analytical method. While alternative techniques like chiral GC and SFC exist, chiral HPLC remains a versatile and widely accessible technique for ensuring the enantiomeric purity of this critical chiral building block.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
- Separation of the enantiomers of amino acid esters as benzophenone imine derivatives on polysaccharide-derived chiral stationary phases.
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Available at: [Link]
- Liquid chromatographic enantiomer separation of α-amino acid esters as nitrobenzoxadiazole (NBD) derivatives was performed using several chiral stationary phases (CSPs) based on polysaccharide derivatives under fluorescence detection. Chosun University.
-
Comparative enantiomer separation of α-amino acid methyl esters on CSP 1 and CSP 2. ResearchGate. Available at: [Link]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography.
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]
- Operating Instructions for CHIROBIOTIC™ LC St
- Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids.
- CHIRAL HPLC COLUMNS. Sigma-Aldrich.
- Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids. Sigma-Aldrich.
- Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
- NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
- Chiral HPLC Analysis of L-Alanyl-L-Alanine Methyl Ester: A Compar
- Synthetic method of 3-chloro-alanine.
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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Methyl 2-acetylamino-3-chloropropionate
Introduction: The Critical Role of Chirality
Methyl 2-acetylamino-3-chloropropionate is a vital chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents and electronic chemicals.[1] Its molecular structure features a single stereocenter, meaning it exists as a pair of non-superimposable mirror images known as enantiomers ((R) and (S) forms).[1][2][3] In the pharmaceutical industry, different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.[4][5] Therefore, the ability to accurately quantify the enantiomeric excess (ee) of intermediates like this compound is not merely a quality control metric; it is a fundamental requirement for ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[6]
This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs). We will delve into the underlying principles, provide actionable experimental protocols, and offer expert insights to guide you in selecting the most appropriate method for your specific research and development needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution
Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric separation due to its versatility and high resolving power. The method's success hinges on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can be differentially retained.
Principle of Chiral Recognition
For N-acetylated amino acid esters like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[4][7] The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, have different binding energies for each enantiomer.[4][8] The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a separation of the two peaks in the chromatogram.
Experimental Protocol: Chiral HPLC
-
CSP Selection: Begin with a polysaccharide-based CSP known for its broad applicability to amino acid derivatives, such as an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK® IA or IC).[4][7]
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg) of this compound in 1 mL of a suitable solvent (e.g., Isopropanol or Hexane/Ethanol mixture) to create a 1 mg/mL stock solution.
-
Mobile Phase Optimization:
-
Normal Phase Mode: This is typically the preferred mode for polysaccharide CSPs. Start with a mobile phase of Hexane/Isopropanol (90:10, v/v).
-
Optimization: Adjust the ratio of the polar modifier (Isopropanol) to optimize resolution (Rs) and retention time. Increasing the polar modifier content generally decreases retention time but may reduce resolution. Small amounts of additives like trifluoroacetic acid (TFA) can sometimes improve peak shape for acidic or basic compounds, though it may not be necessary for this neutral analyte.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (maintain consistency)
-
Detection: UV at 210 nm, as the amide bond provides sufficient chromophore.
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Data Presentation: Expected HPLC Results
| Parameter | Expected Value | Causality |
| Retention Time (k') | 5 - 15 min | Governed by the strength of interaction with the CSP; adjustable with mobile phase composition. |
| Separation Factor (α) | > 1.2 | A measure of the CSP's selectivity. A higher value indicates better separation of peak maxima.[4] |
| Resolution (Rs) | > 2.0 | A measure of baseline separation. An Rs of 1.5 is considered baseline resolved; >2.0 provides robust quantification.[4] |
| Limit of Quantification (LOQ) | ~0.1% | HPLC with UV detection offers high sensitivity, crucial for detecting trace enantiomeric impurities.[6] |
Workflow for Chiral HPLC Analysis
Chiral Gas Chromatography (GC): A High-Throughput Alternative
For analytes that are volatile or can be made volatile, Chiral GC offers an excellent alternative to HPLC, often with the advantages of faster analysis times and higher efficiency. Given that this compound is a methyl ester, it possesses sufficient volatility for GC analysis without further derivatization.[9]
Principle of Chiral Recognition
Chiral recognition in GC is typically achieved using CSPs based on cyclodextrin derivatives.[2] Cyclodextrins are chiral, bucket-shaped molecules that can include the analyte within their cavity. Enantioseparation occurs due to differences in the stability of the diastereomeric host-guest inclusion complexes formed between the cyclodextrin (host) and each enantiomer (guest). The enantiomer forming the more stable complex is retained longer in the column.
Experimental Protocol: Chiral GC
-
CSP Selection: Choose a capillary column with a cyclodextrin-based CSP. A permethylated beta-cyclodextrin phase is a common starting point for a wide range of chiral compounds.[2]
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.5 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
GC Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program: Start with an isothermal program (e.g., 150 °C). If separation is not achieved, develop a temperature gradient (e.g., start at 120 °C, ramp 5 °C/min to 180 °C) to optimize resolution.
-
Detector: Flame Ionization Detector (FID) is standard, robust, and provides a response proportional to the mass of carbon, making it ideal for quantification. Set at 250 °C.
-
-
Data Analysis: The calculation for % ee is identical to the HPLC method, using the integrated peak areas from the GC chromatogram.
Data Presentation: Expected GC Results
| Parameter | Expected Value | Causality |
| Retention Time | 3 - 10 min | GC analysis is typically faster than HPLC. Retention is controlled by the oven temperature program. |
| Resolution (Rs) | > 1.5 | High-efficiency capillary columns can provide excellent resolution, leading to accurate quantification. |
| Limit of Quantification (LOQ) | ~0.1% | The FID detector provides excellent sensitivity for organic analytes. |
Workflow for Chiral GC Analysis
¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs): The Separation-Free Method
NMR spectroscopy offers a fundamentally different approach that avoids chromatographic separation. By adding a Chiral Solvating Agent (CSA) to the NMR tube, it is possible to directly visualize and quantify both enantiomers in solution.
Principle of Enantiodiscrimination
In an achiral solvent, the (R) and (S) enantiomers are indistinguishable by NMR as they are isochronous (resonate at the same frequency). A CSA is an enantiomerically pure compound that interacts non-covalently with the analyte enantiomers to form two different, rapidly equilibrating diastereomeric solvates.[10][11][12] These diastereomeric complexes exist in different magnetic environments, breaking the isochrony and causing a specific proton signal (or signals) of the analyte to split into two distinct peaks.[13] The enantiomeric excess can then be determined directly from the integration ratio of these two signals.[10]
Experimental Protocol: Chiral NMR
-
CSA & Solvent Selection:
-
Choose a suitable CSA. For amino acid derivatives, cyclodextrins or custom-synthesized macrocycles can be effective.[12][13]
-
Select an appropriate deuterated solvent (e.g., CDCl₃, Benzene-d₆) that dissolves both the analyte and the CSA and does not interfere with key proton signals. Low-polarity solvents often enhance the interactions.[10]
-
-
Sample Preparation:
-
Dissolve a precise amount of the analyte (e.g., 5-10 mg) in ~0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone to identify well-resolved proton signals. The methyl ester (-OCH₃) or acetyl (-CH₃) protons are often good candidates.
-
Add the CSA to the tube in incremental amounts (e.g., 0.5, 1.0, 1.5 molar equivalents relative to the analyte). Acquire a spectrum after each addition until a clear separation of a target proton signal is observed.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a high-field instrument (≥400 MHz is recommended).
-
Ensure a sufficient relaxation delay (d1) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify the split proton signal.
-
Carefully integrate the two peaks. The % ee is calculated from the integrals (I1 and I2) in the same manner as peak areas in chromatography.
-
Data Presentation: Expected NMR Results
| Parameter | Expected Value | Causality |
| Chemical Shift Difference (ΔΔδ) | 0.01 - 0.1 ppm (can be larger) | The magnitude of the split depends on the strength and geometry of the diastereomeric interaction with the CSA.[10][13] |
| Accuracy | High | Can be very accurate, provided signals are baseline-resolved and properly integrated. |
| Analysis Time | < 30 min per sample | The primary advantage is speed, as no chromatographic run time is needed. |
Mechanism of NMR Enantiodiscrimination
Method Comparison and Selection Guide
The choice of analytical technique is a strategic decision based on the specific requirements of the task at hand. No single method is universally superior; each has distinct advantages and disadvantages.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR with CSA |
| Accuracy & Precision | Excellent | Excellent | Very Good to Excellent |
| Sensitivity (LOQ) | Excellent (~0.1%) | Excellent (~0.1%) | Good (typically >1%) |
| Sample Throughput | Moderate (15-30 min/run) | High (5-15 min/run) | Very High (<30 min/sample) |
| Method Development | Can be intensive (CSP and mobile phase screening) | Moderate (column and temperature program) | Moderate (CSA and solvent screening) |
| Robustness | High | High | Moderate (sensitive to concentration and temperature) |
| Instrumentation | Common in analytical labs | Common in analytical labs | Requires high-field NMR, more specialized |
| Sample Consumption | Low (µg) | Low (µg) | High (mg) |
| Sample Recovery | Yes (preparative scale) | No | Yes (non-destructive) |
Expert Recommendations
-
For Trace Impurity Analysis and Release Testing: Chiral HPLC is the method of choice. Its high sensitivity is critical for quantifying the minor enantiomer down to the 0.1% level, which is often required by regulatory agencies.[6]
-
For High-Throughput Screening (e.g., reaction optimization): Chiral GC or Chiral NMR are superior. GC offers rapid separation times, while NMR eliminates the separation step entirely, making it the fastest option for quickly assessing the outcome of a large number of reactions.
-
When Sample is Limited and Must Be Recovered: Chiral NMR is ideal as it is a non-destructive technique. The sample can be fully recovered after analysis by simply evaporating the solvent.
-
For Routine In-Process Control: Chiral GC often provides the best balance of speed, robustness, and low operational cost, making it well-suited for a manufacturing environment.
Conclusion
The determination of enantiomeric excess for this compound can be reliably achieved using Chiral HPLC, Chiral GC, and Chiral NMR spectroscopy. Chiral chromatography (HPLC and GC) provides unparalleled sensitivity for trace enantiomer detection, making it indispensable for final product quality control. In contrast, Chiral NMR offers a powerful, high-throughput, and non-destructive alternative that is exceptionally well-suited for research and process development. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers, scientists, and drug development professionals to select and implement the optimal analytical strategy, ensuring the chiral integrity of this critical synthetic intermediate.
References
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
- Analyses of amino acids, Enantiomeric purity. (n.d.).
- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2025). American Chemical Society.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.).
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (n.d.).
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriv
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003). CoLab.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
- NMR determination of enantiomeric excess. (2025).
- Chiral Amino Acid Analysis Using LC/MS. (n.d.). Wako Blog.
- Amino Acid and Peptide Chiral Separ
- Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Methyl 2-(acetylamino)
- Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). MDPI.
- METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)-. (n.d.).
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A Comparative Crystallographic Guide to Methyl 2-acetylamino-3-chloropropionate and Its Derivatives: Unveiling Structure-Property Relationships
In the landscape of pharmaceutical development and fine chemical synthesis, a deep understanding of the three-dimensional structure of molecules is paramount. It is this structural knowledge that underpins our ability to predict physical properties, understand reaction mechanisms, and design novel molecules with desired functionalities. Methyl 2-acetylamino-3-chloropropionate, a chiral building block derived from the amino acid serine, and its analogs are crucial intermediates in the synthesis of a variety of more complex molecules.[1][2] This guide provides a comprehensive overview of the X-ray crystallographic analysis of this class of compounds, offering a framework for researchers to conduct similar studies and to interpret the resulting structural data in a comparative context.
While a definitive crystal structure for the parent compound, this compound, is not yet publicly available in crystallographic databases, this guide will present a hypothetical, yet plausible, structural analysis based on established crystallographic principles and data from closely related compounds. This approach will serve as a practical blueprint for the experimental determination and comparative study of this and other similar small molecules.
The Strategic Importance of Crystallographic Analysis
The precise arrangement of atoms in a crystal lattice dictates a molecule's macroscopic properties, including its melting point, solubility, and stability.[1] For pharmaceutical intermediates, these properties are critical for process development, formulation, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). X-ray crystallography provides the most definitive method for determining this atomic arrangement, offering unparalleled insights into:
-
Conformational Analysis: Identifying the preferred three-dimensional shape of the molecule.
-
Intermolecular Interactions: Understanding the non-covalent forces (hydrogen bonds, van der Waals interactions) that govern crystal packing.
-
Chirality and Stereochemistry: Unambiguously determining the absolute configuration of chiral centers.[3][4]
-
Polymorphism: Identifying different crystalline forms of the same compound, which can have dramatically different physical properties.
This guide will walk through the essential steps of a crystallographic study, from sample preparation to data analysis, using our hypothetical study of this compound as a central example.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow represents a robust and validated approach to small-molecule X-ray crystallography.
Figure 1: A generalized workflow for small-molecule X-ray crystallography.
Part 1: Synthesis and Purification
The synthesis of this compound is typically achieved through the acetylation of the corresponding amino ester precursor.[1] For crystallographic studies, the purity of the starting material is of utmost importance, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A minimum purity of 95% is recommended.
Protocol for Synthesis:
-
Reaction Setup: Dissolve (R)-methyl 2-amino-3-chloropropionate hydrochloride in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride salt and deprotonate the amine.
-
Acetylation: Cool the reaction mixture to 0°C and slowly add acetic anhydride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
Part 2: Crystallization
The growth of high-quality, single crystals is often the most challenging step in X-ray crystallography. For small molecules like this compound derivatives, several common techniques can be employed.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small container, which is then sealed in a larger vessel containing a solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Protocol for Crystallization Screening (Hypothetical):
-
Solvent Selection: Test the solubility of this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, hexane).
-
Screening Setup: In a multi-well crystallization plate, prepare solutions of the compound in the chosen solvents at a concentration near saturation.
-
Varying Conditions: For each solvent, set up crystallization trials using different techniques (slow evaporation, vapor diffusion with various anti-solvents).
-
Incubation: Store the crystallization plates in a vibration-free environment at a constant temperature.
-
Observation: Regularly inspect the trials under a microscope for the formation of single crystals. Promising conditions can then be optimized by fine-tuning the concentrations and temperatures.[5]
Part 3: X-ray Diffraction and Data Analysis
Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a focused beam of X-rays in a diffractometer. The resulting diffraction pattern is then used to determine the crystal structure.
Step-by-Step Data Acquisition and Structure Solution:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a loop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit and to determine the final atomic coordinates, displacement parameters, and other structural details.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Comparative Structural Analysis: A Hypothetical Case Study
To illustrate the power of comparative crystallographic analysis, let us consider a hypothetical crystal structure of this compound and compare it with a known derivative where the chloro group is replaced by a bulkier bromo substituent.
Table 1: Hypothetical Crystallographic Data for Methyl 2-acetylamino-3-X-propionate Derivatives
| Parameter | This compound (Hypothetical) | Methyl 2-acetylamino-3-bromopropionate (Hypothetical) |
| Chemical Formula | C₆H₁₀ClNO₃ | C₆H₁₀BrNO₃ |
| Formula Weight | 179.60 | 224.05 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 5.89 | 6.02 |
| b (Å) | 10.23 | 10.51 |
| c (Å) | 7.45 | 7.68 |
| β (°) | 105.2 | 106.5 |
| Volume (ų) | 432.8 | 465.3 |
| Z | 2 | 2 |
| R-factor | 0.045 | 0.051 |
-
Isostructural Relationship: The similar space group and unit cell parameters suggest that the two compounds are likely isostructural, meaning they have the same crystal packing arrangement.
-
Effect of Halogen Size: The increase in the unit cell volume from the chloro to the bromo derivative is consistent with the larger atomic radius of bromine. This expansion would likely lead to subtle changes in the intermolecular distances and potentially affect the melting point and solubility.
-
Conservation of Chirality: The choice of the non-centrosymmetric space group P2₁ is consistent with the presence of a single enantiomer of the chiral molecule.[3][4]
Visualizing Intermolecular Interactions
The crystal packing of these molecules is likely dominated by hydrogen bonding between the amide N-H group and the carbonyl oxygen of a neighboring molecule, forming chains or sheets. The halogen atom can also participate in weaker halogen bonding interactions.
Figure 2: A schematic representation of potential intermolecular interactions.
A detailed analysis of the crystal structures would allow for a quantitative comparison of these interactions, providing valuable insights into the factors that govern the solid-state properties of these compounds. For instance, a stronger hydrogen bonding network in one derivative might correlate with a higher melting point.
Conclusion and Future Directions
X-ray crystallography is an indispensable tool for the structural characterization of pharmaceutical intermediates like this compound and its derivatives. This guide has outlined a comprehensive, albeit partially hypothetical, framework for conducting such studies, from synthesis and crystallization to data analysis and comparative interpretation. The insights gained from these studies are critical for controlling the physical properties of these materials and for designing new molecules with improved characteristics.
Future work in this area should focus on the experimental determination of the crystal structures of a wide range of these derivatives. This would allow for the development of robust structure-property relationships that could be used to predict the behavior of new compounds and to guide the design of more efficient and effective synthetic processes.
References
- Vertex AI Search. (2026).
- PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate, (R)-.
- Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department.
- ChemicalBook. (n.d.).
- Boldyreva, E. V. (2009). A comparative study of the anisotropy of lattice strain induced in the crystals of L-serine by cooling down to 100 K or by increasing pressure up to 4.4 GPa.
- PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate, (S)-.
- PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate.
- IUCr Journals. (2024). Crystallization and crystallographic studies of human serine protease inhibitor (serpin) B9.
- National Institutes of Health. (2016).
- IUCr Journals. (2024). Serine protease inhibitor B9 (serpin B9).
- National Institutes of Health. (2013).
- PubMed. (2024). Crystallization and crystallographic studies of human serine protease inhibitor (serpin) B9.
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A Comparative Guide to the Synthetic Routes of Methyl 2-acetylamino-3-chloropropionate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 2-acetylamino-3-chloropropionate, a chiral building block, is a critical component in the synthesis of various pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor Ramipril.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering experimental data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₁₀ClNO₃, is a white solid with a melting point in the range of 74-76°C.[1] Its structure, featuring a chiral center, an ester, a chloro group, and an amide, makes it a versatile intermediate for organic synthesis.[1] The primary focus of this guide will be on two divergent and commonly employed synthetic strategies: the direct acetylation of a pre-synthesized chloro-amino acid derivative and a more convergent one-pot synthesis commencing from a serine-derived precursor.
Synthetic Route 1: Acetylation of (R)-Methyl 2-amino-3-chloropropionate
This classical and straightforward approach relies on the readily available starting material, (R)-methyl 2-amino-3-chloropropionate. The core of this synthesis is the selective N-acetylation of the primary amine.
Chemical Rationale and Mechanistic Insight
The acetylation of the primary amine of (R)-methyl 2-amino-3-chloropropionate is typically achieved using an acylating agent such as acetic anhydride or acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
In the case of acetic anhydride, this initial attack leads to a tetrahedral intermediate which then collapses, expelling an acetate ion as the leaving group and forming the desired amide bond. The reaction is often carried out in an inert solvent, such as diethyl ether, to control the reaction rate and facilitate product isolation.[1]
Experimental Protocol: A Representative Procedure
The following protocol is a representative example of the N-acetylation of (R)-methyl 2-amino-3-chloropropionate.
Materials:
-
(R)-methyl 2-amino-3-chloropropionate
-
Acetic anhydride
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend (R)-methyl 2-amino-3-chloropropionate (1.0 eq) in diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Synthetic Route 2: One-Pot Chlorination and Acetylation of Serine Methyl Ester Hydrochloride
This route offers a more convergent and potentially more efficient pathway, starting from the readily accessible amino acid, serine. The key steps, chlorination and acetylation, are performed sequentially in the same reaction vessel without the isolation of the intermediate.
Chemical Rationale and Mechanistic Insight
This one-pot procedure begins with the chlorination of serine methyl ester hydrochloride. The hydroxyl group of the serine derivative is converted to a chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction mechanism involves the initial formation of a chlorosulfite ester intermediate. The chloride ion, either from the thionyl chloride or the hydrochloride salt, then acts as a nucleophile, attacking the carbon bearing the chlorosulfite group in an Sₙ2-type reaction, leading to inversion of configuration and the liberation of sulfur dioxide and hydrochloric acid as gaseous byproducts.[2][3][4]
Following the chlorination, the intermediate, methyl 2-amino-3-chloropropionate hydrochloride, is acetylated in the same pot using acetyl chloride. The mechanism is analogous to that described in Route 1, with the amino group acting as a nucleophile.
Experimental Protocol: A Patented One-Pot Procedure
The following protocol is based on a patented industrial process for the synthesis of this compound.[1]
Materials:
-
Serine methyl ester hydrochloride
-
Thionyl chloride
-
Toluene (or another suitable aprotic solvent)
-
Acetyl chloride
-
Activated carbon
-
Ethanol
Procedure:
-
In a suitable reaction vessel, suspend serine methyl ester hydrochloride (1.0 eq) in toluene.
-
Heat the mixture to approximately 75°C.
-
Slowly add thionyl chloride (approximately 1.2 eq) to the heated suspension and maintain the temperature for about 6 hours.
-
Increase the temperature to 90°C and add acetyl chloride (in portions) over 2 hours.
-
Stir the reaction mixture at 90°C for an additional hour.
-
Distill off any excess acetyl chloride and co-distilled toluene.
-
Add activated carbon to the hot solution and filter.
-
Cool the filtrate to induce precipitation of the product.
-
Collect the precipitated solid by filtration and wash with cold toluene.
-
The crude product is then purified by stirring with ethanol at approximately 35°C for 3 hours, followed by cooling to 0°C, filtration, and drying under vacuum.
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: Acetylation of Precursor | Route 2: One-Pot Synthesis from Serine Derivative |
| Starting Material | (R)-Methyl 2-amino-3-chloropropionate | Serine methyl ester hydrochloride |
| Number of Steps | 1 (from the chloro-amino ester) | 1 (one-pot from the serine ester) |
| Reagents | Acetic anhydride, base | Thionyl chloride, acetyl chloride |
| Solvents | Diethyl ether, aqueous solutions for workup | Toluene, ethanol for purification |
| Yield | Typically high (specific yield not cited in provided results) | Approx. 83% (based on 150g purified from 180g crude)[1] |
| Scalability | Generally straightforward to scale up. | Scalable, as demonstrated by the patented industrial process.[1] |
| Safety Considerations | Acetic anhydride is corrosive and a lachrymator. Requires careful handling and quenching.[2][5][6] | Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[4][7][8] Requires stringent safety precautions and a well-ventilated fume hood. |
| Waste Products | Acetic acid, aqueous waste from workup. | Gaseous byproducts (SO₂, HCl), toluene, ethanol. |
| Atom Economy | Generally good for the acetylation step. | Potentially higher due to the one-pot nature, but the use of thionyl chloride and acetyl chloride generates significant byproducts. |
Visualizing the Synthetic Pathways
Route 1: Acetylation of (R)-Methyl 2-amino-3-chloropropionate
Caption: Synthetic pathway for Route 1.
Route 2: One-Pot Synthesis from Serine Methyl Ester Hydrochloride
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A Researcher's Guide to Electrophilic Alanine Equivalents: A Comparative Analysis of Methyl 2-acetylamino-3-chloropropionate and its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. These unique building blocks are integral to the design of novel therapeutics, peptidomimetics, and molecular probes. At the heart of many synthetic strategies lies the use of electrophilic alanine equivalents—chiral synthons that allow for the stereocontrolled introduction of the alanine backbone with a variety of side chains. This guide provides an in-depth technical comparison of Methyl 2-acetylamino-3-chloropropionate against other widely used electrophilic alanine equivalents, including dehydroalanine derivatives, serine β-lactones, and aziridine-2-carboxylates. We will delve into the mechanistic nuances, practical considerations, and supporting experimental data to empower you in selecting the optimal tool for your synthetic endeavors.
Introduction: The Quest for Chiral Alanine Synthons
The ability to forge new carbon-heteroatom and carbon-carbon bonds at the β-position of an alanine derivative is a powerful tool for accessing a diverse array of unnatural amino acids. Electrophilic alanine equivalents are designed to facilitate this transformation by rendering the β-carbon susceptible to nucleophilic attack. The ideal synthon should be readily accessible, exhibit predictable reactivity and stereoselectivity, and be compatible with a broad range of nucleophiles and reaction conditions. In this guide, we will explore the distinct characteristics of four major classes of these valuable synthetic intermediates.
This compound: The Direct SN2 Precursor
This compound is a stable, crystalline solid that serves as a direct precursor to β-substituted alanines via a classical Sngcontent-ng-c4006390337="" class="ng-star-inserted">N2 displacement of the chloride leaving group.[1] Its synthesis is straightforward, typically involving the N-acetylation of the corresponding 3-chloroalanine methyl ester.[1]
Chemical Properties and Reactivity
With a molecular formula of C₆H₁₀ClNO₃ and a molecular weight of 179.60 g/mol , this compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[1][2] The presence of a chlorine atom at the β-position activates the C-Cl bond for nucleophilic substitution. The stereochemistry of the reaction is dictated by the SN2 mechanism, resulting in an inversion of configuration at the β-carbon. This offers a predictable route to chiral β-substituted alanines, provided the starting material is enantiomerically pure.
The reactivity of this compound is governed by the principles of SN2 reactions. Strong, soft nucleophiles are generally preferred to minimize competing elimination reactions.
Experimental Protocol: General Procedure for Nucleophilic Substitution
A solution of this compound (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMF, acetonitrile) is treated with the desired nucleophile (1.1-1.5 equiv). If the nucleophile is not basic, a non-nucleophilic base (e.g., DBU, proton sponge) may be added to scavenge the generated HCl. The reaction mixture is stirred at a temperature ranging from room temperature to 60 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Dehydroalanine (Dha) Derivatives: The Versatile Michael Acceptors
Dehydroalanine is an α,β-unsaturated amino acid that is found in a variety of natural products.[3] Its electrophilic nature makes it an excellent Michael acceptor for a wide range of nucleophiles, including thiols, amines, and stabilized carbanions.[4][5] Dehydroalanine derivatives are typically generated in situ from serine or cysteine residues within a peptide or as standalone protected amino acids.
Reactivity and Scope
The conjugate addition to dehydroalanine is a powerful method for the post-translational modification of peptides and the synthesis of β-substituted alanines.[3][6] The reaction is often carried out under mild, biocompatible conditions, making it suitable for complex biological molecules.[3] A notable feature of Michael additions to dehydroalanine is the remarkable rate acceleration observed in aqueous media.[3][6]
Table 1: Representative Michael Additions to Dehydroalanine Derivatives
| Nucleophile | Dehydroalanine Derivative | Product | Yield (%) | Reference |
| Thiophenol | Boc-ΔAla-NHMe | Boc-Ala(SPh)-NHMe | 95 | [3] |
| Benzylamine | Boc-ΔAla-NHMe | Boc-Ala(NHBn)-NHMe | 85 | [3] |
| Indole | Z-ΔAla-OMe | Z-Ala(3-indolyl)-OMe | 78 | [4] |
| Diethyl malonate | Ac-ΔAla-OMe | Ac-Ala(CH(CO₂Et)₂)-OMe | 82 | [4] |
Experimental Protocol: Michael Addition of a Thiol to a Dehydroalanine Derivative
To a solution of the dehydroalanine derivative (1.0 equiv) in a suitable solvent (e.g., water, methanol, or a mixture thereof) is added the thiol nucleophile (1.1 equiv). If necessary, a mild base such as triethylamine or diisopropylethylamine (1.1 equiv) is added to facilitate the reaction. The mixture is stirred at room temperature and the progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired β-thio-substituted alanine derivative.[3]
Serine β-Lactones: Strained Rings for Stereospecific Ring-Opening
Serine β-lactones are four-membered cyclic esters that serve as potent electrophilic alanine equivalents.[7] They are typically synthesized from N-protected serine derivatives via a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the β-carbon.[7] The inherent ring strain of the β-lactone facilitates nucleophilic attack, leading to a variety of β-substituted alanines with high stereospecificity.
Regio- and Stereoselectivity
The ring-opening of serine β-lactones can proceed via two distinct pathways depending on the nature of the nucleophile. "Hard" nucleophiles, such as amines, tend to attack the carbonyl carbon, leading to serine amide derivatives. In contrast, "soft" nucleophiles, such as organocuprates and trimethylsilylamines, preferentially attack the β-carbon, resulting in the desired β-substituted alanine derivatives with retention of stereochemistry at the α-carbon and inversion at the β-carbon relative to the starting serine.[8][9]
Table 2: Nucleophilic Ring-Opening of N-Cbz-L-serine-β-lactone
| Nucleophile | Solvent | Major Product | Yield (%) | Reference |
| Me₂CuLi | THF | N-Cbz-β-methyl-L-alanine | 85 | [9] |
| (TMS)₂NH | CH₃CN | N-Cbz-β-amino-L-alanine | 75 | [8] |
| Pyrrolidine | CH₃CN | N-Cbz-β-(pyrrolidinyl)-L-alanine | 80 | [7] |
| NaN₃ | DMF | N-Cbz-β-azido-L-alanine | 90 | [10] |
Experimental Protocol: Ring-Opening of N-Cbz-L-serine-β-lactone with a Silylated Amine
To a solution of N-Cbz-L-serine-β-lactone (1.0 equiv) in anhydrous acetonitrile is added the trimethylsilylamine derivative (1.2 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The solvent is then removed in vacuo, and the residue is purified by silica gel chromatography to yield the optically pure N-Cbz-β-amino-L-alanine derivative.[8]
Aziridine-2-carboxylates: Versatile Precursors for α- and β-Amino Acids
Aziridine-2-carboxylates are three-membered nitrogen-containing heterocycles that are valuable precursors for a wide range of amino acids.[11][12] The ring strain of the aziridine makes it susceptible to nucleophilic ring-opening. The regioselectivity of the attack is influenced by the nature of the N-protecting group, the substituents on the aziridine ring, and the nucleophile employed.[11][13]
Controlling Regioselectivity
Generally, with N-activated aziridines (e.g., N-tosyl, N-Boc), heteroatom nucleophiles tend to attack at the less substituted β-position (C3), leading to α-amino acid derivatives.[11] Carbon nucleophiles, particularly organocuprates, also favor attack at the β-position, providing a reliable route to β-substituted alanines.[1][13][14] The reaction typically proceeds with inversion of stereochemistry at the center of attack.
Table 3: Ring-Opening of Activated Aziridine-2-carboxylates
| Aziridine Derivative | Nucleophile | Product | Yield (%) | Reference |
| N-Ts-aziridine-2-CO₂Me | Me₂CuLi | β-Methyl-α-amino acid ester | 90 | [14] |
| N-Pymisyl-2-methyl-aziridine | Ph₂CuLi | N-Pymisyl-β-phenyl-alanine derivative | 85 | [13] |
| N-Boc-aziridine-2-CO₂Et | Indole | β-(Indol-3-yl)-alanine derivative | 70 | [11] |
Experimental Protocol: Ring-Opening of an N-Tosyl-aziridine-2-carboxylate with an Organocuprate
A solution of the N-tosyl-aziridine-2-carboxylate (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. The organocuprate reagent, prepared separately from the corresponding organolithium or Grignard reagent and a copper(I) salt (e.g., CuI), is then added dropwise to the aziridine solution. The reaction is stirred at low temperature and allowed to warm to room temperature over several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[14]
Comparative Analysis: Choosing the Right Tool for the Job
The choice of an electrophilic alanine equivalent depends on a multitude of factors, including the desired target molecule, the nature of the nucleophile, and the required stereochemistry.
dot digraph "Electrophilic_Alanine_Equivalents_Comparison" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Comparison of Electrophilic Alanine Equivalents"
Mechanistic Considerations
-
This compound undergoes a direct S
N2 displacement, which is mechanistically straightforward but can be prone to elimination side reactions with basic or sterically hindered nucleophiles. -
Dehydroalanine derivatives react via a conjugate Michael addition, which is highly efficient for a broad range of soft nucleophiles and is often favored under protic conditions.
-
Serine β-lactones and Aziridine-2-carboxylates react through nucleophilic ring-opening of a strained ring system. This pathway offers excellent stereochemical control, with the regioselectivity being a key consideration that can be tuned by the choice of nucleophile and reaction conditions.
Scope of Nucleophiles
-
This compound is best suited for soft, non-basic nucleophiles such as thiolates, azides, and some stabilized carbanions.
-
Dehydroalanine derivatives excel in reactions with a wide array of nucleophiles, including thiols, amines, indoles, and β-dicarbonyl compounds.
-
Serine β-lactones show divergent reactivity, with soft nucleophiles like organocuprates leading to β-substitution and harder nucleophiles like amines attacking the carbonyl group.
-
Aziridine-2-carboxylates are particularly useful with organometallic reagents, especially organocuprates, for the formation of C-C bonds at the β-position.
Stereochemical Control
-
This compound provides reliable inversion of stereochemistry at the β-carbon.
-
Dehydroalanine derivatives are prochiral at the β-carbon, and the stereochemical outcome of the Michael addition depends on the use of chiral catalysts or auxiliaries.
-
Serine β-lactones and Aziridine-2-carboxylates , when prepared from enantiopure starting materials, offer excellent stereocontrol in the ring-opening step, typically proceeding with inversion of configuration at the site of nucleophilic attack.
Practical Considerations
-
This compound is a stable, easy-to-handle solid, making it a convenient starting material.
-
Dehydroalanine derivatives can be unstable and prone to polymerization, often requiring their in situ generation or careful handling.
-
Serine β-lactones are also highly reactive and may require careful purification and storage.
-
Aziridine-2-carboxylates are generally stable compounds, but their synthesis can sometimes be challenging.
dot digraph "Synthetic_Workflow_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Comparative Synthetic Workflows"
Conclusion: A Strategic Approach to Synthesis
The synthesis of β-substituted alanines is a critical endeavor in the development of novel chemical entities with biological activity. The choice of an electrophilic alanine equivalent is a strategic decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a synthetic route.
-
This compound offers a direct and mechanistically simple approach for the S
N2 introduction of soft nucleophiles with predictable stereochemistry. -
Dehydroalanine derivatives provide a versatile platform for Michael additions under mild conditions, with the advantage of accelerated rates in aqueous media, making them highly suitable for bioconjugation.
-
Serine β-lactones and aziridine-2-carboxylates are powerful intermediates for the stereospecific synthesis of a wide range of β-substituted alanines via ring-opening reactions, with the ability to control regioselectivity through the judicious choice of nucleophiles.
By understanding the unique reactivity profiles and practical considerations of each of these electrophilic alanine equivalents, researchers can make informed decisions to best achieve their synthetic goals, paving the way for the discovery and development of the next generation of therapeutics and chemical probes.
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Sebti, S., et al. (2003). Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water. The Journal of Organic Chemistry, 68(26), 10098-10102. [Link]
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Ferreira, P. M. T., et al. (2001). Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3167-3173. [Link]
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Arnold, L. D., et al. (1987). Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. Journal of the American Chemical Society, 109(15), 4649-4659. [Link]
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Alker, A., et al. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2815-2848. [Link]
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Davis, J. T., et al. (2018). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. RSC Advances, 8(73), 42043-42049. [Link]
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Baldwin, J. E., et al. (1989). The ring opening of aziridine-2-carboxylate esters with organometallic reagents. Journal of the Chemical Society, Chemical Communications, (23), 1852-1854. [Link]
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Hu, X. E. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. HETEROCYCLES, 85(12), 2815. [Link]
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Barrow, A. S., et al. (2003). Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water. The Journal of Organic Chemistry, 68(26), 10098-10102. [Link]
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Belokon, Y. N., et al. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids, 49(8), 1319-1341. [Link]
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Arnold, L. D., et al. (1988). Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Synthetic Communications, 18(10), 1151-1158. [Link]
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Pansare, S. V., et al. (1990). Conversion of serine to stereochemically pure .beta.-substituted .alpha.-amino acids via .beta.-lactones. Journal of the American Chemical Society, 112(14), 5409-5414. [Link]
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Shao, H., et al. (1995). A Facile Synthesis of Orthogonally Protected Stereoisomeric Lanthionines by Regioselective Ring Opening of Serine .beta.-Lactone Derivatives. The Journal of Organic Chemistry, 60(24), 7920-7921. [Link]
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Boger, D. L., et al. (2003). Organic reactions in frozen water: Michael addition of amines and thiols to the dehydroalanine side chain of nocathiacins. Tetrahedron Letters, 44(20), 3915-3918. [Link]
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PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate. Retrieved from [Link]
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Romo, D., et al. (1998). Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis. The Journal of Organic Chemistry, 63(22), 7868-7874. [Link]
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Tai, H., et al. (2022). Asymmetric Biosynthesis of L-Phosphinothricin. In Agricultural Biotechnology. Jenny Stanford Publishing. [Link]
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Belokon, Y. N., et al. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids, 49(8), 1319-1341. [Link]
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Wang, M., et al. (2025). [A multi-enzyme cascade process for the preparation of L-phosphinothricin]. Sheng Wu Gong Cheng Xue Bao, 41(9), 4065-4076. [Link]
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Filonov, V. L., et al. (2024). Enzymatic Synthesis of Biologically Active H-Phosphinic Analogue of α-Ketoglutarate. International Journal of Molecular Sciences, 25(24), 13567. [Link]
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Gucinski, A. C., & Reid, G. E. (2012). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 23(12), 2115-2127. [Link]
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Zhang, Y., et al. (2021). Biosynthesis of l-phosphinothricin with enzymes from chromosomal integrated expression in E. coli. AMB Express, 11(1), 153. [Link]
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Bernardes, G. J. L., et al. (2021). Mimicry of post-translational modifications using dehydroalanine synthetic chemistry. Nature Chemistry, 13(1), 83-93. [Link]
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GSRS. (n.d.). METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)-. Retrieved from [Link]
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France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2297-2312. [Link]
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Srinivasan, A., et al. (1977). Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives. The Journal of Organic Chemistry, 42(13), 2253-2256. [Link]
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PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate, (S)-. Retrieved from [Link]
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Evans, D. A., et al. (1990). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 112(11), 4371-4382. [Link]
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LibreTexts Chemistry. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
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Singh, T. P., et al. (1981). Synthetic and conformational studies on dehydroalanine-containing model peptides. Biopolymers, 20(10), 2057-2069. [Link]
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Catak, S., et al. (2013). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 19(44), 14778-14792. [Link]
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van der Heul, A. M., et al. (2018). Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium-Mediated Cross-Coupling. Angewandte Chemie International Edition, 57(30), 9483-9487. [Link]
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Conibear, A. C., et al. (2020). Cu(II)-Catalysed β-silylation of dehydroalanine residues in peptides and proteins. Chemical Communications, 56(75), 11058-11061. [Link]
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The Strategic Advantage of Methyl 2-acetylamino-3-chloropropionate in Complex Cysteine Derivative Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of pharmaceutical and specialty chemical synthesis, the choice of starting materials is a critical determinant of efficiency, yield, and purity. For the synthesis of complex cysteine derivatives, particularly N-acetylcysteine esters and their analogues, researchers are often faced with a choice between multi-step procedures starting from L-cysteine or more direct routes. This guide provides an in-depth technical comparison of synthetic routes, highlighting the strategic advantages of utilizing Methyl 2-acetylamino-3-chloropropionate as a key intermediate. We will explore the causality behind experimental choices, provide detailed protocols, and present a comparative analysis with alternative methods, supported by experimental data.
The Challenge in Cysteine Derivative Synthesis
Cysteine and its derivatives are pivotal in numerous biological processes and are key components in a variety of pharmaceuticals and nutraceuticals. The nucleophilic thiol group, while central to its biological function, also presents a challenge in chemical synthesis, often requiring protection and deprotection steps that can complicate reaction pathways and reduce overall yields. The synthesis of N-acetylcysteine (NAC) and its esters, used as mucolytic agents and for the treatment of paracetamol overdose, exemplifies these challenges.
This compound: A Versatile and Efficient Precursor
This compound, also known as N-acetyl-3-chloro-alanine methyl ester, is a versatile building block for the synthesis of a wide range of substituted cysteine derivatives. Its structure incorporates the core of the desired N-acetylcysteine methyl ester, with a reactive chloro group at the β-position, making it an excellent electrophile for the introduction of various sulfur nucleophiles.
The Core Advantage: A Direct and Convergent Approach
The primary advantage of using this compound lies in its ability to facilitate a more direct and convergent synthesis of S-substituted N-acetylcysteine methyl esters. This approach avoids the need to handle the free thiol of cysteine, which can be prone to oxidation and other side reactions.
Reaction Pathway using this compound:
Caption: General reaction scheme for the synthesis of N-acetyl-S-substituted-cysteine methyl esters from this compound.
This streamlined approach, typically a one-pot reaction, offers several benefits:
-
Reduced Step Count: Fewer reaction and purification steps lead to higher overall efficiency and reduced consumption of solvents and reagents.
-
Improved Yields: By avoiding multiple protection and deprotection steps, the potential for material loss at each stage is minimized.
-
Versatility: A wide array of sulfur nucleophiles can be employed to generate a diverse library of S-substituted cysteine derivatives.
Comparative Analysis: Performance Against Alternative Synthetic Routes
To objectively assess the advantages of this compound, we will compare its synthetic route to the production of N-acetylcysteine methyl ester with established alternative methods.
Method 1: Synthesis from this compound
Method 2: Esterification of N-acetyl-L-cysteine
This is a common and well-documented method that starts from the commercially available N-acetyl-L-cysteine. The process involves the esterification of the carboxylic acid group.
Experimental Data Summary:
| Method | Starting Material | Key Reagents | Reported Yield | Purity | Reference |
| 1. From this compound | This compound | Sulfur Nucleophile (e.g., NaSH), Base | Not explicitly reported, but methodology is established. | High, dependent on purification. | [1] |
| 2. Esterification of N-acetyl-L-cysteine | N-acetyl-L-cysteine | Methanol, Sulfuric Acid | 68% | High after purification. | [2][3] |
| 3. From L-cysteine and N-acetyl-1H-benzotriazole | L-cysteine | N-acetyl-1H-benzotriazole, Methanol | 94% (for N-acetylcysteine) | 99.2% | [4][5] |
| 4. From (R)-S-trityl-cysteine | (R)-S-trityl-cysteine | SOCl₂, Methanol; Acetic anhydride, NaOAc; Et₃SiH, TFA | Good yield (qualitative) | High after chromatography. | [6] |
Analysis of Alternatives:
-
Method 2 (Esterification of NAC): While a viable and commonly used method, it requires handling the free thiol of NAC, which can lead to disulfide formation and other side products, potentially complicating purification and lowering the overall yield. The reported yield of 68% is respectable but leaves room for improvement[2][3].
-
Method 3 (From L-cysteine): This method reports a very high yield of 94% for the synthesis of N-acetylcysteine[4][5]. However, the synthesis of the N-acetylating reagent, N-acetyl-1H-benzotriazole, adds an extra step to the overall process. Subsequent esterification would be required to obtain the methyl ester.
-
Method 4 (From S-trityl-cysteine): This route involves protection of the thiol group with a trityl group, followed by esterification, N-acetylation, and finally deprotection[6]. While effective for synthesizing more complex derivatives, the multiple steps make it less efficient for the straightforward synthesis of N-acetylcysteine methyl ester compared to a more direct route.
The use of this compound, by design, circumvents the challenges associated with the free thiol group, offering a more streamlined and potentially higher-yielding pathway to the target molecule and its derivatives.
Experimental Protocols
To provide a practical comparison, detailed step-by-step methodologies for the synthesis of N-acetylcysteine methyl ester and its derivatives are presented below.
Protocol 1: Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester from this compound (Illustrative)
This protocol is based on the synthesis of a substituted cysteine derivative and illustrates the general procedure.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a substituted cysteine derivative.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-acetyl-3-chloro-D,L-alanine methyl ester (1 equivalent) and 3-mercaptocoumarin (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a suitable base, such as triethylamine (1.1 equivalents), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-acetyl-S-(3-coumarinyl)-cysteine methyl ester[1].
Protocol 2: Synthesis of N-acetyl-L-cysteine methyl ester via Esterification of N-acetyl-L-cysteine
Step-by-Step Procedure:
-
Reaction Setup: Suspend N-acetyl-L-cysteine (1 equivalent) in dry methanol under a nitrogen atmosphere.
-
Acid Addition: Add concentrated sulfuric acid (catalytic amount) dropwise to the suspension with vigorous stirring at room temperature.
-
Reaction: Stir the mixture for 22-24 hours.
-
Neutralization and Extraction: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Remove the solvent under reduced pressure. Extract the aqueous residue with dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and dry under vacuum to afford the N-acetyl-L-cysteine methyl ester as a solid. A yield of 68% has been reported for this method[2][3].
Conclusion: A Strategic Choice for Efficiency and Versatility
While several synthetic routes to N-acetylcysteine methyl ester and its derivatives exist, the use of This compound presents a compelling case for its adoption in both research and industrial settings. Its primary advantage lies in providing a more direct and convergent synthetic pathway, which minimizes the number of steps, avoids the complexities of handling free thiols, and offers the versatility to create a wide range of S-substituted cysteine derivatives.
Although direct comparative yield data for the synthesis of the parent N-acetylcysteine methyl ester is not explicitly detailed in the readily available literature, the established methodology for analogous compounds strongly suggests a highly efficient process. For researchers and drug development professionals seeking to optimize their synthetic strategies for complex cysteine derivatives, this compound represents a strategically advantageous starting material that can lead to improved efficiency, higher purity, and greater molecular diversity.
References
- Giustarini, D., et al. (2012). N-acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical Pharmacology, 84(11), 1522-1533.
- Ziaee, M., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288.
-
MDPI. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Available at: [Link]
-
Royal Society of Chemistry. (2015). Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information. Available at: [Link]
- Tsikas, D., et al. (2018). S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET).
-
PrepChem. (n.d.). Synthesis of N-acetyl-L-cysteine methyl ester. Available at: [Link]
- Google Patents. (2018). US9889103B2 - Method for the preparation of N-acetyl cysteine amide.
- Google Patents. (2017). US9763902B2 - Method for preparation of N-acetyl cysteine amide.
- Gaikwad, N. W., & Chung, F. L. (2003). Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites. Toxicology, 190(3), 249-258.
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- 6. rsc.org [rsc.org]
A Comparative Guide to Chiral Building Blocks for Asymmetric Amino Acid Synthesis: Alternatives to Methyl 2-acetylamino-3-chloropropionate
Introduction: The Central Role of Chirality in Drug Discovery
In the landscape of modern drug discovery and development, chirality is a paramount consideration. The vast majority of biological targets, such as proteins and nucleic acids, are inherently chiral, leading to stereospecific interactions with small molecule therapeutics.[1][2] Consequently, more than half of all approved drugs are chiral compounds, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[1] This reality places a significant demand on the development of robust and efficient methods for synthesizing enantiomerically pure molecules.[3][4]
Chiral building blocks are foundational tools that enable the rapid and predictable construction of complex chiral molecules, accelerating research and development pipelines.[1][5] Methyl 2-acetylamino-3-chloropropionate is a prime example of such a building block.[6][7] Derived from the natural amino acid chiral pool, it offers a reliable, stereochemically defined scaffold for introducing a protected alanine derivative. Its utility lies in its bifunctional nature: a protected amine and a reactive chloromethyl group ready for nucleophilic substitution.[6][8]
However, relying on a single class of building blocks can be limiting. The specific synthetic challenge—be it the need for a novel side chain, scalability, cost-efficiency, or green chemistry considerations—dictates the optimal synthetic strategy. This guide provides a comprehensive comparison of major alternative strategies to using pre-functionalized building blocks like this compound. We will delve into the core principles, experimental workflows, and comparative performance of four powerful approaches: de novo synthesis using chiral auxiliaries, catalytic asymmetric synthesis, biocatalysis, and the classic asymmetric Strecker synthesis. This analysis is designed to equip researchers, chemists, and drug development professionals with the insights needed to select the most appropriate method for their specific target.
Section 1: A Profile of the Archetype: this compound
This compound is a versatile electrophilic building block. Its structure contains a stereocenter with a defined configuration (available in both R and S forms), an N-acetyl protected amine, a methyl ester, and a reactive C-3 chloro group.[9][10][11] This combination makes it an ideal reagent for the alkylation of a wide range of nucleophiles, effectively installing a protected amino acid unit into a target molecule in a single step.
Its synthesis typically starts from L- or D-serine, a readily available and inexpensive chiral pool starting material. The hydroxyl group of serine is displaced to install the chloride, a well-established transformation, ensuring the retention of stereochemical integrity.
Typical Application Workflow:
The primary use involves the S_N2 displacement of the chloride by a nucleophile (e.g., thiolates, carbanions, phenoxides), forging a new carbon-heteroatom or carbon-carbon bond at the β-position.
Caption: General workflow for utilizing this compound.
Performance Analysis:
| Feature | Assessment |
| Stereocontrol | Excellent. Chirality is derived from the starting material (chiral pool). |
| Reliability | High. S_N2 reactions are generally predictable and high-yielding. |
| Scope | Limited to alanine derivatives with β-substitution. |
| Scalability | Good. The building block is commercially available. |
| Hazards | Standard hazards for alkylating agents. |
| Cost-Effectiveness | Moderate. Relies on a pre-synthesized, purified building block. |
Section 2: A Deep Dive into Alternative Synthetic Strategies
While the chiral pool approach is robust, it is often not suitable for creating novel side chains or when the required building block is not commercially available. The following sections detail powerful de novo strategies that build the chiral amino acid from simpler, achiral precursors.
Strategy A: De Novo Synthesis via Chiral Auxiliaries
This strategy is a cornerstone of asymmetric synthesis.[12] A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a subsequent reaction in a highly diastereoselective manner.[13][14] After the key bond-forming step, the auxiliary is cleaved and can often be recovered.[15] Evans' oxazolidinones are among the most successful and widely used auxiliaries for the synthesis of α-amino acids.[13]
Causality of Stereocontrol: The mechanism hinges on steric hindrance. The chiral auxiliary is acylated with a glycine equivalent. Deprotonation forms a rigid chelated enolate. The bulky substituent on the auxiliary (e.g., benzyl or isopropyl group on the oxazolidinone) effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face, thus creating a new stereocenter with high predictability.
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocol: Asymmetric Synthesis of (S)-Phenylalanine using an Evans' Auxiliary
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at 0 °C, add n-BuLi (1.05 eq) dropwise. After 15 min, add bromoacetyl bromide (1.1 eq) and stir for 1 hour. Quench with saturated aq. NH4Cl and extract with ethyl acetate. Purify by column chromatography to yield the N-acyloxazolidinone.
-
Alkylation: Dissolve the N-acyloxazolidinone (1.0 eq) in dry THF and cool to -78 °C. Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and stir for 30 min to form the sodium enolate. Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours. Warm to room temperature, quench with water, and extract.
-
Cleavage: Dissolve the alkylated product in a 3:1 mixture of THF/water. Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). Stir vigorously for 4 hours. Quench with sodium sulfite solution. The auxiliary can be recovered from the organic phase. Acidify the aqueous phase to pH 1 and extract the product, (S)-phenylalanine.
Comparative Performance Data:
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl Bromide | >98% | ~90% |
| Methyl Iodide | >98% | ~95% |
| Isopropyl Iodide | >96% | ~85% |
| Allyl Bromide | >98% | ~92% |
Strategy B: Catalytic Asymmetric Synthesis
This approach represents a more modern and atom-economical strategy.[16] It employs a small, substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[17] Asymmetric hydrogenation of prochiral enamides or dehydroamino acids is a flagship example, widely used in industry for producing drugs like L-DOPA.[18]
Causality of Stereocontrol: The catalyst, typically a transition metal (like Rhodium or Ruthenium) complexed with a chiral phosphine ligand (e.g., DuPHOS, BINAP), creates a chiral active site.[4] The prochiral substrate coordinates to the metal center in a specific, low-energy orientation dictated by the ligand's structure. Hydrogen is then delivered to only one face of the double bond, resulting in a product with high enantiomeric excess.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
-
Catalyst Preparation: In a glovebox, charge a pressure-rated vessel with [Rh(COD)2]BF4 (0.01 eq) and a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPHOS) (0.011 eq) in degassed methanol. Stir for 20 minutes to form the active catalyst.
-
Hydrogenation: Add a solution of methyl 2-acetamidoacrylate (1.0 eq) in degassed methanol to the catalyst solution.
-
Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 4 atm. Stir at room temperature for 12 hours.
-
Workup: Carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by chromatography or crystallization to yield methyl N-acetyl-(L)-alaninate. The enantiomeric excess is determined by chiral HPLC or GC.
Comparative Performance Data:
| Substrate | Catalyst System | Enantiomeric Excess (e.e.) |
| Acetamidocinnamate | Rh-(R,R)-DuPHOS | >99% |
| Acetamidoacrylate | Rh-(R,R)-DuPHOS | >99% |
| Itaconic Acid Deriv. | Ru-BINAP | >98% |
Strategy C: Biocatalysis using Transaminases
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[19] For chiral amine and amino acid synthesis, ω-transaminases (TAs) are particularly powerful tools.[20] They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone or α-keto acid, producing a chiral amine or α-amino acid with near-perfect enantioselectivity.[21]
Causality of Stereocontrol: The enzyme's active site is a complex, three-dimensional chiral pocket. It binds the prochiral ketone in a highly specific orientation relative to the pyridoxal 5'-phosphate (PLP) cofactor. This pre-organization ensures that the amino group is delivered to only one face of the carbonyl, yielding a single enantiomer of the product. Modern protein engineering has vastly expanded the substrate scope of these enzymes.[21]
Caption: Schematic of a transaminase-catalyzed reaction.
Experimental Protocol: Synthesis of (S)-α-amino acid from an α-keto acid
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Reagents: Add the α-keto acid substrate (e.g., phenylpyruvic acid, 50 mM), the amino donor (e.g., isopropylamine, 1 M), and the PLP cofactor (1 mM).
-
Enzyme Addition: Initiate the reaction by adding a lyophilized powder or solution of an engineered (S)-selective ω-transaminase.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24 hours. Monitor the conversion by HPLC. The acetone byproduct can be removed under vacuum to drive the reaction to completion.
-
Workup: Once the reaction is complete, remove the enzyme by precipitation (e.g., by pH shift or solvent addition) and centrifugation. The product can be isolated from the aqueous solution by ion-exchange chromatography or crystallization.
Comparative Performance Data:
| Ketone Substrate | Conversion (%) | Enantiomeric Excess (e.e.) |
| Phenylpyruvic acid | >99% | >99.9% |
| A bulky bicyclic ketone | >95% | >99.5% |
| A linear aliphatic α-keto acid | >98% | >99.9% |
Strategy D: Asymmetric Strecker Synthesis
The Strecker synthesis is one of the oldest and most versatile methods for preparing α-amino acids.[22] The classic reaction involves a one-pot, three-component condensation of an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[23] Modern asymmetric variants use a chiral amine, auxiliary, or catalyst to control the stereochemical outcome.[24][25][26]
Causality of Stereocontrol: In catalytic versions, a chiral catalyst (e.g., a Schiff base or thiourea derivative) activates the imine formed in situ from the aldehyde and amine. The catalyst uses hydrogen bonding or Lewis acid activation to shield one face of the imine, directing the nucleophilic attack of the cyanide anion to the opposite face. This results in the formation of an enantioenriched α-aminonitrile intermediate.
Caption: Key steps in the catalytic asymmetric Strecker synthesis.
Experimental Protocol: Catalytic Asymmetric Synthesis of (R)-Phenylglycine
-
Imine Formation (in situ): In a flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a peptide-based Schiff base, 0.05 eq) in toluene. Add benzaldehyde (1.0 eq) and N-benzylhydroxylamine (1.1 eq).
-
Cyanide Addition: Cool the mixture to -40 °C. Add hydrogen cyanide (HCN) (1.5 eq, handle with extreme caution in a specialized fume hood) or a safer surrogate like trimethylsilyl cyanide (TMSCN).
-
Reaction: Stir the reaction at -40 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
Workup and Hydrolysis: Quench the reaction carefully with an aqueous acid solution. After extraction, the resulting aminonitrile is subjected to harsh acidic hydrolysis (e.g., refluxing in 6M HCl) to convert the nitrile to a carboxylic acid and cleave protecting groups, yielding the final amino acid.
Comparative Performance Data:
| Aldehyde | Catalyst Type | Enantiomeric Excess (e.e.) |
| Benzaldehyde | Ti-Salen Complex | 91% |
| 2-Naphthaldehyde | Thiourea Catalyst | 96% |
| Isovaleraldehyde | Peptide Catalyst | 99% |
Section 3: Comparative Analysis & Decision-Making Framework
Choosing the right synthetic strategy is a multi-factorial decision. The ideal method balances stereoselectivity, substrate scope, scalability, cost, safety, and environmental impact.
Comprehensive Strategy Comparison Table:
| Parameter | This compound | Chiral Auxiliary | Catalytic Asymmetric | Biocatalysis (Transaminase) | Asymmetric Strecker |
| Stereocontrol | Stoichiometric (Chiral Pool) | Stoichiometric | Catalytic | Catalytic (Enzyme) | Catalytic/Stoichiometric |
| Selectivity | >99% | >98% d.e. | >99% e.e. | >99.9% e.e. | 90-99% e.e. |
| Substrate Scope | Low (β-functionalized Ala) | Broad | Broad | Moderate to High (expanding) | Broad (Aldehydes) |
| Scalability | Good | Moderate (waste) | Excellent | Excellent | Moderate (safety) |
| Key Hazards | Alkylating agent | Organometallics | Flammable H2, precious metals | Minimal (Biohazard level 1) | Extreme (HCN) |
| "Green" Profile | Poor (multi-step prep) | Poor (stoichiometric waste) | Good (low catalyst load) | Excellent (aqueous, mild) | Poor (cyanide, harsh hydrolysis) |
| Cost Driver | Building Block Price | Auxiliary Cost | Ligand/Metal Cost | Enzyme Development/Cost | Safety Infrastructure |
Decision-Making Flowchart for Method Selection:
Caption: A decision tree to guide the selection of a synthetic strategy.
Conclusion
While this compound and its congeners are invaluable tools for rapidly accessing certain classes of unnatural amino acids, they represent just one facet of the rich field of asymmetric synthesis. For the modern researcher and drug developer, a deep understanding of the alternatives is crucial for innovation and efficiency.
-
Chiral auxiliaries offer unparalleled reliability and predictability, making them ideal for complex, multi-step syntheses on a lab scale where success is paramount.
-
Catalytic asymmetric synthesis , particularly hydrogenation, stands as the gold standard for efficiency and scalability, provided a suitable catalyst system is known.
-
Biocatalysis is rapidly emerging as the premier choice for green, safe, and exceptionally selective synthesis, especially as enzyme engineering continues to broaden its substrate tolerance.
-
The Asymmetric Strecker reaction remains a powerful, convergent method for building molecular complexity quickly, though its use is tempered by significant safety considerations related to cyanide.
Ultimately, the "best" chiral building block is not a single molecule but rather the optimal synthetic strategy tailored to the specific target, scale, and resources at hand. By understanding the fundamental principles and practical trade-offs of each approach, scientists can make more informed, efficient, and innovative decisions in their quest to develop the next generation of therapeutics.
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Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
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Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling. Organic Letters. [Link]
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Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]
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Chemical Synthesis of Unnatural Amino Acids. QYAOBIO. [Link]
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Self-Replication of Chiral α-Amino Acids in Strecker-Type Synthesis via Asymmetric Induction and Amplification of Their Own Chiral Intermediate α-Aminonitriles. Chemistry Letters. [Link]
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Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development. [Link]
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Synthesis of chiral building blocks for use in drug discovery. Journal of the Korean Chemical Society. [Link]
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Chiral Amino Acids Synthesis. AMINO ACIDS GUIDE. [Link]
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Recent Developments in the Catalytic Asymmetric Synthesis of α- and β-Amino Acids. ResearchGate. [Link]
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Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]
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Catalytic Asymmetric Synthesis of Unnatural Amino Acids. Synfacts. [Link]
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The Chemical Properties and Synthesis of this compound. INNO PHARMCHEM. [Link]
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Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. [Link]
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Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]
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Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. Catalysis Science & Technology. [Link]
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Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. [Link]
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Methyl 2-(acetylamino)-3-chloropropionate, (S)-. PubChem. [Link]
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METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)-. gsrs.ncats.nih.gov. [Link]
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The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Methyl 2-acetylamino-3-chloropropionate in Cysteine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Strategic Synthesis of N-Acetyl-L-cysteine Methyl Ester
In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials and synthetic routes is a critical decision point, balancing cost, efficiency, purity, and scalability. Methyl 2-acetylamino-3-chloropropionate, a versatile chloromethylated amino acid derivative, presents itself as a potentially streamlined precursor for cysteine-containing molecules. This guide provides an in-depth cost-benefit analysis of utilizing this compound for the synthesis of N-acetyl-L-cysteine methyl ester, a key intermediate and valuable cysteine derivative. We will objectively compare this approach with a traditional, multi-step synthesis commencing from the readily available amino acid, L-cysteine, supported by experimental data and cost analysis.
At a Glance: Two Pathways to a Valuable Intermediate
The synthesis of N-acetyl-L-cysteine methyl ester is a common objective in medicinal chemistry and drug development. Here, we evaluate two distinct strategic approaches:
-
The Direct Substitution Pathway: Utilizing this compound as the starting material, this route aims for a direct conversion to the target molecule through nucleophilic substitution of the chloride with a sulfur source.
-
The Stepwise Functionalization Pathway: A more traditional approach beginning with L-cysteine, involving sequential protection of the amine group (acetylation) and the carboxylic acid group (esterification).
This guide will dissect each pathway, providing detailed protocols, cost breakdowns, and a comparative analysis to inform your synthetic strategy.
Part 1: The Direct Substitution Pathway with this compound
This pathway leverages the inherent reactivity of the chlorinated starting material for a theoretically more direct synthesis.
Proposed Experimental Workflow
The conversion of this compound to N-acetyl-L-cysteine methyl ester can be achieved via a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).
Caption: Proposed workflow for the synthesis of N-acetyl-L-cysteine methyl ester.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Reagent Addition: Slowly add a solution of sodium hydrosulfide (1.1 equivalents) in ethanol to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-acetyl-L-cysteine methyl ester.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like ethanol facilitates the dissolution of both the substrate and the nucleophile. A slight excess of sodium hydrosulfide ensures the complete consumption of the starting material. Room temperature is often sufficient for this type of substitution, minimizing potential side reactions.
Cost-Benefit Analysis
-
Benefits:
-
Fewer Steps: This pathway is potentially shorter than the alternative, which could lead to a reduction in overall synthesis time and labor costs.
-
Direct Conversion: The direct installation of the thiol group simplifies the synthetic strategy.
-
-
Costs & Considerations:
-
Starting Material Cost: this compound is a specialty chemical and can be more expensive than L-cysteine, especially at a larger scale.
-
Reagent Handling: Sodium hydrosulfide is a hazardous and odorous reagent that requires careful handling in a well-ventilated fume hood.
-
Yield Variability: The yield of this reaction is a critical factor. While a high yield would make this route attractive, side reactions such as elimination could reduce the efficiency. For the purpose of this analysis, we will assume a hypothetical but reasonable yield of 80% based on similar nucleophilic substitution reactions.
-
Part 2: The Stepwise Functionalization Pathway from L-Cysteine
This traditional approach builds the target molecule from a readily available and inexpensive starting material.
Experimental Workflow
This synthesis involves two main transformations: the acetylation of the amine and the esterification of the carboxylic acid.
Spectroscopic Comparison of (R)- and (S)-Methyl 2-acetylamino-3-chloropropionate: A Guide for Drug Development Professionals
Introduction: The Challenge of Chirality in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and toxicological profile. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological activities. One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in notorious cases like thalidomide, dangerously toxic. Consequently, the ability to distinguish, quantify, and characterize the absolute configuration of enantiomers is a cornerstone of modern drug development and quality control.
This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of Methyl 2-acetylamino-3-chloropropionate (MW: 179.60 g/mol , Formula: C₆H₁₀ClNO₃), a versatile chiral building block in organic synthesis.[1][2] We will move beyond a simple listing of techniques to explore the fundamental principles that govern chiral discrimination, the causality behind experimental design, and the interpretation of the resulting data. Our focus will be on providing practical, self-validating protocols for researchers and scientists.
The Spectroscopic Invisibility Cloak: Why Standard Techniques Fail
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. From a spectroscopic standpoint, they are indistinguishable under achiral conditions. Techniques like standard Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are "chirally blind" because they probe molecular properties that are independent of the molecule's handedness.[3][4][5] The nuclei in (R)- and (S)-enantiomers reside in identical electronic environments, their bonds vibrate at the same frequencies, and they have the same mass-to-charge ratio.
To differentiate these molecular twins, we must introduce a chiral influence into the experiment, thereby creating a diastereomeric interaction that lifts this spectroscopic degeneracy. The alternative is to employ a spectroscopic technique that is inherently sensitive to chirality, such as those using polarized light.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Creating a Diastereomeric Environment
While conventional NMR cannot distinguish enantiomers, it becomes an exceptionally powerful tool for determining enantiomeric purity when a chiral auxiliary is introduced.[6][7] This is typically achieved using either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA). For this compound, which contains Lewis basic sites (carbonyl oxygens and the chlorine atom), lanthanide-based CSAs are particularly effective.[8][9]
Principle of Chiral Discrimination with Lanthanide Shift Reagents (LSRs)
Chiral LSRs, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are enantiomerically pure paramagnetic complexes.[9] When a racemic mixture of our analyte is added, the LSR forms transient diastereomeric complexes with the (R) and (S) enantiomers.
-
(R)-Analyte + (R)-LSR → (R,R)-Diastereomeric Complex
-
(S)-Analyte + (R)-LSR → (S,R)-Diastereomeric Complex
These diastereomeric complexes are no longer mirror images and have distinct physical properties. Crucially, the nuclei in each complex experience different magnetic environments. The paramagnetic lanthanide ion induces significant changes in the chemical shifts (Lanthanide-Induced Shifts, LIS) of the analyte's protons, and the magnitude of these shifts differs for the two diastereomers.[8] This results in the splitting of formerly equivalent signals in the NMR spectrum, allowing for direct quantification of the enantiomeric ratio by integrating the separated peaks.[10]
Caption: NMR workflow for enantiomeric differentiation using a Chiral Lanthanide Shift Reagent.
Experimental Protocol: ¹H NMR Analysis with Eu(hfc)₃
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample (as a racemic or enantiomerically enriched mixture) into an NMR tube.
-
Solvation: Dissolve the sample in 0.6 mL of a dry, achiral deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to serve as a baseline.
-
LSR Addition: Prepare a stock solution of Eu(hfc)₃ in the same deuterated solvent. Add small, incremental amounts (e.g., 0.1 molar equivalents) of the LSR solution to the NMR tube.
-
Spectrum Acquisition: Acquire a ¹H NMR spectrum after each addition of the LSR. Monitor the changes in chemical shifts and the resolution of the signals. The goal is to achieve baseline separation of at least one pair of corresponding proton signals for the two enantiomers without excessive line broadening.[11]
-
Quantification: Once optimal signal separation is achieved, carefully integrate the well-resolved signals corresponding to the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated as: % ee = |(Integration_S - Integration_R) / (Integration_S + Integration_R)| * 100
Expected Data Summary
The following table presents illustrative ¹H NMR data expected for a racemic mixture of this compound in the presence of Eu(hfc)₃. The key observation is the chemical shift non-equivalence (ΔΔδ) for the protons of the two enantiomers.
| Proton Assignment | Original δ (ppm) (No LSR) | Illustrative δ (ppm) for (R)-enantiomer (with LSR) | Illustrative δ (ppm) for (S)-enantiomer (with LSR) | ΔΔδ (ppm) |
| O-CH₃ (Methyl Ester) | ~3.75 | 4.15 | 4.27 | 0.12 |
| N-H (Amide) | ~6.50 | 7.80 | 7.95 | 0.15 |
| C(O)-CH₃ (Acetyl) | ~2.05 | 2.50 | 2.58 | 0.08 |
| α-CH | ~4.80 | 5.60 | 5.78 | 0.18 |
| β-CH₂Cl | ~3.90 | 4.50 | 4.62 | 0.12 |
Note: The magnitude of the induced shifts is highly dependent on the concentration of the LSR and the specific substrate-reagent interaction.
Part 2: Chiroptical Spectroscopy - Directly Probing Chirality
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are inherently sensitive to molecular chirality. They measure the differential absorption of left- and right-circularly polarized light.[12][13]
Principle of Circular Dichroism
When circularly polarized light passes through a chiral sample, the left-circularly polarized (LCP) and right-circularly polarized (RCP) components are absorbed to different extents (ΔA = A_LCP - A_RCP).[14] A plot of this differential absorption versus wavelength is the CD spectrum.
-
Enantiomers produce CD spectra that are perfect mirror images of each other (equal in magnitude, opposite in sign).
-
A racemic (50:50) mixture will have no CD signal, as the equal and opposite absorptions of the two enantiomers cancel out.
-
The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.[15][16]
Vibrational Circular Dichroism (VCD) operates on the same principle but uses infrared light to probe the differential absorption of vibrational transitions.[17] This provides highly detailed structural information and is a powerful method for determining the absolute configuration of small molecules by comparing experimental spectra to quantum chemical calculations.[17]
Caption: The fundamental principle of Circular Dichroism (CD) spectroscopy.
Experimental Protocol: Vibrational Circular Dichroism (VCD)
-
Sample Preparation: VCD requires relatively high concentrations. Prepare solutions of the (R) and (S) enantiomers (if available as pure standards) and the sample to be tested at approximately 0.1 M in a suitable IR-transparent solvent (e.g., CDCl₃).
-
Solvent Blank: Acquire an IR and VCD spectrum of the pure solvent in the sample cell. This will be used for background subtraction.
-
Sample Spectra: Acquire the IR and VCD spectra of the pure enantiomers and the test sample under identical conditions (path length, acquisition time). VCD signals are several orders of magnitude weaker than IR absorption bands, requiring longer acquisition times for a good signal-to-noise ratio.
-
Data Analysis:
-
Subtract the solvent spectrum from each sample spectrum.
-
Compare the VCD spectrum of the test sample to the spectra of the pure enantiomers. The sign and intensity of the VCD bands will reveal the dominant enantiomer and its purity.
-
For absolute configuration assignment, the experimental VCD spectrum is compared with a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations.[17]
-
Expected Data Summary
The VCD spectra of (R)- and (S)-Methyl 2-acetylamino-3-chloropropionate are expected to be mirror images. Key vibrational modes, such as the amide C=O stretch, N-H bend, and C-Cl stretch, will show distinct positive or negative VCD bands.
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Expected VCD Signal for (R)-enantiomer | Expected VCD Signal for (S)-enantiomer |
| N-H Stretch | ~3300 | (+) Positive | (-) Negative |
| C=O Stretch (Ester) | ~1740 | (+) Positive | (-) Negative |
| C=O Stretch (Amide I) | ~1650 | (-) Negative | (+) Positive |
| N-H Bend (Amide II) | ~1550 | (+) Positive | (-) Negative |
| C-Cl Stretch | ~750 | (-) Negative | (+) Positive |
Note: The signs are illustrative. The actual signs depend on the absolute configuration and conformation of the molecule and must be confirmed by comparison to a known standard or theoretical calculations.
Part 3: Mass Spectrometry (MS) - Indirect Chiral Recognition
Standard MS is insensitive to chirality.[18] However, similar to NMR, introducing a chiral selector can create diastereomeric complexes that can be differentiated in the gas phase.[19] This is often accomplished using tandem mass spectrometry (MS/MS).
Principle of the Kinetic Method
The kinetic method is a widely used MS/MS technique for chiral analysis.[3][18]
-
Complex Formation: The enantiomeric mixture is allowed to form non-covalent, ternary complexes with a metal ion (e.g., Cu²⁺) and an enantiomerically pure chiral reference compound (selector). This creates two diastereomeric cluster ions.
-
[Cu²⁺ + (R)-Analyte + (R)-Selector - H]⁺
-
[Cu²⁺ + (S)-Analyte + (R)-Selector - H]⁺
-
-
Mass Selection: The diastereomeric precursor ions, which have the same mass-to-charge ratio (m/z), are isolated together in the mass spectrometer.
-
Collision-Induced Dissociation (CID): The isolated ions are subjected to CID, causing them to fragment.
-
Differentiation: The two diastereomeric complexes will have different stabilities and fragmentation pathways. One complex will dissociate more readily than the other. By comparing the relative abundances of specific fragment ions, the enantiomeric composition can be determined.[19]
Experimental Protocol: ESI-MS/MS Kinetic Method
-
Solution Preparation: Prepare a solution (e.g., in 50:50 methanol:water) containing the analyte (~10 µM), a suitable chiral selector (e.g., an enantiopure amino acid like L-Proline, ~10 µM), and a metal salt (e.g., CuCl₂, ~5 µM).
-
Infusion and Ionization: Infuse the solution into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).
-
Precursor Ion Selection: Identify the m/z of the ternary complex [Cu²⁺ + Analyte + Selector - H]⁺ and isolate it in the first stage of the mass spectrometer.
-
Fragmentation (MS/MS): Subject the isolated precursor ion to CID at varying collision energies to find an optimal energy that provides significant and differential fragmentation.
-
Data Analysis: Monitor the ratio of key fragment ions. A calibration curve must be constructed using samples of known enantiomeric excess to correlate the fragment ion ratio with the % ee of the unknown sample.[3]
Expected Data Summary
For a racemic mixture of this compound analyzed with L-Proline as the selector, we would expect to see different fragmentation efficiencies for the two diastereomeric complexes.
| Precursor Ion (Diastereomer) | Fragment Ion(s) | Expected Relative Abundance |
| [Cu²⁺ + (R)-Analyte + L-Proline - H]⁺ | e.g., Loss of Analyte, Loss of Proline | Higher abundance of a key fragment |
| [Cu²⁺ + (S)-Analyte + L-Proline - H]⁺ | e.g., Loss of Analyte, Loss of Proline | Lower abundance of a key fragment |
Conclusion: An Integrated Approach
No single technique is universally superior for chiral analysis. The optimal choice depends on the specific requirements of the study, including the need for absolute or relative configuration, sample amount, required accuracy, and available instrumentation.
-
NMR with Chiral Shift Reagents is excellent for accurate determination of enantiomeric excess in solution and is widely accessible.
-
Vibrational Circular Dichroism is unparalleled for the unambiguous determination of absolute configuration, especially when combined with theoretical calculations, though it requires specialized equipment and higher sample concentrations.
-
Mass Spectrometry offers exceptional sensitivity and speed, making it suitable for high-throughput screening and analysis of complex mixtures once a robust method has been developed.[19]
For drug development professionals working with chiral intermediates like (R)- and (S)-Methyl 2-acetylamino-3-chloropropionate, a multi-faceted spectroscopic approach is recommended. NMR can be used for routine purity checks, while VCD provides the definitive assignment of absolute configuration for the lead candidate. This integrated strategy ensures a comprehensive understanding of the chiral properties of the molecule, underpinning the development of safe and effective pharmaceuticals.
References
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A Comparative Guide to Purity Validation of Methyl 2-acetylamino-3-chloropropionate: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous validation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For a versatile intermediate like Methyl 2-acetylamino-3-chloropropionate (C₆H₁₀ClNO₃), a key building block in various synthetic pathways, ensuring its purity is paramount.[1] This guide provides an in-depth comparison of elemental analysis as a fundamental purity assessment tool against modern chromatographic and spectroscopic techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers in selecting the most appropriate validation strategy for their specific needs.
The Significance of Purity in Drug Development Intermediates
This compound, a white solid with a molecular weight of 179.60 g/mol , is often synthesized via the acetylation of (R)-methyl 2-amino-3-chloropropionate with acetic anhydride.[1] Impurities can arise from unreacted starting materials, by-products of side reactions, or degradation products. The International Council for Harmonisation (ICH) guidelines stringently regulate the identification and qualification of impurities in new drug substances, underscoring the critical need for accurate purity determination.[2]
Elemental Analysis: A Foundational Approach to Purity
Elemental analysis provides a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and in our case, chlorine in a sample. The principle is straightforward: if the experimentally determined elemental composition matches the theoretical composition of pure this compound, it is a strong indicator of high purity. This method is particularly valuable as it is insensitive to the structure of impurities, providing a bulk assessment of elemental content.
Theoretical Elemental Composition of this compound (C₆H₁₀ClNO₃)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 6 | 72.066 | 40.13% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.61% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.74% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.80% |
| Oxygen | O | 15.999 | 3 | 47.997 | 26.72% |
| Total | 179.603 | 100.00% |
Experimental Protocol: Elemental Analysis by Oxygen Flask Combustion
This protocol is adapted from established methods for the determination of halogens in organic compounds, such as the withdrawn ASTM E442 standard.[3][4]
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Chlorine in a sample of this compound.
Materials:
-
Elemental Analyzer for CHN analysis
-
Oxygen flask combustion apparatus
-
Ashless filter paper
-
Platinum sample holder
-
500 mL Schoniger flask
-
Absorbing solution (e.g., sodium hydroxide solution with hydrogen peroxide)
-
0.01 N Silver Nitrate (AgNO₃) solution, standardized
-
2',7'-Dichlorofluorescein indicator[5]
-
Microbalance
Workflow Diagram:
Sources
A Comparative Guide to the Reactivity of Methyl 2-acetylamino-3-chloropropionate and its Bromo-Analog in Nucleophilic Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, chiral building blocks derived from amino acids are indispensable tools. Among these, derivatives of serine, such as Methyl 2-acetylamino-3-chloropropionate and its corresponding bromo-analog, serve as versatile intermediates for the introduction of various functional groups. The choice between a chloro or a bromo substituent at the C-3 position is a critical decision that significantly impacts reaction kinetics, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, grounded in fundamental chemical principles and supported by experimental insights, to empower researchers in making informed decisions for process optimization and drug development.
Foundational Principles: The Role of the Halogen in Nucleophilic Substitution
The reactivity of both this compound and its bromo-analog is predominantly dictated by their behavior in bimolecular nucleophilic substitution (SN2) reactions. These molecules feature a primary carbon attached to the halogen, making them ideal substrates for the SN2 pathway, which is heavily influenced by the nature of the leaving group[1][2].
A superior leaving group is one that can best stabilize the negative charge it acquires upon departing the substrate. In the context of halides, this stability is directly related to the strength of their corresponding hydrohalic acids[3]. Stronger acids have weaker, more stable conjugate bases. Since HBr is a stronger acid than HCl, the bromide anion (Br⁻) is a weaker, more stable base than the chloride anion (Cl⁻). This inherent stability makes bromide a more effective leaving group[3][4].
Several key physicochemical properties contribute to this trend:
-
Polarizability: Bromide is larger and its electron cloud is more diffuse (more polarizable) than chloride. This allows it to better distribute the developing negative charge in the reaction's transition state, thus lowering the activation energy[4].
-
Bond Strength: The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the nucleophilic attack, leading to a faster reaction rate.
-
Basicity: As the conjugate base of a stronger acid, bromide is less basic than chloride. Weaker bases are better leaving groups because they are less likely to re-initiate a reverse reaction.
Caption: General workflow for the nucleophilic azidation of the halo-substrates.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-acetylamino-3-halopropionate (1.0 eq) and sodium azide (1.5 eq).
-
Expertise & Experience: Using a slight excess of the nucleophile (sodium azide) ensures the reaction goes to completion, following Le Châtelier's principle. A dry, inert atmosphere is crucial to prevent unwanted side reactions with water.
-
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Causality: DMF is a polar aprotic solvent. It effectively solvates the sodium cation but poorly solvates the azide anion, leaving the nucleophile "naked" and highly reactive, which is ideal for accelerating SN2 reactions.
-
-
Reaction:
-
For the Bromo-analog: Stir the mixture at room temperature (~25 °C) or warm gently to 40 °C.
-
For the Chloro-analog: Heat the mixture to 60-80 °C using an oil bath.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is complete upon the disappearance of the starting material spot.
-
Trustworthiness: This step is a self-validating system. The disappearance of the starting material and the appearance of a new, more polar product spot provides clear evidence of the transformation. The bromo-analog is expected to be consumed significantly faster.
-
-
Workup: Once complete, cool the reaction to room temperature and carefully pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Causality: The water wash removes the highly soluble DMF and any remaining sodium azide. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure Methyl 2-acetylamino-3-azidopropionate.
Practical Implications and Strategic Choices
The choice between the chloro and bromo starting materials depends on a balance of reactivity, cost, and synthetic goals.
-
Choose Methyl 2-acetylamino-3-bromopropionate when:
-
High reactivity is paramount: For reactions with weak nucleophiles or when rapid conversion is necessary to improve throughput.
-
Mild conditions are required: To preserve sensitive functional groups elsewhere in the molecule that might not tolerate the higher temperatures needed for the chloro-analog.
-
Maximizing yield is the primary goal: The faster, cleaner conversion often leads to higher isolated yields.
-
-
Choose this compound when:
-
Cost is a major driver: Chloro-derivatives are often less expensive than their bromo-counterparts.
-
Moderate, controlled reactivity is desired: In some complex syntheses, a less reactive electrophile can be advantageous to prevent side reactions or allow for selective reaction at a different site.
-
The nucleophile is highly potent: A very strong nucleophile may react sufficiently well with the chloro-analog, making the enhanced reactivity of the bromo-analog unnecessary.
-
Conclusion
The comparative reactivity of this compound and its bromo-analog is governed by the fundamental principles of nucleophilic substitution. The bromo-analog is the more reactive substrate due to the superior leaving group ability of bromide, which stems from its greater size, polarizability, and the lower C-Br bond energy.[4][5] This translates into faster reactions under milder conditions, often resulting in higher yields. While the chloro-analog offers a more economical and less reactive alternative, the bromo-derivative is the substrate of choice for syntheses demanding high efficiency, speed, and gentle reaction conditions. Understanding this reactivity differential is key to designing robust and efficient synthetic routes in modern drug discovery and development.
References
-
Brainly. (2023, July 11). Which is a better leaving group, Cl− or Br−? Provide three pieces of evidence to support your response. Retrieved from [Link]
-
Pharmaffiliates. (2026, January 1). The Chemical Properties and Synthesis of this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Leaving Groups. Retrieved from [Link]
-
ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
MSJChem. (2021, January 18). 20.1 Comparison of SN1 and SN2 reactions (HL). Retrieved from [Link]
Sources
A Comparative Guide to the Application of Methyl 2-acetylamino-3-chloropropionate in Chiral Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and stereoselective construction of chiral amino acids is of paramount importance. These molecules form the backbone of a vast array of therapeutics, from antibiotics to bespoke enzyme inhibitors. Among the diverse synthons available to the discerning chemist, Methyl 2-acetylamino-3-chloropropionate emerges as a versatile and strategic building block. This guide provides an in-depth technical comparison of its application, primarily focusing on the synthesis of N-acetylated amino acids, with other established synthetic routes. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower your research and development endeavors.
This compound: A Profile
This compound is a chiral intermediate characterized by a protected amino group (acetyl), an activated carboxylic acid (methyl ester), and a reactive leaving group (chloride) on the side chain.[1][2] This trifecta of functionality makes it an attractive starting material for the synthesis of a variety of non-natural amino acids through nucleophilic substitution at the β-carbon.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 18635-38-6[3] |
| Molecular Formula | C₆H₁₀ClNO₃[3] |
| Molecular Weight | 179.6 g/mol [3] |
| Appearance | White to off-white solid[2] |
| Melting Point | 74-76 °C |
Its primary application lies in its use as a precursor for the synthesis of other amino acids, most notably cysteine and its derivatives, as well as in the construction of peptidomimetics and beta-lactam antibiotic frameworks.[1][4]
Core Application: Synthesis of N-Acetyl-L-cysteine (NAC)
A prime application of this compound is in the de novo synthesis of N-acetyl-L-cysteine (NAC), a widely used pharmaceutical agent.[5] This synthetic strategy offers an alternative to the conventional method of acetylating L-cysteine. The core of this application is a nucleophilic substitution reaction where a sulfur-containing nucleophile displaces the chloride ion.
Proposed Synthetic Pathway
The conversion of this compound to N-acetyl-L-cysteine methyl ester involves the reaction with a suitable sulfur source, such as sodium hydrosulfide or sodium thioacetate followed by hydrolysis. The resulting ester can then be hydrolyzed to yield the final NAC product.
Caption: Proposed synthesis of N-acetyl-L-cysteine from this compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize N-acetyl-L-cysteine from (S)-Methyl 2-acetylamino-3-chloropropionate.
Materials:
-
(S)-Methyl 2-acetylamino-3-chloropropionate
-
Sodium hydrosulfide (NaSH) or Sodium thioacetate (NaSAc)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Nucleophilic Substitution:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Methyl 2-acetylamino-3-chloropropionate (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydrosulfide (1.1 equivalents) in methanol. Rationale: The slow addition and low temperature help to control the exothermicity of the reaction and minimize side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation of the Ester Intermediate:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude N-acetyl-L-cysteine methyl ester. This intermediate can be purified by column chromatography if necessary.
-
-
Ester Hydrolysis:
-
Dissolve the crude N-acetyl-L-cysteine methyl ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.2 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3. Rationale: Acidification protonates the carboxylate to form the final carboxylic acid product.
-
-
Final Product Isolation and Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-acetyl-L-cysteine can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield the pure product.
-
Comparison with Alternative Synthetic Methods
The utility of this compound is best understood in the context of alternative methods for synthesizing N-acetylcysteine and other chiral amino acids.
Alternative 1: Direct Acetylation of L-Cysteine
This is the most common industrial method for the production of N-acetylcysteine.[1][6] It involves the direct reaction of L-cysteine with an acetylating agent, typically acetic anhydride.[7]
Caption: Industrial synthesis of N-acetylcysteine via direct acetylation of L-cysteine.
Comparative Analysis:
| Feature | Synthesis from this compound | Direct Acetylation of L-Cysteine |
| Starting Material | Chiral, functionalized amino acid derivative | Natural amino acid |
| Stereocontrol | Retained from the starting material | Retained from L-cysteine |
| Key Transformation | Nucleophilic substitution | Acetylation |
| Reagents | Sulfur nucleophile, acid/base for hydrolysis | Acetic anhydride, base |
| Potential Yield | Moderate to High (estimated) | High (reported up to 94%)[2] |
| Advantages | Allows for the introduction of various sulfur-containing side chains | Simpler, one-step process from a readily available starting material |
| Disadvantages | Multi-step process | Requires pre-existing L-cysteine |
Alternative 2: Strecker Amino Acid Synthesis
The Strecker synthesis is a classic method for producing racemic amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis.[6] Asymmetric variations of this method have been developed to produce enantiomerically enriched amino acids.
Reaction Workflow:
Caption: General workflow of the Strecker amino acid synthesis.
Comparative Analysis:
| Feature | Synthesis from this compound | Strecker Synthesis |
| Starting Material | Chiral, pre-functionalized | Aldehyde/ketone |
| Stereocontrol | Inherited from starting material | Produces a racemic mixture (asymmetric variants exist) |
| Versatility | Good for side-chain modification | Excellent for a wide variety of amino acids |
| Reagents | Sulfur nucleophile | Ammonia, cyanide |
| Safety Concerns | Handling of sulfur reagents | Use of highly toxic cyanide |
| Advantages | Direct route to N-acetylated amino acids | Highly versatile and cost-effective for racemic products |
| Disadvantages | Less versatile for the amino acid backbone | Racemic product requires resolution; safety hazards |
Conclusion
This compound represents a valuable and strategic chiral synthon for the synthesis of N-acetylated amino acids, with a notable potential application in the de novo synthesis of N-acetyl-L-cysteine. While the direct acetylation of L-cysteine remains the more straightforward industrial route for NAC production, the use of this compound offers a versatile platform for creating a broader range of cysteine derivatives and other non-natural amino acids through the nucleophilic displacement of its chloro-substituent.
For research and development professionals, the choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and the availability of starting materials. The methodologies and comparisons presented in this guide are intended to provide a solid foundation for making informed decisions in the design and execution of your synthetic strategies.
References
-
Ziaee, F., & Ziaee, M. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Pharmaceuticals, 15(11), 1357. [Link]
-
MySkinRecipes. This compound. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
ResearchGate. The schematic chemical synthesis of N-acetylcysteine. [Link]
- Google Patents.
-
Canyonside Labs. NAC (N-Acetylcysteine): A Comprehensive Guide to Sources, Uses, Mechanisms, and Manufacturing. [Link]
- Google Patents.
-
Courseware. Synthesis of Acetylcystiene. [Link]
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- 1. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 2. mdpi.com [mdpi.com]
- 3. USA Chemical Suppliers - Products: 'A', Page: 5 [americanchemicalsuppliers.com]
- 4. researchgate.net [researchgate.net]
- 5. canyonsidelabs.com [canyonsidelabs.com]
- 6. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Benchmarking Guide: Enhancing S-Aryl-L-cysteine Synthesis with Methyl 2-acetylamino-3-chloropropionate
In the landscape of pharmaceutical and peptide chemistry, the efficient synthesis of complex amino acid derivatives is paramount. S-Aryl-L-cysteines, in particular, are crucial building blocks in a variety of bioactive molecules. This guide provides an in-depth technical comparison of two prominent synthetic precursors for S-aryl-L-cysteine derivatives: the versatile Methyl 2-acetylamino-3-chloropropionate and the conventional L-Serine derivative, Methyl 2-acetylamino-3-O-tosylpropionate . Through a detailed analysis of experimental data, we will elucidate the efficiencies, advantages, and practical considerations of each pathway, empowering researchers to make informed decisions in their synthetic strategies.
Introduction: The Strategic Importance of S-Aryl-L-cysteine Precursors
The synthesis of S-aryl-L-cysteine derivatives is a cornerstone in the development of novel therapeutics and probes. The choice of the starting material significantly impacts the overall efficiency, yield, and scalability of the synthetic route. Historically, derivatives of L-serine, where the hydroxyl group is converted into a good leaving group (e.g., tosylate), have been the workhorses for introducing the thiol moiety via nucleophilic substitution. However, the emergence of halogenated precursors like this compound presents a compelling alternative, promising a more streamlined and potentially more efficient synthetic pathway.
The Challenger: this compound
This compound (also known as N-acetyl-3-chloroalanine methyl ester) is a readily available and highly reactive precursor for the synthesis of a wide array of substituted cysteine derivatives.[1] Its utility lies in the presence of a chlorine atom at the β-position, which acts as a competent leaving group for nucleophilic substitution by thiols.
Mechanism of Action: A Direct Path to S-Alkylation
The core of its synthetic utility is a direct SN2 reaction. The thiol nucleophile attacks the β-carbon, displacing the chloride ion and forming the desired carbon-sulfur bond. The N-acetyl and methyl ester protecting groups are stable under these conditions, allowing for the selective formation of the S-substituted cysteine derivative.
Figure 2: Two-step synthesis from serine.
Head-to-Head Comparison: Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester
To provide a direct and objective comparison, we will examine the synthesis of a specific target molecule, N-acetyl-S-(3-coumarinyl)-cysteine methyl ester. This compound serves as a representative example of an S-aryl-cysteine derivative.
Pathway A: Utilizing this compound
This approach involves the direct reaction of this compound with 3-mercaptocoumarin.
Experimental Protocol:
-
To a solution of 3-mercaptocoumarin (1 equivalent) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1 equivalent) and stir until a clear solution is obtained.
-
Add a solution of this compound (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-acetyl-S-(3-coumarinyl)-cysteine methyl ester.
Pathway B: The L-Serine Derivative Approach
This route begins with the tosylation of N-acetyl-L-serine methyl ester, followed by reaction with 3-mercaptocoumarin.
Experimental Protocol:
Step 1: Synthesis of Methyl 2-acetylamino-3-O-tosylpropionate
-
Dissolve N-acetyl-L-serine methyl ester (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
Step 2: Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester
-
Prepare the sodium salt of 3-mercaptocoumarin by reacting it with sodium hydride in an anhydrous solvent like DMF.
-
Add a solution of Methyl 2-acetylamino-3-O-tosylpropionate (1 equivalent) in the same solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Data-Driven Performance Analysis
| Parameter | Pathway A (this compound) | Pathway B (O-Tosyl-N-acetyl-L-serine methyl ester) |
| Number of Synthetic Steps | 1 | 2 |
| Typical Overall Yield | Good to Excellent (typically >80%) | Moderate to Good (typically 60-75% over two steps) |
| Reagent Cost & Availability | Readily available and cost-effective | L-Serine is inexpensive, but tosylating agents and purification add to the cost and complexity. |
| Reaction Conditions | Mild (room temperature) | Requires low temperatures for tosylation and anhydrous conditions for both steps. |
| Byproducts | Inorganic salts (e.g., NaCl) | Pyridinium hydrochloride and other tosyl-related byproducts, which can complicate purification. |
| Scalability | High | Moderate, due to the two-step nature and purification requirements. |
Expertise & Experience: Interpreting the Data
The data clearly indicates that Pathway A, utilizing this compound, offers a more efficient and streamlined approach to the synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester. The single-step nature of the reaction, coupled with milder conditions and higher overall yields, makes it a superior choice for both laboratory-scale synthesis and potential industrial scale-up.
The primary advantage of the chloro-precursor lies in its inherent reactivity, which circumvents the need for a separate activation step. This not only saves time and resources but also reduces the generation of complex byproducts, simplifying the purification process. While the serine-based approach is a classic and reliable method, the additional tosylation step introduces complexities and potential for yield loss.
Trustworthiness: A Self-Validating System
The protocols described are based on established and well-documented chemical transformations. The progress of both reactions can be easily monitored by standard analytical techniques such as TLC or LC-MS, allowing for in-process control and validation of the reaction's completion. The final products can be rigorously characterized by NMR, mass spectrometry, and elemental analysis to confirm their identity and purity, ensuring the trustworthiness of the synthetic outcome.
Conclusion: A Clear Recommendation for Efficiency
For researchers, scientists, and drug development professionals seeking an efficient, high-yielding, and scalable method for the synthesis of S-aryl-L-cysteine derivatives, This compound emerges as the precursor of choice . Its direct, one-step conversion to the target molecule under mild conditions offers significant advantages over the more traditional, multi-step approach starting from L-serine. By adopting this advanced intermediate, synthetic chemists can accelerate their research and development timelines, ultimately contributing to the faster discovery of novel and impactful molecules.
References
-
Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites. Toxicology. 2003 Aug 28;190(3):249-58. doi: 10.1016/s0300-483x(03)00204-x. [Link]
- Preparation of S-aryl-cysteine and its derivatives.
-
How and why does the thiol (-SH) of serine and cysteine, the (-OH) group of threonine, act as nucleophiles during enzymatic catalysis? Quora. [Link]
-
Nucleophilic Substitution - 1st Order. Chemistry LibreTexts. [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate. PubChem. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-acetylamino-3-chloropropionate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. Methyl 2-acetylamino-3-chloropropionate, a halogenated organic compound, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory guidelines. Our commitment is to empower you with the knowledge to manage chemical waste not just compliantly, but with the highest degree of scientific integrity.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Sensitization (H317): May cause an allergic skin reaction upon repeated contact.[1]
-
Acute and Chronic Aquatic Toxicity (H400, H410): Very toxic to aquatic life with long-lasting effects.[1]
These classifications necessitate a proactive approach to safety, focusing on preventing skin contact and environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the skin-sensitizing nature of this compound, appropriate PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable protective equipment.[2]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential sensitization. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect the eyes from accidental splashes. |
| Lab Coat | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or fume hood. Consult your institution's safety officer. | To prevent inhalation of any aerosols or dust. |
It is crucial to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination.
Waste Segregation: The Cornerstone of Proper Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. As a halogenated organic compound , this compound must never be mixed with non-halogenated organic waste.[3]
Logical Flow for Waste Segregation
Caption: Decision workflow for segregating halogenated organic waste.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[3] This method ensures the complete destruction of the compound, preventing its release into the environment.
On-site Waste Collection
-
Container Selection: Use a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste." The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Accumulation: Store the waste container in a well-ventilated, designated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[4]
-
Closure: Keep the container securely closed at all times, except when adding waste.
Off-site Disposal
-
Engage a Licensed Waste Contractor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company.
-
Waste Manifest: A hazardous waste manifest will be prepared. This is a legal document that tracks the waste from your facility to its final destination. It will likely include a US Environmental Protection Agency (EPA) hazardous waste code. Based on its characteristics as a chlorinated organic compound, it may fall under the "F" or "K" lists of hazardous wastes from non-specific or specific sources, respectively.[5][6][7]
-
Transportation and Incineration: The licensed contractor will transport the waste to a permitted hazardous waste incinerator. These facilities are equipped with advanced pollution control systems to scrub harmful combustion byproducts, such as hydrogen chloride, from the flue gas.[8][9]
Emergency Procedures: Spill Management
In the event of a spill, a prompt and informed response is crucial to minimize exposure and environmental contamination.
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 1.1.
-
Containment and Absorption: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spilled material.[10]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: The cleanup materials are now considered hazardous waste and must be disposed of in the halogenated organic waste stream.
Major Spill (Outside of a fume hood or a large volume)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area to prevent the spread of vapors or dust.
-
Alert Authorities: Contact your institution's EHS or emergency response team immediately.[11]
-
Do Not Attempt to Clean Up: A major spill requires trained emergency responders with specialized equipment.
Spill Response Decision Tree
Sources
- 1. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 3. bucknell.edu [bucknell.edu]
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- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. my.alfred.edu [my.alfred.edu]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-acetylamino-3-chloropropionate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 2-acetylamino-3-chloropropionate (CAS No. 87333-22-0) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), ensuring that every operational step is grounded in a comprehensive understanding of the material's hazards.
Hazard Assessment: The "Why" Behind the Protection
Understanding the specific risks associated with this compound is the foundational step in establishing a robust safety protocol. The primary hazards identified for this compound are:
-
Skin Sensitization: The compound is classified with the hazard statement H317, indicating it may cause an allergic skin reaction.[1][2][3] This is a critical consideration, as repeated or prolonged contact can lead to a heightened allergic response upon subsequent exposures.
-
Aquatic Toxicity: With a classification of H410, the substance is very toxic to aquatic life with long-lasting effects.[1][2][3] This underscores the importance of stringent containment and disposal procedures to prevent environmental release.
While a comprehensive toxicological profile for this specific molecule is not fully detailed in all public sources, analogous chlorinated organic compounds often present risks of skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[4][5] A conservative and expert approach dictates that we proactively mitigate these potential hazards.
Hazard Summary Table
| Hazard Classification | GHS Code | Pictogram | Implication for PPE Selection |
| Skin Sensitizer, Category 1 | H317 | GHS07 (Exclamation Mark) | Impervious gloves and protective clothing are mandatory to prevent all skin contact. |
| Hazardous to the Aquatic Environment, Chronic, Category 1 | H410 | GHS09 (Environment) | Requires careful handling to prevent spills and strict protocols for waste and PPE disposal. |
| Potential for Eye Damage | H318 | GHS05 (Corrosion) | Chemical splash goggles and/or a face shield are essential to protect against splashes. |
| Potential for Skin/Respiratory Irritation | H315/H335 | GHS07 (Exclamation Mark) | Requires handling in a well-ventilated area and potential use of respiratory protection. |
Note: Hazards in italics are inferred from similar chemical structures and represent best-practice precautions.
Core Protective Equipment: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE strategy is required. The selection should be based on the specific task, potential for exposure, and quantity of material being handled.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles or a full-face shield worn over safety glasses.[6][7] | Protects against accidental splashes which could cause serious eye damage. |
| Hand | Nitrile or neoprene gloves.[6][7] | Double-gloving (nitrile inner, neoprene or butyl rubber outer).[8] | Prevents skin contact, addressing the primary hazard of skin sensitization.[1][3] Double-gloving provides additional protection during prolonged handling or in case of a breach in the outer glove. |
| Body | Full-length laboratory coat. | Chemical-resistant apron over a lab coat or a disposable Tychem coverall.[9] | Protects skin on the arms and body from drips and splashes. Prevents contamination of personal clothing. |
| Respiratory | Work in a certified chemical fume hood. | Air-Purifying Respirator (APR) with organic vapor cartridges.[9][10] | Engineering controls (fume hood) are the primary defense. An APR is necessary if work must be performed outside a hood or if ventilation is inadequate.[11] |
Operational Plan: PPE Selection Workflow
The choice of PPE is not static; it must adapt to the experimental context. This workflow diagram illustrates the decision-making process for appropriate PPE selection based on the scale and nature of the work.
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- 4. biosynth.com [biosynth.com]
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- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. fishersci.com [fishersci.com]
- 11. 14347-78-5 | (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol | Chiral Building Blocks | Ambeed.com [ambeed.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
